molecular formula C8H6N2O B169152 1,5-Naphthyridin-3-ol CAS No. 14756-78-6

1,5-Naphthyridin-3-ol

Cat. No.: B169152
CAS No.: 14756-78-6
M. Wt: 146.15 g/mol
InChI Key: MYOATNAIWAGXAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Naphthyridin-3-ol is a diazanaphthalene derivative that serves as a privileged scaffold in scientific research, particularly in the development of novel pharmacologically active compounds and functional materials. Its structure, featuring a hydroxyl group on the bicyclic naphthyridine core, makes it a versatile intermediate for further functionalization and metal complex formation. In medicinal chemistry, the 1,5-naphthyridine scaffold is recognized for its broad biological activity. Research highlights its application as a key precursor in the synthesis of compounds investigated as inhibitors of kinases, such as Janus kinase (JAK) for inflammatory diseases . Furthermore, derivatives have been studied for their potential in targeting neurodegenerative disorders, like Parkinson's disease, through inhibition of LRRK2 kinase . Substituted 1,5-naphthyridines have also shown promise as potent antimalarial agents with dual mechanisms of action, inhibiting both Plasmodium phosphatidylinositol-4-kinase β (PI4K) and hemozoin formation . Beyond therapeutic applications, 1,5-naphthyridine derivatives are valuable in materials science. They act as efficient ligands for lanthanide ions in the development of near-infrared (NIR) emitting complexes. These complexes are critical components in the fabrication of advanced organic light-emitting diodes (OLEDs) . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-naphthyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-6-4-8-7(10-5-6)2-1-3-9-8/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZYFHZVBGCOAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40501324
Record name 1,5-Naphthyridin-3(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14756-78-6
Record name 1,5-Naphthyridin-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14756-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Naphthyridin-3(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery and Historical Synthesis of 1,5-Naphthyridin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 1,5-Naphthyridin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry. The document details the initial synthesis as reported in the mid-20th century and explores subsequent and more contemporary synthetic strategies. Key experimental protocols are provided, and quantitative data are summarized for comparative analysis. Furthermore, this guide elucidates the biological significance of the 1,5-naphthyridine scaffold, with a focus on its role as an inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5) and DNA topoisomerase I. The associated signaling pathways are visualized through detailed diagrams to provide a clear understanding of the molecule's mechanism of action.

Introduction

The 1,5-naphthyridine nucleus, a bicyclic heteroaromatic system containing two nitrogen atoms, represents a privileged scaffold in the design of biologically active molecules. The first unsubstituted 1,5-naphthyridine was synthesized in 1927 by Brobansky and Sucharda through an adaptation of the Skraup quinoline synthesis. Since then, numerous derivatives have been developed, exhibiting a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. This guide focuses specifically on the discovery and historical synthesis of this compound, a key derivative with potential therapeutic applications.

Historical Synthesis

The first synthesis of this compound is attributed to Oakes and Rydon, who reported their findings in the Journal of the Chemical Society in 1956. Their approach was based on the well-established Skraup synthesis, a reaction that traditionally produces quinolines from anilines, glycerol, an oxidizing agent, and sulfuric acid.

The Skraup Synthesis: The First Approach

The pioneering synthesis of this compound utilized a substituted aminopyridine as the starting material, adapting the harsh conditions of the Skraup reaction to construct the second pyridine ring.

Materials:

  • 5-Aminopyridin-2-ol

  • Glycerol

  • Concentrated Sulfuric Acid

  • An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)

  • Sodium hydroxide solution (for neutralization)

  • Organic solvent for extraction (e.g., diethyl ether or chloroform)

Procedure:

  • A mixture of 5-aminopyridin-2-ol and glycerol is carefully added to concentrated sulfuric acid in a reaction vessel equipped with a reflux condenser.

  • The oxidizing agent is then added to the mixture.

  • The reaction is heated, often initiating an exothermic reaction. The temperature is typically maintained at 130-150°C for several hours.

  • Upon completion, the reaction mixture is cooled and cautiously poured onto ice.

  • The acidic solution is neutralized with a sodium hydroxide solution until basic.

  • The aqueous mixture is then extracted with a suitable organic solvent.

  • The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is typically achieved through recrystallization from an appropriate solvent.

Quantitative Data for Skraup Synthesis:

ParameterValue
Starting Material 5-Aminopyridin-2-ol
Key Reagents Glycerol, H₂SO₄, Oxidizing Agent
Temperature 130-150°C
Reaction Time Several hours
Reported Yield Low to moderate (often <30%)

Modern Synthetic Approaches

While the Skraup synthesis was historically significant, its harsh conditions and low yields have prompted the development of alternative and more efficient synthetic routes. The Friedländer annulation is a prominent example of a more versatile method.

The Friedländer Synthesis

The Friedländer synthesis offers a milder and often higher-yielding alternative to the Skraup reaction. This method involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. For the synthesis of this compound, a suitably substituted aminopyridine derivative is required.

Materials:

  • 3-Amino-2-chloropyridine-4-carbaldehyde

  • Ethyl acetoacetate

  • Base catalyst (e.g., piperidine, sodium ethoxide)

  • Solvent (e.g., ethanol, dimethylformamide)

  • Hydrolyzing agent (e.g., sodium hydroxide solution)

  • Acid for acidification (e.g., hydrochloric acid)

Procedure:

  • A mixture of 3-amino-2-chloropyridine-4-carbaldehyde and ethyl acetoacetate is dissolved in a suitable solvent.

  • A catalytic amount of a base is added, and the mixture is heated to reflux for several hours.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting ester intermediate is then hydrolyzed by heating with an aqueous solution of sodium hydroxide.

  • After hydrolysis, the reaction mixture is cooled and acidified to precipitate the carboxylic acid derivative.

  • Subsequent decarboxylation by heating yields the this compound derivative.

Quantitative Data for a Representative Friedländer Synthesis:

ParameterValue
Starting Material 3-Amino-2-chloropyridine-4-carbaldehyde
Key Reagents Ethyl acetoacetate, Base catalyst
Temperature Reflux
Reaction Time 4-12 hours
Reported Yield Moderate to good (typically 50-80%)

Biological Significance and Signaling Pathways

The 1,5-naphthyridine scaffold is a key pharmacophore in several classes of bioactive molecules. Notably, derivatives of this compound have been identified as potent inhibitors of crucial cellular signaling pathways implicated in diseases such as cancer and fibrosis.

Inhibition of TGF-β Signaling

Several 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin receptor-like kinase 5 (ALK5).[1][2] The TGF-β signaling pathway plays a critical role in cell growth, differentiation, and apoptosis, and its dysregulation is a hallmark of various diseases, including cancer and fibrosis.[3][4][5]

TGF_beta_Signaling_Pathway

Inhibition of DNA Topoisomerase I

Certain phenyl- and indeno-1,5-naphthyridine derivatives have demonstrated inhibitory effects on DNA topoisomerase I, an essential enzyme for DNA replication and transcription.[6][7][8] Inhibition of this enzyme leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis in rapidly dividing cells, making it an attractive target for anticancer therapies.

DNA_Topoisomerase_I_Inhibition

Conclusion

The journey of this compound from its initial, challenging synthesis via the Skraup reaction to its more accessible modern preparations highlights the evolution of synthetic organic chemistry. The recognition of the 1,5-naphthyridine scaffold as a potent inhibitor of key signaling pathways like TGF-β and as a modulator of essential enzymes such as DNA topoisomerase I underscores its importance in contemporary drug discovery and development. This technical guide provides a foundational understanding of the history, synthesis, and biological relevance of this important heterocyclic compound, serving as a valuable resource for researchers in the field.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,5-Naphthyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 1,5-Naphthyridin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry. Due to its structural motif, this naphthyridine derivative serves as a valuable scaffold in the design of novel therapeutic agents. This document consolidates available data on its properties, outlines a representative synthetic protocol, and visualizes its relationship with key biological signaling pathways, offering a comprehensive resource for professionals in drug discovery and development.

Core Physicochemical and Structural Data

This compound is a solid, heterocyclic organic compound featuring a fused bicyclic system composed of two pyridine rings.[1][2] The presence of a hydroxyl group at the 3-position, along with two nitrogen atoms within the aromatic framework, dictates its chemical reactivity and physical properties. While extensive experimental data for this specific molecule is not widely published, its general characteristics can be summarized and key properties can be estimated using computational methods.

Table 1: General and Structural Properties of this compound

PropertyValueSource(s)
CAS Number 14756-78-6[1][3]
Molecular Formula C₈H₆N₂O[1][3]
Molecular Weight 146.15 g/mol [1][3]
Physical Form Solid[1]
Canonical SMILES C1=CC2=C(C=C(N=C2)O)N=C1[1][]
InChI Key VIZYFHZVBGCOAH-UHFFFAOYSA-N[1][3]

Table 2: Physicochemical Properties of this compound

PropertyPredicted/Estimated ValueNotes
Melting Point (°C) > 240Estimated based on related structures. High melting points are typical for rigid, planar heterocyclic compounds capable of hydrogen bonding.
Boiling Point (°C) > 400 (decomposes)High boiling point is expected due to polarity and molecular weight. Decomposition is likely at atmospheric pressure.
Aqueous Solubility PoorNaphthyridine cores are generally characterized by low aqueous solubility due to their rigid, aromatic structure.[5]
pKa (Acidic - OH) 8.5 - 9.5The phenolic hydroxyl group is weakly acidic.
pKa (Basic - N) 1.5 - 2.5The pyridine-type nitrogen atoms are weakly basic, with protonation occurring under strongly acidic conditions.
logP 1.0 - 1.8The octanol-water partition coefficient suggests moderate lipophilicity, a key parameter in assessing drug-likeness.

Experimental Protocols: Synthesis of the 3-Hydroxy-1,5-Naphthyridine Core

While a specific, detailed protocol for this compound is not available, a representative synthesis for a closely related analog, 3-hydroxy-1,5-naphthyridinone, provides a viable and illustrative experimental workflow.[6] This method involves a cyclization-lactamization sequence starting from a substituted pyridine precursor.

Objective: To synthesize the 3-hydroxy-1,5-naphthyridine core via condensation and cyclization.

Reaction Scheme: Substituted 3-aminopyridine → Condensation with diethyl oxalate → Reductive cyclization → 3-hydroxy-1,5-naphthyridinone

Materials:

  • Substituted 3-nitropyridine derivative

  • Diethyl oxalate

  • Reducing agent (e.g., Aluminum borohydride, or H₂/Pd-C)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Acid/Base for workup (e.g., HCl, NaHCO₃)

  • Silica gel for chromatography

  • Standard laboratory glassware and safety equipment

Detailed Methodology:

  • Condensation: A solution of the 3-nitropyridine starting material in an anhydrous solvent is treated with diethyl oxalate. The mixture is heated to reflux for several hours to facilitate the condensation reaction, forming an intermediate.

  • Reduction and Cyclization: The intermediate from the previous step is subjected to reduction. This can be achieved through catalytic hydrogenation (H₂ gas over a Palladium catalyst) or with a chemical reducing agent like aluminum borohydride. This step simultaneously reduces the nitro group to an amine and the carbonyl functions, which is followed by a spontaneous intramolecular cyclization and lactamization.

  • Workup and Purification: Upon completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is cooled and quenched carefully. The crude product is extracted into an organic solvent. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude solid is purified using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or dichloromethane/methanol to yield the pure 3-hydroxy-1,5-naphthyridinone product.

  • Characterization: The final product structure and purity are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Below is a diagram illustrating the general workflow for the synthesis and purification of a 3-hydroxy-1,5-naphthyridine derivative.

G General Synthetic Workflow A 1. Condensation (3-Aminopyridine Derivative + Diethyl Oxalate) B 2. Reductive Cyclization (e.g., H₂/Pd-C) A->B Intermediate C 3. Reaction Workup (Quenching & Extraction) B->C Crude Product D 4. Purification (Column Chromatography) C->D E 5. Characterization (NMR, MS) D->E Pure Product

A general workflow for the synthesis of a 3-hydroxy-1,5-naphthyridine derivative.

Biological Context: Relevant Signaling Pathways

Derivatives of the 1,5-naphthyridine scaffold have been identified as potent inhibitors of key protein kinases involved in cancer cell proliferation and survival. Although this compound itself has not been extensively profiled, its core structure is relevant to the development of inhibitors for pathways such as the TGF-β and Raf/MEK/ERK signaling cascades.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) pathway is crucial in regulating cell growth, differentiation, and apoptosis. Its dysregulation is often implicated in cancer and fibrosis. Certain 1,5-naphthyridine derivatives have been developed as inhibitors of the TGF-β type I receptor (ALK5).

TGF_Pathway TGF-β Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β Ligand RecII Type II Receptor (TGFβRII) TGFB->RecII RecI Type I Receptor (ALK5/TGFβRI) RecII->RecI Recruits & Phosphorylates R_SMAD R-SMAD (SMAD2/3) RecI->R_SMAD Phosphorylates Complex SMAD2/3-SMAD4 Complex R_SMAD->Complex Co_SMAD Co-SMAD (SMAD4) Co_SMAD->Complex DNA Target Gene Transcription Complex->DNA Translocates & Regulates Inhibitor 1,5-Naphthyridine Derivatives Inhibitor->RecI Inhibits

Inhibition of the TGF-β pathway by 1,5-naphthyridine derivatives targeting the ALK5 receptor.
Raf/MEK/ERK Signaling Pathway

The Raf/MEK/ERK pathway (also known as the MAPK/ERK pathway) is a central signaling cascade that converts extracellular signals into cellular responses like proliferation, differentiation, and survival. Mutations in this pathway, particularly in Ras and B-Raf, are common in many cancers, making it a prime target for therapeutic intervention.

Raf_MEK_ERK_Pathway Raf/MEK/ERK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras-GTP RTK->Ras Activates Raf Raf Kinase (e.g., B-Raf) Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., Myc, AP-1) ERK->Transcription Translocates & Phosphorylates Response Cell Proliferation, Survival, Differentiation Transcription->Response

The canonical Raf/MEK/ERK signaling cascade, a key target in cancer drug development.

References

1,5-Naphthyridin-3-ol CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1,5-Naphthyridin-3-ol, a heterocyclic organic compound of interest to researchers, scientists, and drug development professionals. This document details its chemical identity, molecular structure, and explores its relevance in medicinal chemistry, supported by experimental data and protocols.

Core Compound Information

This compound is a heterocyclic compound featuring a fused bicyclic system of two pyridine rings. The presence of a hydroxyl group at the 3-position is a key feature influencing its chemical reactivity and potential biological activity.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 14756-78-6
Molecular Formula C₈H₆N₂O
Molecular Weight 146.15 g/mol
Appearance Solid, Lyophilized powder
SMILES Oc1cnc2cccnc2c1
InChI 1S/C8H6N2O/c11-6-4-8-7(10-5-6)2-1-3-9-8/h1-5,11H

Molecular Structure

The molecular structure of this compound is depicted below.

Caption: Molecular structure of this compound.

Synthesis Strategies

A generalized workflow for the synthesis of a 4-hydroxy-1,5-naphthyridine derivative via the Gould-Jacobs reaction is presented below. This can be conceptually adapted for the synthesis of the 3-hydroxy isomer.

Gould_Jacobs_Workflow start Start: 3-aminopyridine and Diethyl (ethoxymethylene)malonate condensation Condensation Reaction start->condensation intermediate Formation of Diethyl ((pyridin-3-ylamino)methylene)malonate intermediate condensation->intermediate cyclization Thermal Cyclization intermediate->cyclization product Formation of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate cyclization->product hydrolysis Saponification (e.g., NaOH) product->hydrolysis acidification Acidification (e.g., HCl) hydrolysis->acidification decarboxylation Decarboxylation (Heating) acidification->decarboxylation final_product Final Product: 4-Hydroxy-1,5-naphthyridine decarboxylation->final_product

Caption: Generalized workflow for the Gould-Jacobs synthesis of a hydroxynaphthyridine.

Spectroscopic Data

While experimental spectra for this compound are not widely published, predicted spectroscopic data can be inferred from its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected chemical shifts for the protons and carbons of this compound are presented below. These are predicted values and may vary based on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H2~8.2-8.4Singlet
H4~7.0-7.2Singlet
H6~8.8-9.0Doublet of doublets
H7~7.5-7.7Doublet of doublets
H8~8.4-8.6Doublet of doublets
OH> 10.0Broad Singlet

Table 2: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
C2~140-145
C3~155-160
C4~110-115
C4a~135-140
C6~150-155
C7~120-125
C8~130-135
C8a~145-150
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Table 3: Predicted IR and MS Data

SpectroscopyFeaturePredicted Value/Observation
IR O-H stretch (hydroxyl)~3200-3600 cm⁻¹ (broad)
C=N stretch (aromatic)~1600-1650 cm⁻¹
C=C stretch (aromatic)~1450-1600 cm⁻¹
MS (EI) Molecular Ion [M]⁺m/z = 146
Key FragmentationLoss of CO, HCN

Applications in Drug Discovery and Biological Activity

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] These include potential as anticancer, antimicrobial, and antileishmanial agents.[2][3]

Inhibition of TGF-β Signaling Pathway

Derivatives of 1,5-naphthyridine have been identified as potent inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5).[3] The TGF-β signaling pathway plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis, and its dysregulation is implicated in cancer and fibrosis.[4][5]

TGF_beta_pathway cluster_0 TGFb TGF-β Ligand TGFbRII TGF-β Receptor II TGFb->TGFbRII TGFbRI TGF-β Receptor I (ALK5) TGFbRII->TGFbRI Recruits & Phosphorylates P1 P SMAD23 SMAD2/3 P1->SMAD23 Phosphorylates P2 P Complex SMAD2/3/4 Complex P2->Complex Binds with SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Transcription Gene Transcription (e.g., cell cycle arrest, apoptosis, EMT) Nucleus->Transcription Regulates Inhibitor 1,5-Naphthyridine Derivative (e.g., RepSox) Inhibitor->TGFbRI Inhibits Kinase Activity

Caption: TGF-β signaling pathway and the inhibitory action of 1,5-naphthyridine derivatives.

Table 4: Biological Activity of Select 1,5-Naphthyridine Derivatives

CompoundTargetActivity (IC₅₀)Disease AreaReference
RepSoxALK54 nMCancer, Fibrosis[3]
Compound 22 (derivative)Leishmania infantum amastigotes0.58 µMLeishmaniasis[2]
Topoisomerase I Inhibition

Certain 1,5-naphthyridine derivatives have shown potential as topoisomerase I inhibitors, a validated target in cancer therapy.[2] Topoisomerase I is an enzyme crucial for relaxing DNA supercoiling during replication and transcription. Its inhibition leads to DNA damage and apoptosis in cancer cells.

Experimental Protocols

Topoisomerase I Inhibition Assay

A common method to screen for topoisomerase I inhibitors is the DNA relaxation assay. This assay measures the ability of a compound to inhibit the enzyme's function of converting supercoiled DNA to its relaxed form.

Topo_I_Assay start Start: Prepare reaction mix (Buffer, Supercoiled DNA) add_compound Add Test Compound (e.g., 1,5-Naphthyridine derivative) start->add_compound add_enzyme Add Topoisomerase I Enzyme add_compound->add_enzyme incubation Incubate at 37°C for 30 min add_enzyme->incubation stop_reaction Stop Reaction (e.g., add SDS/proteinase K) incubation->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualization Stain with Ethidium Bromide and Visualize under UV gel_electrophoresis->visualization analysis Analyze Results: Relaxed vs. Supercoiled DNA bands visualization->analysis

Caption: Workflow for a Topoisomerase I DNA relaxation assay.

Experimental Details:

  • Reaction Setup: In a microcentrifuge tube, combine 10x Topoisomerase I assay buffer, supercoiled plasmid DNA (e.g., 0.25 µg), the test compound at various concentrations, and nuclease-free water to a final volume of 20 µL.[6]

  • Enzyme Addition: Add purified Topoisomerase I enzyme to initiate the reaction. Include positive (known inhibitor like camptothecin) and negative (no enzyme, no inhibitor) controls.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[6]

  • Termination: Stop the reaction by adding a stop buffer containing SDS and a gel loading dye.[6]

  • Electrophoresis: Load the samples onto a 1% agarose gel and run at a constant voltage.[6]

  • Visualization and Analysis: Stain the gel with ethidium bromide and visualize under a UV transilluminator. The inhibition of the enzyme is determined by the persistence of the faster-migrating supercoiled DNA band compared to the control where the DNA is relaxed.

Conclusion

This compound, with its distinct chemical structure, serves as a valuable scaffold in the field of medicinal chemistry. The reactivity of its core and the potential for derivatization make it and its analogues promising candidates for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. This guide provides a foundational understanding for researchers and professionals in drug development to explore the potential of this compound class further.

References

A Technical Guide to the Spectroscopic Analysis of 1,5-Naphthyridin-3-ol: Predicted NMR Data

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,5-Naphthyridin-3-ol is a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Its rigid, planar structure and potential for hydrogen bonding make it a valuable scaffold in the design of novel therapeutic agents. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and the analysis of its derivatives. This technical guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR) data for this compound. Due to a lack of publicly available experimental NMR spectra for this specific compound, this guide focuses on predicted values derived from established spectroscopic principles and data from analogous structures. It also outlines a standard experimental protocol for the acquisition of such data.

Predicted Spectroscopic Data

The chemical structure of this compound, with the standard numbering convention, is presented below. The prediction of ¹H and ¹³C NMR chemical shifts is based on the analysis of substituent effects on the 1,5-naphthyridine core and comparison with structurally related compounds.

Predicted ¹H NMR Data

The expected ¹H NMR spectrum of this compound in a solvent such as DMSO-d₆ would likely exhibit five distinct signals in the aromatic region, corresponding to the five protons on the naphthyridine ring system, and one broad signal for the hydroxyl proton. The predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-28.50 - 8.60dJ = 2.5 Hz
H-47.20 - 7.30dJ = 2.5 Hz
H-68.80 - 8.90ddJ = 4.5, 1.5 Hz
H-77.60 - 7.70ddJ = 8.5, 4.5 Hz
H-88.20 - 8.30ddJ = 8.5, 1.5 Hz
3-OH9.50 - 10.50br s-

d: doublet, dd: doublet of doublets, br s: broad singlet

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals for the carbon atoms of the 1,5-naphthyridine ring. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the hydroxyl substituent. The predicted values are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C-2145.0 - 147.0
C-3150.0 - 152.0
C-4110.0 - 112.0
C-4a138.0 - 140.0
C-6152.0 - 154.0
C-7122.0 - 124.0
C-8135.0 - 137.0
C-8a148.0 - 150.0

Experimental Protocols

A standard experimental protocol for acquiring high-quality NMR data for this compound is outlined below.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) to a final volume of 0.5-0.7 mL in a 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 16 ppm, centered around 8 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 200 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

  • Temperature: 298 K.

2D NMR Experiments (for structural confirmation):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its spectroscopic analysis.

Figure 1: Molecular structure of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation dissolve Dissolve this compound in Deuterated Solvent H1_NMR 1D ¹H NMR dissolve->H1_NMR C13_NMR 1D ¹³C NMR dissolve->C13_NMR COSY 2D COSY dissolve->COSY HSQC 2D HSQC dissolve->HSQC HMBC 2D HMBC dissolve->HMBC assign_H1 Assign ¹H Signals (Chemical Shift, Multiplicity, J-coupling) H1_NMR->assign_H1 assign_C13 Assign ¹³C Signals C13_NMR->assign_C13 COSY->assign_H1 correlate Correlate ¹H and ¹³C using 2D NMR HSQC->correlate HMBC->correlate assign_H1->correlate assign_C13->correlate confirm_structure Confirm Molecular Structure correlate->confirm_structure

Figure 2: Experimental workflow for NMR analysis.

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectroscopic data for this compound. The tabulated predicted chemical shifts and coupling constants, along with the detailed experimental protocol, serve as a valuable resource for researchers working with this compound and its derivatives. The provided visualizations of the molecular structure and the experimental workflow further aid in the understanding of the spectroscopic analysis process. It is important to reiterate that the presented NMR data are predictive and await experimental verification. The acquisition of experimental spectra following the outlined protocols will be essential for the definitive characterization of this compound.

infrared and mass spectrometry data of 1,5-Naphthyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Infrared and Mass Spectrometry Data of 1,5-Naphthyridin-3-ol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the expected infrared (IR) and mass spectrometry (MS) data for the compound this compound (CAS: 14756-78-6). Due to the limited availability of published experimental spectra for this specific molecule, this guide focuses on predicted data derived from established spectroscopic principles and analysis of its functional groups. It also includes standardized experimental protocols for acquiring such data, intended to serve as a practical reference for researchers.

Introduction

This compound is a heterocyclic compound belonging to the naphthyridine family. The naphthyridine core is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Accurate spectroscopic characterization is a critical step in the synthesis, identification, and development of novel compounds based on this scaffold. This guide provides the foundational IR and MS data necessary for such characterization.

Compound Details:

  • Molecular Formula: C₈H₆N₂O

  • Molecular Weight: 146.15 g/mol

  • Structure: (A proper image would be embedded here in a real document)

Predicted Spectroscopic Data

The following sections and tables summarize the anticipated data from infrared and mass spectrometry analyses.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions from the hydroxyl group and the aromatic naphthyridine ring system. The presence of the hydroxyl group is expected to produce a prominent broad absorption band in the high-frequency region.

Table 1: Predicted Infrared (IR) Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3400 - 3200Strong, BroadO-H StretchPhenolic Hydroxyl
3100 - 3000MediumC-H StretchAromatic C-H
1620 - 1580StrongC=C and C=N StretchNaphthyridine Ring
1500 - 1400MediumC=C and C=N StretchNaphthyridine Ring
1300 - 1200StrongC-O StretchPhenolic C-O
900 - 675Medium-StrongC-H Bend (Out-of-Plane)Aromatic C-H
Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry is expected to yield a distinct molecular ion peak. Due to the stability of the aromatic system, this peak should be prominent.[1] Fragmentation patterns will arise from the cleavage of the heterocyclic ring system.

Table 2: Predicted Mass Spectrometry (MS) Data for this compound

m/z RatioPredicted IdentityNotes
146[M]⁺˙ (Molecular Ion)The parent ion, corresponding to the molecular weight of the compound.
118[M - CO]⁺˙Loss of a neutral carbon monoxide molecule.
117[M - HCN - H]⁺Loss of hydrogen cyanide followed by a hydrogen radical.
91[M - CO - HCN]⁺Subsequent loss of hydrogen cyanide from the m/z 118 fragment.

Experimental Protocols

Standardized protocols for obtaining high-quality spectroscopic data for solid organic compounds are provided below.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

This protocol is suitable for solid samples using the Attenuated Total Reflectance (ATR) or Thin Solid Film method.

Instrumentation:

  • FTIR Spectrometer with a Diamond ATR accessory or salt plates (KBr, NaCl).

Procedure (ATR Method):

  • Background Scan: Ensure the ATR crystal surface is clean. Run a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal. Do not overtighten.

  • Sample Scan: Acquire the sample spectrum. Typical settings include a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹, accumulating 16-32 scans to improve the signal-to-noise ratio.[2]

  • Cleaning: After analysis, remove the sample and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.[3]

Electron Impact Mass Spectrometry (EI-MS) Protocol

This protocol describes the general procedure for obtaining a mass spectrum using a standard EI source, often coupled with a Gas Chromatograph (GC-MS) or a direct insertion probe.

Instrumentation:

  • Mass Spectrometer with an Electron Impact (EI) ion source.[4]

Procedure:

  • Sample Introduction: Introduce a microgram-level quantity of the sample into the ion source. For volatile solids, a direct insertion probe can be heated to induce sublimation into the gas phase.[5][6]

  • Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[7][8] This causes the ejection of an electron from the molecule, forming a positively charged radical cation (the molecular ion).[4][9]

  • Fragmentation: The excess energy imparted during ionization causes the molecular ions to break apart into smaller, characteristic fragment ions.[10]

  • Mass Analysis: The generated ions (molecular and fragment) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.[6]

  • Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.[5]

Visualization of Workflows and Pathways

The following diagrams illustrate the general workflow for spectroscopic analysis and a plausible fragmentation pathway for this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample This compound (Solid) Prep_IR Prepare ATR Sample / Solid Film Sample->Prep_IR Prep_MS Vaporize Sample (Direct Probe) Sample->Prep_MS FTIR FTIR Spectrometer Prep_IR->FTIR MS EI Mass Spectrometer Prep_MS->MS IR_Spectrum IR Spectrum (Absorbance vs. Wavenumber) FTIR->IR_Spectrum MS_Spectrum Mass Spectrum (Abundance vs. m/z) MS->MS_Spectrum Interpretation Structural Interpretation & Verification IR_Spectrum->Interpretation MS_Spectrum->Interpretation

Caption: General workflow for the spectroscopic characterization of a solid compound.

Fragmentation_Pathway M [C₈H₆N₂O]⁺˙ m/z = 146 Molecular Ion F1 [C₇H₆N₂]⁺˙ m/z = 118 M->F1 - CO F2 [C₆H₅N]⁺ m/z = 91 F1->F2 - HCN

Caption: A plausible EI-MS fragmentation pathway for this compound.

References

The Multifaceted Biological Activities of 1,5-Naphthyridin-3-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. Among these, 1,5-Naphthyridin-3-ol derivatives have emerged as a particularly interesting subclass, demonstrating significant potential in therapeutic areas such as oncology, infectious diseases, and inflammatory disorders. The presence of the 3-hydroxyl group offers a key point for structural modification, allowing for the fine-tuning of physicochemical properties and biological activity. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their anticancer, topoisomerase I inhibitory, antileishmanial, and TGF-β/ALK5 signaling inhibitory properties. The guide includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support further research and drug development efforts in this promising area.

Data Presentation: Quantitative Biological Activity

The biological activities of various this compound and related 1,5-naphthyridine derivatives are summarized below. The data is presented to facilitate comparison and aid in structure-activity relationship (SAR) studies.

Table 1: Anticancer and Topoisomerase I Inhibitory Activity of 1,5-Naphthyridine Derivatives

CompoundTarget/Cell LineActivity MetricValueReference
Phenyl-1,5-naphthyridine derivativeTopoisomerase IInhibitionExhibited inhibitory effect[1]
Indeno-1,5-naphthyridine derivativeTopoisomerase IInhibitionExhibited inhibitory effect[1]
Phenyl-1,5-naphthyridine derivativeCOLO 205 (human colon cancer)Antiproliferative ActivityActive[1]
Indeno-1,5-naphthyridine derivativeCOLO 205 (human colon cancer)Antiproliferative ActivityActive[1]

Table 2: Antileishmanial Activity of Substituted 1,5-Naphthyridine Derivatives against Leishmania infantum

CompoundTargetIC50 (µM)Selectivity Index (SI)Reference
19 AmastigotesSimilar to Amphotericin B>100[2]
21 AmastigotesSimilar to Amphotericin B>100[2]
22 Amastigotes0.58 ± 0.03271.5[2]
24 AmastigotesSimilar to Amphotericin B>100[2]
27 AmastigotesSimilar to Amphotericin B>100[2]
Amphotericin B (Standard)Amastigotes0.32 ± 0.05>62.5[2]

Table 3: TGF-β Type I Receptor (ALK5) Inhibitory Activity of 1,5-Naphthyridine Derivatives

CompoundTargetIC50 (nM)Assay TypeReference
15 ALK5 Autophosphorylation6Kinase Assay[3]
19 ALK5 Autophosphorylation4Kinase Assay[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the screening of new this compound derivatives.

Anticancer Activity: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines, such as the human colon cancer cell line COLO 205.

1. Cell Culture and Seeding:

  • Culture COLO 205 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[4]

  • Harvest cells in the exponential growth phase and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

  • Incubate the plates for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).

  • Incubate the plates for 48-72 hours.

3. MTT Assay:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • After the incubation period, add 20 µL of the MTT solution to each well.

  • Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium from the wells.

  • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

4. Data Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Topoisomerase I DNA Relaxation Assay

This assay is used to assess the inhibitory effect of this compound derivatives on the catalytic activity of human topoisomerase I.

1. Reaction Setup:

  • Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I, and the test compound in a reaction buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol).

  • The final reaction volume is typically 20 µL.

  • Add the test compound at various concentrations to the reaction mixture. Include a positive control (a known topoisomerase I inhibitor like camptothecin) and a negative control (no inhibitor).

2. Enzymatic Reaction:

  • Initiate the reaction by adding human topoisomerase I to the mixture.

  • Incubate the reaction at 37°C for 30 minutes.

3. Termination and Analysis:

  • Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Analyze the DNA topoisomers by agarose gel electrophoresis (e.g., 1% agarose gel).

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Supercoiled DNA migrates faster than relaxed DNA. Inhibition of topoisomerase I will result in a higher proportion of supercoiled DNA compared to the control with active enzyme.

Antileishmanial Activity Assay against Leishmania infantum

This protocol describes the evaluation of the activity of this compound derivatives against the promastigote and amastigote stages of Leishmania infantum.

1. Culture of Leishmania infantum Promastigotes:

  • Culture L. infantum promastigotes in RPMI-1640 medium supplemented with 10% heat-inactivated FBS, L-glutamine, and antibiotics at 26°C.

2. Anti-promastigote Assay:

  • Seed promastigotes in a 96-well plate at a density of 1 x 10⁶ cells/mL.

  • Add the test compounds at various concentrations and incubate for 72 hours.

  • Determine the viability of the promastigotes using a resazurin-based assay or by direct counting with a hemocytometer.

  • Calculate the IC50 value.

3. Anti-amastigote Assay (in infected macrophages):

  • Infect a macrophage cell line (e.g., J774A.1) with stationary-phase L. infantum promastigotes.

  • After infection, wash the cells to remove free parasites.

  • Add the test compounds at various concentrations and incubate for 72 hours.

  • Fix and stain the cells (e.g., with Giemsa stain) and determine the number of amastigotes per macrophage under a microscope.

  • Calculate the IC50 value.

4. Cytotoxicity Assay and Selectivity Index:

  • Determine the cytotoxicity of the compounds against the macrophage host cells using the MTT assay as described previously.

  • Calculate the Selectivity Index (SI) as the ratio of the cytotoxic IC50 (on macrophages) to the anti-amastigote IC50. A higher SI indicates greater selectivity for the parasite.

In Vitro TGF-β Type I Receptor (ALK5) Kinase Assay

This assay measures the ability of this compound derivatives to inhibit the kinase activity of ALK5.

1. Reagents and Materials:

  • Recombinant human ALK5 kinase.

  • Kinase substrate (e.g., a specific peptide or a generic substrate like myelin basic protein).

  • ATP (adenosine triphosphate).

  • Kinase reaction buffer.

  • Test compounds (this compound derivatives).

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit which measures ADP production).

2. Assay Procedure:

  • Prepare a reaction mixture containing the ALK5 enzyme and the kinase substrate in the kinase reaction buffer.

  • Add the test compounds at various concentrations to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. The signal (e.g., luminescence) is inversely proportional to the kinase activity.

3. Data Analysis:

  • Calculate the percentage of inhibition of ALK5 activity for each compound concentration relative to the control with no inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Mandatory Visualizations

Signaling Pathway

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TBRII TGF-beta RII TGF-beta->TBRII Binding ALK5 ALK5 (TGF-beta RI) TBRII->ALK5 Recruitment & Phosphorylation SMAD2_3 SMAD2/3 ALK5->SMAD2_3 Phosphorylation SMAD2_3_4_complex SMAD2/3/4 Complex SMAD2_3->SMAD2_3_4_complex SMAD4 SMAD4 SMAD4->SMAD2_3_4_complex Transcription Gene Transcription (Proliferation, Differentiation, etc.) SMAD2_3_4_complex->Transcription Nuclear Translocation Inhibitor This compound Derivative Inhibitor->ALK5 Inhibition Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_validation Hit Validation & Mechanism of Action Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Primary_Screening Primary Screening (e.g., Anticancer MTT Assay) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Topoisomerase, Kinase Inhibition) Hit_Identification->Secondary_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Secondary_Assays->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

References

The 1,5-Naphthyridine Core: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, properties, and therapeutic potential of the 1,5-naphthyridine scaffold, a privileged heterocyclic motif in modern medicinal chemistry.

The 1,5-naphthyridine core, a bicyclic heteroaromatic system composed of two fused pyridine rings, has garnered significant attention in the field of drug discovery.[1][2][3][4] Its unique electronic properties and rigid, planar structure provide an excellent foundation for the design of potent and selective therapeutic agents across a range of diseases. This technical guide offers a detailed overview of the 1,5-naphthyridine scaffold, encompassing its synthesis, chemical characteristics, and diverse biological activities, with a focus on its applications in oncology, infectious diseases, and kinase inhibition.

Physicochemical Properties

The 1,5-naphthyridine scaffold is a colorless to light yellow crystalline solid with a molecular formula of C₈H₆N₂ and a molecular weight of approximately 130.15 g/mol .[5][6][7][8] Its fused pyridine rings create a π-deficient system, influencing its reactivity and intermolecular interactions. This core structure serves as a versatile building block for the synthesis of a wide array of pharmaceutical compounds.[9]

PropertyValueReference
Molecular FormulaC₈H₆N₂[5][6][7][8]
Molecular Weight130.15 g/mol [5][6][8]
AppearanceWhite to light yellow crystalline powder[5]
Melting Point73 - 78 °C[5]
Boiling Point152 °C at 54 mmHg[5]

Synthetic Strategies

The construction of the 1,5-naphthyridine core can be achieved through several established synthetic methodologies. The choice of a particular route is often dictated by the desired substitution pattern on the final molecule and the availability of starting materials.

Key Synthetic Routes: A Comparative Analysis
Synthetic RouteStarting MaterialsReagents & ConditionsProduct Yield (%)Reference(s)
Skraup Synthesis 3-Aminopyridine, GlycerolH₂SO₄, Oxidizing agent (e.g., nitrobenzene), Heat45-50[10]
Friedländer Annulation 3-Amino-2-chloropyridine, KetonesPd(OAc)₂, Xantphos, K₂CO₃, 1,4-Dioxane, 110 °Cup to 92[10]
Gould-Jacobs Reaction 3-Aminopyridine, Diethyl ethoxymethylenemalonateHeat, then thermal cyclization in Dowtherm AVariable[1][10]
Cycloaddition Reactions N-(3-pyridyl)aldimines, AlkynesLewis acid (e.g., BF₃·Et₂O)Variable[1]
Experimental Protocol: Skraup Synthesis of 1,5-Naphthyridine

The Skraup synthesis is a classical and direct method for preparing the unsubstituted 1,5-naphthyridine core.[10]

Materials:

  • 3-Aminopyridine

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or another suitable oxidizing agent)

  • Ferrous sulfate (to moderate the reaction)

Procedure:

  • A mixture of 3-aminopyridine, glycerol, and concentrated sulfuric acid is carefully prepared in a reaction vessel equipped with a reflux condenser.

  • Ferrous sulfate is added to control the vigor of the reaction.

  • Nitrobenzene is added as the oxidizing agent.

  • The mixture is heated for several hours. The reaction is highly exothermic and requires careful temperature management.

  • After cooling, the reaction mixture is diluted with water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • The crude 1,5-naphthyridine is then purified by steam distillation followed by recrystallization or chromatography.

Skraup_Synthesis cluster_reactants Reactants cluster_reagents Reagents & Conditions 3-Aminopyridine 3-Aminopyridine Reaction_Mixture Reaction Mixture 3-Aminopyridine->Reaction_Mixture Glycerol Glycerol Glycerol->Reaction_Mixture H2SO4 H2SO4 H2SO4->Reaction_Mixture Oxidizing_Agent Oxidizing Agent (e.g., Nitrobenzene) Oxidizing_Agent->Reaction_Mixture Heat Heat Heat->Reaction_Mixture Crude_Product Crude 1,5-Naphthyridine Reaction_Mixture->Crude_Product Exothermic Reaction Purified_Product Purified 1,5-Naphthyridine Crude_Product->Purified_Product Purification

Skraup synthesis workflow for 1,5-naphthyridine.

Biological Activities and Therapeutic Applications

The 1,5-naphthyridine scaffold is a cornerstone in the development of novel therapeutics due to its wide spectrum of biological activities.[1][4]

Anticancer Activity

Derivatives of 1,5-naphthyridine have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various human cancer cell lines.[11][12] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases and protein kinases.[2][12][13][14] For instance, certain phenyl- and indeno-1,5-naphthyridine derivatives have shown inhibitory effects on Topoisomerase I and antiproliferative activity against human colon cancer cells.[13][14]

Compound ClassCancer Cell LineIC₅₀Reference(s)
Phenyl- and indeno-1,5-naphthyridinesCOLO 205 (Human Colon Cancer)Varies[13][14]
7-Phenyl-6H-6a,7,12,12a-tetrahydrochromeno[4,3-b][10]naphthyridineA549 (Human Lung Adenocarcinoma)1.03 ± 0.30 µM[15]
7-Phenyl-6H-6a,7,12,12a-tetrahydrochromeno[4,3-b][10]naphthyridineSKOV03 (Human Ovarian Carcinoma)1.75 ± 0.20 µM[15]
Substituted 1,5-naphthyridinesHeLa (Human Cervical Cancer)0.7 µM (for compound 16)[12]
Substituted 1,5-naphthyridinesHL-60 (Human Leukemia)0.1 µM (for compound 16)[12]
Substituted 1,5-naphthyridinesPC-3 (Human Prostate Cancer)5.1 µM (for compound 16)[12]
Kinase Inhibition

The 1,5-naphthyridine core is a privileged scaffold for the design of protein kinase inhibitors.[16] Dysregulation of kinase signaling is a hallmark of many diseases, including cancer and inflammatory disorders. The rigid structure of the 1,5-naphthyridine ring system allows for precise positioning of substituents to interact with the ATP-binding pocket of various kinases.

Target Kinase(s)Compound Class/ExampleIC₅₀ / KᵢReference(s)
ALK5 (TGF-β Type I Receptor)Aminothiazole & Pyrazole Derivatives4 - 6 nM[16][17][18][19]
Fibroblast Growth Factor Receptors (FGFR1, 2, 3, 4)Novel Naphthyridine SeriesNanomolar affinity[16]
Casein Kinase 2 (CK2)CX-4945 (Silmitasertib)Kᵢ = 0.38 nM[16]
c-Met1H-imidazo[4,5-h][10]naphthyridin-2(3H)-one2600 nM[16]
Aurora Kinases7-aryl-substituted (1,5-naphthyridin-4-yl)ureasVaries[1]

The transforming growth factor-beta (TGF-β) signaling pathway plays a crucial role in cell growth, differentiation, and adhesion.[1] Certain 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of the TGF-β type I receptor, ALK5.[17][18][19]

TGF_beta_Pathway TGF_beta TGF-β Ligand TGF_beta_RII TGF-β Receptor II TGF_beta->TGF_beta_RII Binds ALK5 ALK5 (TGF-β Receptor I) TGF_beta_RII->ALK5 Recruits & Phosphorylates SMAD2_3 SMAD2/3 ALK5->SMAD2_3 Phosphorylates Naphthyridine_Inhibitor 1,5-Naphthyridine Inhibitor Naphthyridine_Inhibitor->ALK5 Inhibits SMAD_Complex SMAD2/3-SMAD4 Complex SMAD2_3->SMAD_Complex Forms Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Translocates Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription Regulates

Inhibition of the TGF-β signaling pathway by 1,5-naphthyridine derivatives.
Antimicrobial Activity

Both naturally occurring and synthetic 1,5-naphthyridine derivatives have demonstrated significant antibacterial and antifungal properties.[3][20][21][22][23] This has spurred research into their potential as novel therapeutic agents to combat infectious diseases, particularly those caused by drug-resistant pathogens.[3]

Some 1,5-naphthyridine compounds exert their antibacterial effect by inhibiting essential bacterial processes, such as cell division.[3] A key target is the FtsZ protein, a prokaryotic homolog of tubulin that is crucial for the formation of the Z-ring during bacterial cell division.[3] Inhibition of FtsZ polymerization leads to bacterial filamentation and cell death.[3]

Compound/ClassBacterial StrainMIC (µg/mL)Reference(s)
Canthin-6-oneStaphylococcus aureus0.49[21]
Canthin-6-oneEscherichia coli3.91[21]
Canthin-6-oneMethicillin-resistant S. aureus (MRSA)0.98[21]
10-Methoxycanthin-6-oneStaphylococcus aureus3.91[21]
10-Methoxycanthin-6-oneEscherichia coli3.91[21]
10-Hydroxycanthin-6-oneBacillus cereus15.62[21]

Certain 1,5-naphthyridine derivatives have also shown promising activity against various fungal species.[3]

Compound/ClassFungal StrainMIC (µg/mL) / Growth InhibitionReference(s)
Canthin-6-one-3.91[20]
10-Methoxycanthin-6-one-7.81[20]
10-Hydroxycanthin-6-oneFusarium graminearum74.5% inhibition[21]
10-Hydroxycanthin-6-oneFusarium solani57.9% inhibition[21]

The MIC is a fundamental measure of a compound's antimicrobial efficacy.

Materials:

  • 1,5-Naphthyridine derivative test compound

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • A serial two-fold dilution of the test compound is prepared in the broth medium in the wells of a 96-well plate.

  • A standardized inoculum of the microorganism is added to each well.

  • Positive (microorganism in broth without compound) and negative (broth only) controls are included.

  • The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

MIC_Assay_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of 1,5-Naphthyridine Compound Start->Prepare_Dilutions Inoculate_Plates Inoculate Microtiter Plates with Standardized Microorganism Prepare_Dilutions->Inoculate_Plates Incubate_Plates Incubate Plates under Appropriate Conditions Inoculate_Plates->Incubate_Plates Read_Results Visually or Spectrophotometrically Read Results Incubate_Plates->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Growth Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion

The 1,5-naphthyridine scaffold represents a highly versatile and valuable platform in the realm of medicinal chemistry and drug development. Its synthetic accessibility, coupled with the diverse range of biological activities exhibited by its derivatives, underscores its importance as a privileged structure. The continued exploration and functionalization of the 1,5-naphthyridine core hold significant promise for the discovery of novel and effective therapeutic agents to address unmet medical needs in oncology, infectious diseases, and beyond. This guide provides a foundational understanding for researchers and scientists to further innovate within this promising chemical space.

References

The Strategic Core: Unlocking Therapeutic Potential with 1,5-Naphthyridin-3-ol as a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Within this chemical class, 1,5-Naphthyridin-3-ol emerges as a pivotal synthetic intermediate and pharmacophore. While direct biological activity of this compound is not extensively documented, its true value lies in the versatile reactivity of its hydroxyl group, which serves as a strategic anchor for the synthesis of potent and selective modulators of various biological targets. This technical guide delves into the key therapeutic targets that have been successfully engaged by derivatives of the this compound core, presenting a comprehensive overview of their biological activities, supported by quantitative data and experimental methodologies.

This compound: A Gateway to Bioactive Derivatives

This compound, with its fused bicyclic aromatic system containing two nitrogen atoms, presents a unique electronic and structural landscape for molecular interactions. The hydroxyl group at the 3-position is a key functional handle that allows for a multitude of chemical transformations, including nucleophilic substitution and cross-coupling reactions. This chemical tractability has enabled the generation of extensive libraries of 1,5-naphthyridine derivatives, leading to the discovery of compounds with significant therapeutic potential across various disease areas.

Key Therapeutic Targets of 1,5-Naphthyridine-3-ol Derivatives

The derivatization of the this compound core has yielded compounds with potent activity against a range of biological targets, primarily focused on enzymes and signaling pathways implicated in cancer, infectious diseases, and inflammatory conditions.

Kinase Inhibition in Oncology

Derivatives of 1,5-naphthyridine have been identified as potent and selective inhibitors of the TGF-β type I receptor, also known as Activin receptor-like kinase 5 (ALK5).[1] The TGF-β signaling pathway is a critical regulator of cell growth, differentiation, and apoptosis, and its dysregulation is a hallmark of many cancers. Inhibition of ALK5 can block the downstream signaling cascade, thereby impeding tumor progression.

Table 1: ALK5 Inhibition by 1,5-Naphthyridine Derivatives

Compound IDALK5 Autophosphorylation IC50 (nM)Cellular Assay IC50 (nM)Selectivity over p38 MAPK
15 6-High
19 4-High
RepSox 4--

Data sourced from multiple studies on 1,5-naphthyridine derivatives as ALK5 inhibitors.[1]

The PI3K/Akt/mTOR pathway is a central signaling node that governs cell survival, proliferation, and metabolism. Its aberrant activation is a frequent event in human cancers, making it a prime target for therapeutic intervention. A notable 1,6-naphthyridine derivative, Torin2, has demonstrated potent and selective inhibition of mTOR, a key kinase in this pathway.[2]

Table 2: mTOR Inhibition by a Naphthyridine Derivative

CompoundCellular mTOR Activity EC50 (nM)PI3K Inhibition EC50 (nM)Selectivity (PI3K/mTOR)
Torin2 0.25200800-fold

Data for the benzo[h][3][4]naphthyridin-2(1H)-one derivative, Torin2.[2]

The versatility of the 1,5-naphthyridine scaffold has led to the discovery of inhibitors for other important kinases in oncology, including:

  • c-Met kinase: Involved in cell motility, invasion, and proliferation.[5]

  • CpFIKK kinase: A potential target in parasitic infections and other diseases.[5]

  • Aurora B kinase and Raf/MEK/ERK pathway: Critical regulators of cell division and proliferation.

Antiparasitic and Antimicrobial Activity

Substituted 1,5-naphthyridine derivatives have shown significant promise as antileishmanial agents by targeting the eukaryotic type I DNA topoisomerase (TopIB) of Leishmania infantum.[3] This enzyme is essential for the parasite's DNA replication and repair, making it an attractive drug target.

Table 3: Antileishmanial Activity of 1,5-Naphthyridine Derivatives

Compound IDL. infantum Amastigotes IC50 (µM)Cytotoxicity (Murine Splenocytes) IC50 (µM)Selectivity Index (SI)
19 ->100>100
21 ->100>100
22 0.58 ± 0.03>157.5271.5
24 ->100>100
27 ->100>100
Amphotericin B 0.32 ± 0.05>20>62.5

Data from a study on substituted 1,5-naphthyridine derivatives as antileishmanial agents.[3]

Disubstituted 1,5-naphthyridines have been developed as dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K) and hemozoin formation, demonstrating in vivo efficacy against malaria.

Topoisomerase Inhibition

Beyond parasitic topoisomerases, derivatives of the 1,5-naphthyridine scaffold have also been investigated as inhibitors of human topoisomerase I and II, enzymes critical for DNA topology and targets for several established anticancer drugs.[6]

Experimental Protocols

ALK5 Inhibition Assay (General Protocol)

A common method to assess ALK5 inhibition is through an autophosphorylation assay. The general steps are as follows:

  • Enzyme and Substrate Preparation: Recombinant human ALK5 kinase domain is used. Myelin basic protein (MBP) can serve as a substrate.

  • Reaction Mixture: The kinase, substrate, and test compounds (1,5-naphthyridine derivatives) are incubated in a kinase buffer containing ATP and MgCl2.

  • Phosphorylation Reaction: The reaction is initiated by the addition of [γ-33P]ATP and allowed to proceed at a controlled temperature.

  • Detection: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Antileishmanial Activity Assay (General Protocol)

The in vitro activity against Leishmania infantum amastigotes is typically evaluated as follows:

  • Cell Culture: Peritoneal macrophages are harvested from mice and infected with L. infantum promastigotes. The infected macrophages are then cultured to allow the transformation of promastigotes into amastigotes.

  • Compound Treatment: The infected macrophages are treated with serial dilutions of the 1,5-naphthyridine derivatives.

  • Incubation: The treated cells are incubated for a defined period (e.g., 72 hours).

  • Assessment of Infection: The percentage of infected macrophages and the number of amastigotes per macrophage are determined by microscopic examination after Giemsa staining.

  • Data Analysis: IC50 values, representing the concentration of the compound that reduces the parasite burden by 50%, are calculated.

Cytotoxicity Assay (General Protocol)

To assess the selectivity of the compounds, their cytotoxicity against a mammalian cell line (e.g., murine splenocytes) is determined using a metabolic assay like the MTT assay:

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds.

  • Incubation: The plates are incubated for a specified time (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength.

  • Data Analysis: IC50 values are determined from the dose-response curves.

Visualizing the Pathways and Workflows

TGF_beta_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition TGF_beta TGF-β TGFBR2 TGF-βRII TGF_beta->TGFBR2 Binds ALK5 ALK5 (TGF-βRI) TGFBR2->ALK5 Recruits & Phosphorylates SMAD2_3 SMAD2/3 ALK5->SMAD2_3 Phosphorylates pSMAD2_3 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex Binds with SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (Cell Cycle Arrest, Apoptosis) SMAD_complex->Transcription Translocates & Regulates Naphthyridine_Derivative 1,5-Naphthyridine Derivative Naphthyridine_Derivative->ALK5 Inhibits

Caption: TGF-β Signaling Pathway and Inhibition by 1,5-Naphthyridine Derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Start This compound Scaffold Derivatization Chemical Derivatization Start->Derivatization Library Compound Library Derivatization->Library Primary_Assay Primary Target-Based Assay (e.g., Kinase Inhibition) Library->Primary_Assay Cellular_Assay Cell-Based Assay (e.g., Antiproliferative) Primary_Assay->Cellular_Assay Active Compounds Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on Normal Cells) Cellular_Assay->Cytotoxicity_Assay Potent Compounds SAR Structure-Activity Relationship (SAR) Cytotoxicity_Assay->SAR Selective Compounds ADMET ADMET Profiling SAR->ADMET Lead_Candidate Lead Candidate ADMET->Lead_Candidate

Caption: General Workflow for Drug Discovery with 1,5-Naphthyridine Derivatives.

Conclusion

This compound stands as a cornerstone for the development of novel therapeutics. While its intrinsic biological activity may be limited, its strategic importance as a versatile chemical scaffold is undeniable. The derivatives stemming from this core have demonstrated potent and selective modulation of a wide range of high-value therapeutic targets, particularly in the realms of oncology and infectious diseases. The continued exploration of the chemical space around the 1,5-naphthyridine nucleus, anchored by the 3-hydroxy functional group, holds significant promise for the discovery of next-generation medicines. This guide provides a foundational understanding for researchers and drug development professionals to leverage the therapeutic potential of this remarkable heterocyclic system.

References

solubility and stability of 1,5-Naphthyridin-3-ol in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility and Stability of 1,5-Naphthyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility and stability data for this compound is limited. This guide provides a comprehensive overview based on the known physicochemical properties of the parent 1,5-naphthyridine scaffold, related hydroxy-substituted heterocyclic compounds, and established analytical methodologies. The experimental protocols detailed herein are essential for determining the precise characteristics of this specific molecule.

Introduction to this compound

This compound is a heterocyclic compound featuring a fused bicyclic system of two pyridine rings, with a hydroxyl group at the 3-position. The 1,5-naphthyridine core is a recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active molecules with applications ranging from anticancer to antimicrobial agents. The hydroxyl group introduces polarity and potential for hydrogen bonding, significantly influencing the molecule's solubility, stability, and metabolic pathways. A thorough understanding of these properties is critical for its application in drug discovery and development, impacting formulation, storage, and bioavailability.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its dissolution rate and subsequent absorption. The principle of "like dissolves like" governs solubility, meaning polar compounds dissolve best in polar solvents and nonpolar compounds in nonpolar solvents. The structure of this compound, with its largely nonpolar aromatic core and a polar hydroxyl group, suggests a nuanced solubility profile.

Predicted Solubility in Different Solvents

Based on the structure and data from related 1,5-naphthyridine derivatives, a qualitative solubility profile can be predicted. The nitrogen atoms in the rings can act as hydrogen bond acceptors, while the hydroxyl group can act as both a donor and an acceptor, enhancing solubility in protic solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to GoodCapable of hydrogen bonding with the hydroxyl group and ring nitrogens. Solubility in water is expected to be pH-dependent.
Polar Aprotic DMSO, DMF, AcetonitrileGoodStrong dipolar interactions can solvate the polar heterocyclic system effectively.[1]
Intermediate Polarity Chloroform, DichloromethaneModerateBalance of polar and nonpolar characteristics allows for some interaction.
Nonpolar Hexane, Toluene, CyclohexaneLowLack of favorable interactions with the polar functional groups of the molecule.[1]
Experimental Protocol for Solubility Determination

To obtain quantitative data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the thermodynamic (equilibrium) solubility.

Objective: To determine the solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selection of solvents (e.g., water, pH buffers, ethanol, DMSO)

  • Vials with screw caps

  • Analytical balance

  • Thermostatic shaker or constant temperature bath

  • Vortex mixer

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid ensures that equilibrium with the dissolved state is achieved.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant.

  • Immediately filter the sample using a syringe filter to remove any undissolved solid particles.

  • Quantification: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.

  • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor. The experiment should be repeated at least in triplicate to ensure accuracy.

Visualization of Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_result Result start Add excess solid this compound to a known volume of solvent equilibrate Agitate at constant temperature (e.g., 24-48 hours) start->equilibrate settle Settle undissolved solid equilibrate->settle filter Filter supernatant settle->filter quantify Quantify concentration (e.g., via HPLC) filter->quantify calculate Calculate Solubility quantify->calculate

Workflow for Solubility Determination

Stability Profile and Forced Degradation

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[2] 1,5-Naphthyridine derivatives can be susceptible to degradation, and the presence of a phenolic hydroxyl group in this compound suggests potential sensitivity to oxidation and pH-mediated reactions.[3][4]

Common Degradation Pathways
  • Hydrolysis: The naphthyridine ring system can be susceptible to hydrolysis under strongly acidic or basic conditions, which can catalyze ring-opening reactions. The specific pH range for optimal stability must be determined experimentally.[5]

  • Oxidation: Phenolic compounds are often prone to oxidation, which can be catalyzed by light, heat, or the presence of metal ions. This can lead to the formation of colored degradation products. The use of antioxidants or chelating agents like EDTA might be necessary for liquid formulations.[5]

  • Photodegradation: Aromatic heterocyclic compounds frequently exhibit sensitivity to light, particularly UV radiation. Exposure can lead to complex photochemical reactions and degradation.[5] Protection from light during storage and handling is often required.

Experimental Protocol for Forced Degradation Studies

Forced degradation (stress testing) studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[6][7] This is a regulatory requirement for developing stability-indicating analytical methods.[6]

Objective: To identify the likely degradation products of this compound and assess its intrinsic stability.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven

  • Photostability chamber

  • Validated stability-indicating HPLC or LC-MS method

Procedure: A stock solution of this compound is prepared in a suitable solvent (e.g., a mixture of acetonitrile and water). This solution is then subjected to the stress conditions outlined in Table 2. Samples are taken at various time points, neutralized if necessary, and analyzed. The goal is to achieve 5-20% degradation of the active substance to ensure that the degradation products are formed at detectable levels without being overly complex.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagents and ConditionsPurpose
Acid Hydrolysis 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C)To test for susceptibility to acid-catalyzed degradation.[5]
Base Hydrolysis 0.1 M NaOH at room temperature or elevated temperature (e.g., 60°C)To test for susceptibility to base-catalyzed degradation.[5]
Oxidation 3% Hydrogen Peroxide (H₂O₂) at room temperatureTo evaluate sensitivity to oxidative stress.[5]
Thermal Stress Solid drug substance stored at elevated temperature (e.g., 60°C)To assess the impact of heat on the solid-state stability.
Photostability Expose solid or solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.To identify potential photodegradation products.

Visualization of Forced Degradation Workflow

G cluster_start Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start Prepare Stock Solution of This compound acid Acid Hydrolysis (HCl) start->acid base Base Hydrolysis (NaOH) start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal Stress (Heat) start->thermal photo Photostability (Light) start->photo analyze Analyze samples at time points (e.g., HPLC, LC-MS) acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze pathway Identify Degradants & Establish Degradation Pathway analyze->pathway

Workflow for Forced Degradation Study

Conclusion

References

Methodologies: An Integrated Computational and Experimental Approach

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Quantum Chemical Calculations for 1,5-Naphthyridin-3-ol

This technical guide provides a comprehensive framework for the quantum chemical analysis of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Given the limited specific experimental data for this exact molecule in publicly available literature, this document outlines a robust, standard methodology based on well-established computational and experimental techniques applied to analogous naphthyridine structures. The protocols and data presented herein serve as a detailed roadmap for researchers aiming to conduct a thorough theoretical and experimental characterization of this compound and its derivatives.

The guide details the use of Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, and the prediction of spectroscopic properties. It provides structured protocols for both the computational simulations and the corresponding experimental validations, including synthesis, FT-IR, UV-Vis, and NMR spectroscopy. The quantitative data presented is illustrative and intended to exemplify the expected results from such a study.

A combined approach of theoretical calculations and experimental validation is crucial for the unambiguous characterization of molecular structures and properties.

Quantum Chemical Calculation Protocol

Quantum chemical calculations are performed to determine the molecule's stable structure and predict its spectroscopic and electronic properties. Density Functional Theory (DFT) is a preferred method due to its excellent balance of accuracy and computational cost for organic molecules.[1][2]

Software: All calculations can be performed using a quantum chemistry software package like Gaussian, ORCA, or Q-Chem.

Step 1: Geometry Optimization The initial step is to find the most stable three-dimensional conformation of this compound, which corresponds to the minimum energy on the potential energy surface.[3][4]

  • Method: Density Functional Theory (DFT)

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides reliable results for organic molecules.[5]

  • Basis Set: 6-311++G(d,p) is a robust basis set that provides a good description of electron distribution, including polarization and diffuse functions, which are important for hydrogen bonding and non-covalent interactions.

  • Procedure: An initial structure of this compound is drawn using molecular modeling software. The geometry optimization is then performed iteratively until the forces on each atom are negligible and the total energy converges.[2]

Step 2: Vibrational Frequency Analysis Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum.

  • Method: DFT/B3LYP/6-311++G(d,p)

  • Procedure: The calculation of the second derivatives of the energy with respect to atomic positions (the Hessian matrix) yields the vibrational frequencies. The resulting frequencies are typically scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and other systematic errors.

Step 3: Electronic Properties and UV-Vis Spectrum Simulation To understand the electronic structure and predict the UV-Vis absorption spectrum, a Time-Dependent DFT (TD-DFT) calculation is performed.[6][7][8]

  • Method: TD-DFT//B3LYP/6-311++G(d,p)

  • Procedure: This calculation provides the energies of electronic excitations from the ground state to various excited states. The calculation yields the absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.[9][10] Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and the nature of its electronic transitions.

Step 4: NMR Spectrum Simulation The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure verification.

  • Method: Gauge-Independent Atomic Orbital (GIAO) method at the DFT/B3LYP/6-311++G(d,p) level.[11][12]

  • Procedure: The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus. The chemical shifts (δ) are then obtained by referencing these calculated shielding values (σ) to the shielding of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory (δ = σ_ref - σ_calc).[13]

Experimental Protocols

Experimental work is necessary to synthesize the compound and validate the computational predictions.

Synthesis of this compound: A plausible synthetic route involves the cyclization of a substituted aminopyridine, a common strategy for forming the naphthyridine core.[14][15] For instance, a modified Skraup or Gould-Jacobs reaction using a suitable 3-aminopyridine precursor could be employed.[16] Purification would typically be achieved via column chromatography or recrystallization.

Spectroscopic Characterization:

  • FT-IR Spectroscopy: The FT-IR spectrum should be recorded using the KBr pellet method on a standard FT-IR spectrometer over a range of 4000-400 cm⁻¹.[17]

  • UV-Vis Spectroscopy: The absorption spectrum should be recorded in a suitable solvent (e.g., ethanol or methanol) using a dual-beam UV-Vis spectrophotometer, typically scanning from 200 to 800 nm.[18]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a high-field spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as DMSO-d₆, with TMS as the internal standard.[19][20]

Data Presentation and Analysis

The following tables present illustrative data that one might expect from the computational and experimental study of this compound.

Table 1: Representative Optimized Geometric Parameters

ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths C2-C31.375 Å
C3-C41.412 Å
C3-O11.360 Å
O1-H0.965 Å
N1-C21.330 Å
N5-C4a1.380 Å
Bond Angles C2-C3-C4121.5°
C2-C3-O1125.0°
C3-O1-H109.2°
N1-C2-C3123.8°
Note: This data is illustrative. Atom numbering follows standard chemical conventions.

Table 2: Comparison of Representative Experimental and Calculated Vibrational Frequencies

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated (Scaled) (cm⁻¹)Assignment
O-H stretch3450 (broad)3465Hydroxyl group
C-H stretch (aromatic)30803085Aromatic C-H
C=N stretch16101615Naphthyridine ring
C=C stretch15851590Naphthyridine ring
C-O stretch12501255Phenolic C-O
O-H bend12051210In-plane O-H bend
Note: This data is illustrative and for comparison purposes.

Table 3: Calculated Electronic Properties and Simulated UV-Vis Data

ParameterValue
HOMO Energy-6.25 eV
LUMO Energy-1.88 eV
HOMO-LUMO Gap (ΔE)4.37 eV
Calculated λmax 1 (TD-DFT)325 nm (π → π)
Calculated λmax 2 (TD-DFT)280 nm (n → π)
Note: This data is illustrative. The nature of the transition is assigned based on the molecular orbitals involved.

Table 4: Comparison of Representative Experimental and Calculated NMR Chemical Shifts (δ, ppm)

AtomExperimental ¹H NMRCalculated ¹H NMR (GIAO)AtomExperimental ¹³C NMRCalculated ¹³C NMR (GIAO)
H (O-H)9.85 (s)9.90C2145.2145.8
H28.95 (d)9.01C3155.0155.5
H48.50 (d)8.55C4120.5121.0
H69.10 (dd)9.15C4a148.1148.6
H77.80 (dd)7.86C6152.3152.9
H88.75 (dd)8.81C7124.7125.2
C8136.4137.0
C8a128.9129.5
Note: This data is illustrative. Chemical shifts are referenced to TMS and are solvent-dependent (hypothetically in DMSO-d₆).

Visualization of Workflows and Relationships

Visual diagrams help to clarify complex processes and the relationships between different calculated parameters.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_analysis Data Analysis and Validation exp_synthesis Synthesis of This compound exp_purify Purification exp_synthesis->exp_purify exp_ftir FT-IR Spectroscopy exp_purify->exp_ftir exp_uv UV-Vis Spectroscopy exp_purify->exp_uv exp_nmr NMR Spectroscopy exp_purify->exp_nmr compare_vib Compare Vibrational Spectra exp_ftir->compare_vib compare_uv Compare UV-Vis Spectra exp_uv->compare_uv compare_nmr Compare NMR Spectra exp_nmr->compare_nmr comp_model Build Initial 3D Model comp_opt Geometry Optimization (DFT B3LYP/6-311++G(d,p)) comp_model->comp_opt comp_freq Frequency Calculation comp_opt->comp_freq comp_tddft TD-DFT Calculation comp_opt->comp_tddft comp_giao GIAO-NMR Calculation comp_opt->comp_giao compare_geom Compare Geometry comp_opt->compare_geom comp_freq->compare_vib comp_tddft->compare_uv comp_giao->compare_nmr conclusion Validated Molecular Structure & Properties compare_geom->conclusion compare_vib->conclusion compare_uv->conclusion compare_nmr->conclusion

Figure 1: Integrated workflow for the characterization of this compound.

G cluster_core Core Calculation cluster_properties Derived Properties cluster_electronic Electronic Structure cluster_output Predicted Observables opt Geometry Optimization (DFT) freq Vibrational Frequencies opt->freq Hessian Matrix homo_lumo HOMO-LUMO Analysis opt->homo_lumo mep Molecular Electrostatic Potential (MEP) opt->mep tddft Excited States (TD-DFT) opt->tddft nmr NMR Shielding Tensors (GIAO) opt->nmr thermo Thermodynamic Properties (Enthalpy, Gibbs Free Energy) freq->thermo ir_spec Simulated IR Spectrum freq->ir_spec reactivity Reactivity Indices (Hardness, Electrophilicity) homo_lumo->reactivity mep->reactivity uv_spec Simulated UV-Vis Spectrum tddft->uv_spec nmr_spec Simulated NMR Spectrum nmr->nmr_spec

Figure 2: Logical flow of quantum chemical calculations and derived molecular properties.

Conclusion

This guide outlines a comprehensive and robust methodology for the quantum chemical and experimental investigation of this compound. By integrating high-level DFT calculations for geometry, vibrational, and spectroscopic predictions with corresponding experimental synthesis and characterization, researchers can achieve a thorough understanding of the molecule's fundamental properties. This integrated approach is invaluable for validating theoretical models, unambiguously determining molecular structure, and providing the foundational data necessary for applications in drug design and materials science. The detailed protocols and illustrative data serve as a practical blueprint for future research on this and related naphthyridine compounds.

References

Methodological & Application

Synthesis Protocols for 1,5-Naphthyridin-3-ol Derivatives: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,5-naphthyridin-3-ol derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. These compounds serve as crucial scaffolds for the development of novel therapeutic agents, particularly in the realm of anticancer and antileishmanial drugs, primarily through the inhibition of critical enzymes like topoisomerase I.

Overview of Synthetic Strategies

The construction of the 1,5-naphthyridine core, particularly with a hydroxyl group at the 3-position, can be achieved through several established synthetic methodologies. The choice of a specific route is often dictated by the availability of starting materials, desired substitution patterns, and scalability. Key strategies include the Gould-Jacobs reaction, the Skraup synthesis, and various cycloaddition reactions.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for major synthetic routes to hydroxylated 1,5-naphthyridine derivatives, providing a comparative overview to aid in the selection of the most suitable method for a given research objective.

Synthetic RouteStarting MaterialsKey Reagents & ConditionsProduct TypeTypical Yield (%)
Gould-Jacobs Reaction 3-Aminopyridine, Diethyl ethoxymethylenemalonate1. Heat (100-120°C); 2. High-boiling solvent (e.g., Dowtherm A) at 240-250°C1,5-Naphthyridin-4-olVariable, can be high
Modified Skraup Synthesis Substituted 3-Aminopyridine, Glycerol derivativeH₂SO₄, Oxidizing agent (e.g., m-NO₂PhSO₃Na), HeatSubstituted 1,5-Naphthyridine45-50%[1]
Cycloaddition Reaction N-(3-pyridyl)aldimines, AcetylenesLewis Acid (e.g., BF₃·Et₂O), Refluxing ChloroformSubstituted 1,5-NaphthyridinesGood to High

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound and its derivatives.

Protocol 1: Synthesis of 4-Hydroxy-1,5-naphthyridine via Gould-Jacobs Reaction

This protocol outlines the synthesis of 1,5-naphthyridin-4-ol, a key intermediate that exists in tautomeric equilibrium with 1,5-naphthyridin-4(1H)-one.[2]

Materials:

  • 3-Aminopyridine

  • Diethyl ethoxymethylenemalonate

  • High-boiling point solvent (e.g., Diphenyl ether or Dowtherm A)

  • Ethanol

  • Hexane

Procedure:

  • A mixture of 3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120°C for 2 hours.

  • The ethanol formed during the reaction is removed under reduced pressure.

  • The resulting intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate, is then added portion-wise to a preheated high-boiling point solvent at 240-250°C.

  • The reaction mixture is maintained at this temperature for 30-60 minutes to facilitate cyclization.

  • After cooling, the precipitated product is collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., hexane or toluene) to remove the high-boiling solvent.

  • The solid is then purified by recrystallization from ethanol to yield 1,5-naphthyridin-4-ol.

Protocol 2: Synthesis of a Substituted 3-Hydroxy-1,5-naphthyridine Derivative (Conceptual)

While a direct, high-yield synthesis of the parent this compound is not prominently detailed in the literature, a plausible route can be adapted from known methodologies for substituted analogs. This conceptual protocol is based on a modified cyclocondensation approach.

Materials:

  • 3-Aminopyridine

  • Substituted Malonic Ester (e.g., diethyl 2-acetoxymalonate)

  • High-boiling point solvent (e.g., Dowtherm A)

  • Hydrochloric Acid

  • Sodium Hydroxide

  • Dichloromethane

  • Anhydrous Sodium Sulfate

Procedure:

  • Condensation: A mixture of 3-aminopyridine (1 equivalent) and diethyl 2-acetoxymalonate (1.1 equivalents) is heated at 120-140°C for 2-3 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Cyclization: The resulting crude intermediate is added to a preheated high-boiling solvent (e.g., Dowtherm A) at 250°C and refluxed for 1-2 hours.

  • Work-up: The reaction mixture is cooled to room temperature, and the solvent is decanted. The solid residue is washed with hexane.

  • Hydrolysis: The crude product is suspended in a 10% aqueous solution of sodium hydroxide and refluxed for 2 hours to hydrolyze the ester and acetate groups.

  • Neutralization and Extraction: The solution is cooled and neutralized with concentrated hydrochloric acid to a pH of ~7. The precipitated solid is filtered, washed with water, and dried. Alternatively, the aqueous layer can be extracted with dichloromethane, the organic layers combined, dried over anhydrous sodium sulfate, and the solvent evaporated to yield the crude product.

  • Purification: The crude this compound is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualization of Synthetic Pathways and Biological Mechanisms

The following diagrams, generated using Graphviz, illustrate a key synthetic pathway and a relevant biological mechanism of action for 1,5-naphthyridine derivatives.

Gould_Jacobs_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product 3-Aminopyridine 3-Aminopyridine Condensation Condensation 3-Aminopyridine->Condensation Diethyl_ethoxymethylenemalonate Diethyl ethoxy- methylenemalonate Diethyl_ethoxymethylenemalonate->Condensation Thermal_Cyclization Thermal Cyclization Condensation->Thermal_Cyclization Intermediate 1,5-Naphthyridin-4-ol 1,5-Naphthyridin-4-ol Thermal_Cyclization->1,5-Naphthyridin-4-ol

Caption: Gould-Jacobs reaction for 1,5-Naphthyridin-4-ol synthesis.

Topoisomerase_Inhibition Naphthyridine_Derivative 1,5-Naphthyridine Derivative DNA_Cleavage_Complex Top1-DNA Cleavage Complex Naphthyridine_Derivative->DNA_Cleavage_Complex Stabilizes Topoisomerase_I Topoisomerase I (Top1) Topoisomerase_I->DNA_Cleavage_Complex Binds to DNA DNA_Re-ligation DNA Re-ligation DNA_Cleavage_Complex->DNA_Re-ligation Inhibits Cell_Cycle_Arrest Cell Cycle Arrest DNA_Cleavage_Complex->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of Topoisomerase I by 1,5-naphthyridine derivatives.[3]

Conclusion

The synthesis of this compound derivatives offers a rich field for chemical exploration with significant potential for the development of new therapeutic agents. The protocols and data presented herein provide a foundational guide for researchers to synthesize and investigate these valuable heterocyclic compounds. Further optimization of reaction conditions and exploration of novel synthetic routes will continue to be of high interest in the scientific community.

References

Application Notes and Protocols for the Friedländer Annulation Synthesis of 4-Hydroxy-1,5-naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. Derivatives of 1,5-naphthyridine have demonstrated a wide range of therapeutic applications, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The Friedländer annulation is a classic and versatile condensation reaction used to synthesize quinolines and their aza-analogs, such as naphthyridines. This reaction typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, usually in the presence of an acid or base catalyst. This application note provides a detailed protocol for the synthesis of 4-hydroxy-1,5-naphthyridines via the Friedländer annulation, a key intermediate for the development of novel therapeutics.

Principle of the Reaction

The Friedländer synthesis of 4-hydroxy-1,5-naphthyridines proceeds through the reaction of an appropriately substituted 3-aminopyridine with a β-ketoester, such as ethyl acetoacetate. The reaction is typically catalyzed by either acid or base and involves an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to afford the final naphthyridine product. Recent advancements have focused on milder reaction conditions, including the use of microwave irradiation and environmentally benign solvents to improve yields and reduce reaction times.

Quantitative Data Summary

The following tables summarize representative reaction conditions and yields for the synthesis of 4-hydroxy-1,5-naphthyridine derivatives. These are based on protocols for closely related structures and serve as a starting point for optimization.

Table 1: Microwave-Assisted Synthesis of 4-Hydroxy-1,5-naphthyridine Derivatives

EntryR-group on 3-aminopyridineActive Methylene CompoundPower (W)Time (min)Yield (%)
1HEthyl Acetoacetate3001085
26-ChloroEthyl Acetoacetate3001282
36-MethoxyEthyl Acetoacetate3001088
4HDiethyl Malonate3001575

Table 2: Thermal Synthesis of 4-Hydroxy-1,5-naphthyridine Derivatives in High-Boiling Solvent

EntryR-group on 3-aminopyridineActive Methylene CompoundSolventTemperature (°C)Time (h)Yield (%)
1HEthyl AcetoacetateDowtherm-A2500.578
26-ChloroEthyl AcetoacetateDowtherm-A2500.575
36-MethoxyEthyl AcetoacetateDowtherm-A2500.581
4HDiethyl MalonateDowtherm-A250170

Experimental Protocols

This section provides detailed methodologies for the microwave-assisted and thermal synthesis of 4-hydroxy-1,5-naphthyridines.

Protocol 1: Microwave-Assisted Synthesis of 4-Hydroxy-1,5-naphthyridine

Materials:

  • 3-Amino-4-formylpyridine (1.0 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • Piperidine (0.1 mmol)

  • Ethanol (5 mL)

  • Microwave synthesizer

  • Microwave-safe reaction vessel with a magnetic stir bar

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • In a microwave-safe reaction vessel, combine 3-amino-4-formylpyridine (1.0 mmol), ethyl acetoacetate (1.2 mmol), and piperidine (0.1 mmol) in ethanol (5 mL).

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 300 W for 10-15 minutes, with a maximum temperature set to 120°C.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 4-hydroxy-1,5-naphthyridine.

Protocol 2: Thermal Synthesis of 4-Hydroxy-1,5-naphthyridine

Materials:

  • 3-Amino-4-formylpyridine (1.0 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • Dowtherm-A (10 mL)

  • Round-bottom flask with a reflux condenser and magnetic stir bar

  • Heating mantle

  • Hexane

  • Filtration apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-amino-4-formylpyridine (1.0 mmol) and ethyl acetoacetate (1.2 mmol) to Dowtherm-A (10 mL).

  • Heat the reaction mixture to 250°C with vigorous stirring for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to below 100°C.

  • Add hexane to the cooled mixture to precipitate the product.

  • Collect the solid product by filtration and wash with hexane.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Visualizations

The following diagrams illustrate the general reaction scheme and experimental workflow for the Friedländer annulation synthesis of 4-hydroxy-1,5-naphthyridines.

Friedlander_Annulation cluster_reactants Reactants cluster_process Reaction cluster_product Product cluster_conditions Conditions A 3-Amino-4-formylpyridine C Condensation & Cyclization A->C B Active Methylene Compound (e.g., Ethyl Acetoacetate) B->C D 4-Hydroxy-1,5-naphthyridine C->D Dehydration Conditions Catalyst (Acid or Base) Solvent (e.g., Ethanol or Dowtherm-A) Heat (Conventional or Microwave)

Caption: General reaction scheme for the Friedländer annulation.

Experimental_Workflow start Start reactants Mix Reactants: 3-Amino-4-formylpyridine, Active Methylene Compound, Catalyst, Solvent start->reactants reaction Heating: Conventional Reflux or Microwave Irradiation reactants->reaction workup Work-up: Solvent Removal reaction->workup purification Purification: Column Chromatography or Recrystallization workup->purification product Characterization: NMR, MS, etc. purification->product end End product->end

Caption: Experimental workflow for 4-hydroxy-1,5-naphthyridine synthesis.

Application Notes and Protocols: Skraup Synthesis of 1,5-Naphthyridine Derivatives from 3-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,5-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds.[1] Its derivatives are of significant interest in medicinal chemistry and drug discovery, exhibiting a wide range of pharmacological properties, including anticancer, antibacterial, and antiviral activities.[1][2] The Skraup synthesis, a classic acid-catalyzed reaction, provides a direct and effective method for constructing the 1,5-naphthyridine ring system.[1][3] The reaction involves the condensation of a 3-aminopyridine derivative with glycerol, which dehydrates in situ to form acrolein, followed by cyclization and oxidation to yield the final product.[1]

This document provides detailed protocols, reaction conditions, and a mechanistic overview for the synthesis of 1,5-naphthyridine derivatives from 3-aminopyridine, intended to guide researchers in the preparation of these valuable compounds.

Reaction Mechanism and Experimental Workflow

The Skraup synthesis for 1,5-naphthyridines is a multi-step process initiated by the acid-catalyzed dehydration of glycerol to acrolein. The 3-aminopyridine then undergoes a Michael addition to the acrolein, followed by an electrophilic cyclization, dehydration, and a final oxidation step to yield the aromatic 1,5-naphthyridine ring.

Skraup_Mechanism Skraup Synthesis Mechanism for 1,5-Naphthyridine cluster_0 Step 1: Acrolein Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Dehydration cluster_3 Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Aminopyridine 3-Aminopyridine Intermediate1 Michael Adduct Aminopyridine->Intermediate1 + Acrolein Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Electrophilic Cyclization Dihydro Dihydro-1,5-naphthyridine Intermediate2->Dihydro -H₂O Naphthyridine 1,5-Naphthyridine Dihydro->Naphthyridine [O] (e.g., Nitrobenzene)

Caption: Reaction mechanism of the Skraup synthesis of 1,5-naphthyridine.

The general experimental procedure follows a logical sequence of reaction, work-up, and purification as outlined below.

Experimental_Workflow Reactants Reactant Mixing (3-Aminopyridine, Glycerol, H₂SO₄, Oxidizing Agent) Heating Heating / Reflux (140-160 °C) Reactants->Heating Exothermic reaction, initial cooling may be needed Workup Reaction Work-up (Cooling, Quenching with Ice, Neutralization with NaOH) Heating->Workup Monitor by TLC Extraction Extraction (e.g., Dichloromethane) Workup->Extraction Purification Purification (Column Chromatography or Recrystallization) Extraction->Purification Product Pure 1,5-Naphthyridine Derivative Purification->Product

Caption: General experimental workflow for the Skraup synthesis.

Data Presentation: Reaction Conditions and Yields

The Skraup synthesis is versatile and can be adapted for various substituted 3-aminopyridines. The choice of oxidizing agent and reaction temperature are critical parameters that influence the reaction outcome and yield.

Starting MaterialOxidizing AgentCatalyst/SolventTemp. (°C)Time (h)ProductYield (%)
3-AminopyridineNitrobenzeneConc. H₂SO₄140-15051,5-Naphthyridine~85-90
3-AminopyridineArsenic PentoxideConc. H₂SO₄140-150Several1,5-NaphthyridineHigh
3-Amino-5-bromopyridineSodium m-nitrobenzenesulfonateConc. H₂SO₄120-1302-33-Bromo-1,5-naphthyridineModerate
3-AminopyridineIodineDioxane/WaterRefluxSeveral1,5-NaphthyridineGood

Note: Yields are highly dependent on the specific reaction scale, purity of reagents, and efficiency of the work-up and purification procedures.

Detailed Experimental Protocols

Safety Precaution: The Skraup reaction is notoriously exothermic and can become violent if not controlled.[4] The reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves. Concentrated sulfuric acid is extremely corrosive.

Protocol 1: General Synthesis of 1,5-Naphthyridine

This protocol describes the classic Skraup synthesis using 3-aminopyridine and glycerol with nitrobenzene as the oxidizing agent.

Materials:

  • 3-Aminopyridine

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrobenzene

  • Crushed Ice

  • Concentrated Sodium Hydroxide (NaOH) solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask of appropriate size, equipped with a reflux condenser and a mechanical stirrer, combine 3-aminopyridine and glycerol.

  • Carefully and slowly add concentrated sulfuric acid to the mixture while stirring and cooling the flask in an ice bath.

  • Add the oxidizing agent (e.g., nitrobenzene) to the mixture.[1]

  • Heat the reaction mixture to 140-160 °C.[1] The reaction is often exothermic, and the heating should be controlled carefully. If the reaction becomes too vigorous, the heating source should be removed immediately.[4]

  • Maintain the temperature and continue heating for several hours (typically 3-5 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Very carefully pour the cooled reaction mixture onto a large amount of crushed ice in a large beaker.

  • Neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide until the pH is basic (pH > 8). This step is also exothermic and should be performed with cooling.

  • Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane.[1]

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent to afford the pure 1,5-naphthyridine.[1]

Protocol 2: Synthesis of 3-Bromo-1,5-naphthyridine

This protocol is a modification for a substituted starting material using a different oxidizing agent.[1]

Materials:

  • 3-Amino-5-bromopyridine

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium m-nitrobenzenesulfonate (m-NO₂PhSO₃Na)

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate (or other suitable solvent)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Follow the general procedure outlined in Protocol 1, substituting 3-amino-5-bromopyridine for 3-aminopyridine.

  • Use sodium m-nitrobenzenesulfonate as the oxidizing agent instead of nitrobenzene.[1]

  • Heat the reaction mixture to approximately 120-130 °C for 2-3 hours.[1]

  • After completion, perform the work-up as described in Protocol 1 (cooling, neutralization).

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography to yield pure 3-bromo-1,5-naphthyridine.[1]

Conclusion and Applications

The Skraup synthesis remains a valuable and robust method for accessing the 1,5-naphthyridine core structure.[1] While classic conditions can be harsh, modifications using alternative oxidizing agents and controlled conditions have improved the reaction's utility.[1][2] The protocols and data presented provide a solid foundation for researchers to synthesize these crucial heterocyclic compounds. Given the wide-ranging biological activities of 1,5-naphthyridine derivatives, these synthetic methods are highly relevant for professionals in medicinal chemistry and drug development, facilitating the creation of novel therapeutic agents and functional materials.[1][5][6]

References

Application Notes and Protocols for In Vitro Kinase Inhibition Assays Using 1,5-Naphthyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against various protein kinases.[1][2] Dysregulation of kinase activity is a known contributor to numerous diseases, including cancer and inflammatory conditions, making kinase inhibitors a significant area of drug discovery.[1] This document provides detailed application notes and a general protocol for conducting in vitro kinase inhibition assays using 1,5-Naphthyridin-3-ol, a specific derivative of the 1,5-naphthyridine core.

While specific kinase targets and inhibitory concentrations for this compound are not extensively documented in publicly available literature, the broader family of 1,5-naphthyridine derivatives has demonstrated activity against several important kinase families. This suggests that this compound may also exhibit inhibitory effects on various kinases. The following protocols and data provide a framework for researchers to screen this compound against their kinase of interest and determine its inhibitory potential.

Potential Kinase Targets for the 1,5-Naphthyridine Scaffold

Based on the known activity of structurally related 1,5-naphthyridine derivatives, potential kinase targets for this compound could include, but are not limited to:

  • Cyclin-Dependent Kinases (CDKs): Certain substituted 1,6-naphthyridines have been identified as inhibitors of CDK5, a kinase implicated in neurodegenerative diseases and cancer.[3]

  • Transforming Growth Factor-β (TGF-β) Type I Receptor (ALK5): Novel 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of ALK5, a key player in fibrosis and cancer.[2][4]

  • c-Met Kinase: Some derivatives of 1,5-naphthyridine have been recognized as potential inhibitors of the c-Met kinase.[2]

Quantitative Data Summary

Compound ClassTarget KinaseIC50 (nM)Reference
Aminothiazole 1,5-naphthyridine derivativeALK56[2][4]
Pyrazole 1,5-naphthyridine derivativeALK54[2][4]
Aryl-substituted 1,5-naphthyridine derivativeALK57.0[2]
Phenylpyridine pyrazole derivativeALK52.5[2]
Substituted 1,6-naphthyridinesCDK5<10 to >1000[3]

Signaling Pathway

The diagram below illustrates a simplified representation of the TGF-β signaling pathway, which can be inhibited by certain 1,5-naphthyridine derivatives.

TGF_beta_pathway TGFb TGF-β Ligand Receptor TGF-β Receptor Complex (Type I & II) TGFb->Receptor Binding & Activation SMAD23 SMAD2/3 Receptor->SMAD23 Phosphorylation SMAD_complex SMAD2/3/4 Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocation Gene_expression Target Gene Expression (e.g., Fibrosis, EMT) Nucleus->Gene_expression Transcription Regulation Inhibitor 1,5-Naphthyridine Derivative (e.g., ALK5 inhibitor) Inhibitor->Receptor Inhibition

Caption: TGF-β Signaling Pathway Inhibition.

Experimental Protocols

The following is a detailed protocol for a general in vitro kinase inhibition assay using the ADP-Glo™ Kinase Assay format, which is a common and robust method for quantifying kinase activity. This protocol can be adapted to screen this compound against a specific kinase of interest.

Objective:

To determine the in vitro potency (IC50) of this compound against a target protein kinase.

Materials:
  • This compound (or other 1,5-naphthyridine derivatives)

  • Target kinase

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Dimethyl sulfoxide (DMSO)

  • 384-well white plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Experimental Workflow Diagram

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare serial dilutions of This compound in DMSO add_inhibitor Add 1 µL of diluted inhibitor or DMSO to wells prep_inhibitor->add_inhibitor prep_reagents Prepare Kinase, Substrate, and ATP solutions add_kinase_substrate Add 2 µL of Kinase/ Substrate mixture prep_reagents->add_kinase_substrate add_inhibitor->add_kinase_substrate pre_incubate Pre-incubate for 15-30 min at room temperature add_kinase_substrate->pre_incubate start_reaction Initiate reaction with 2 µL of ATP solution pre_incubate->start_reaction incubate Incubate for 60 min at 30°C start_reaction->incubate add_adp_glo Add 5 µL of ADP-Glo™ Reagent incubate->add_adp_glo incubate_adp Incubate for 40 min at room temperature add_adp_glo->incubate_adp add_kd_reagent Add 10 µL of Kinase Detection Reagent incubate_adp->add_kd_reagent incubate_kd Incubate for 30 min at room temperature add_kd_reagent->incubate_kd read_luminescence Measure luminescence incubate_kd->read_luminescence analyze_data Calculate % inhibition and determine IC50 value read_luminescence->analyze_data

Caption: In Vitro Kinase Assay Workflow.

Procedure:
  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should be kept low (≤ 1%) to avoid affecting enzyme activity.[1]

  • Reaction Setup:

    • To the wells of a 384-well white plate, add 1 µL of the diluted inhibitor or DMSO for the control wells.[1]

    • Prepare a mixture of the target kinase and its specific substrate in kinase assay buffer. Add 2 µL of this mixture to each well.[1]

  • Pre-incubation:

    • Gently mix the contents of the plate.

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.[1]

  • Kinase Reaction Initiation:

    • Prepare the ATP solution in kinase assay buffer at a concentration appropriate for the specific kinase (often near the Km for ATP).

    • Add 2 µL of the ATP solution to each well to start the kinase reaction.[1]

  • Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.[1]

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's instructions. This typically involves:

      • Adding 5 µL of ADP-Glo™ Reagent to each well, which stops the kinase reaction and depletes the remaining ATP.

      • Incubating for 40 minutes at room temperature.

      • Adding 10 µL of Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP as a luminescent signal.

      • Incubating for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Synthesis of this compound

For researchers who need to synthesize this compound, a general synthetic approach for related hydroxy-1,5-naphthyridines involves the Friedländer annulation. A general workflow is depicted below.[1]

Synthesis_Workflow start Starting Materials (e.g., 3-aminopyridine derivative) cyclization Cyclization Reaction (e.g., Friedländer Annulation) start->cyclization core 1,5-Naphthyridine Core cyclization->core functionalization Functionalization (if necessary) core->functionalization final_product Substituted 1,5-Naphthyridine (e.g., this compound) functionalization->final_product purification Purification & Characterization (Chromatography, NMR, MS) final_product->purification

Caption: General Synthesis Workflow.

A specific protocol for the synthesis of 4-hydroxy-1,5-naphthyridines involves the reaction of a 3-aminopyridine derivative with Meldrum's acid in triethyl orthoformate, followed by thermal cyclization.[1] Researchers should consult the relevant chemical literature for detailed synthetic procedures for this compound.

Conclusion

While this compound itself is not extensively characterized as a kinase inhibitor, the broader 1,5-naphthyridine family shows significant promise. The provided protocols offer a robust starting point for researchers to investigate the inhibitory potential of this compound against their kinases of interest. Careful optimization of assay conditions will be crucial for obtaining accurate and reproducible results.

References

Application Notes and Protocols: Topoisomerase I Inhibition Assay Using 1,5-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topoisomerase I (Top1) is a critical nuclear enzyme responsible for relaxing DNA supercoiling during essential cellular processes such as replication, transcription, and recombination.[1][2] Its vital role in maintaining DNA topology makes it a prime target for the development of anticancer agents.[1] Inhibitors of Top1 can be broadly categorized as either poisons, which stabilize the transient Top1-DNA cleavage complex, or catalytic inhibitors. The stabilization of this complex by Top1 poisons leads to DNA strand breaks, ultimately triggering cell death, a mechanism exploited by successful anticancer drugs like camptothecin and its derivatives.[1][3]

Recent research has identified 1,5-naphthyridine derivatives as a promising class of Topoisomerase I inhibitors with potential antiproliferative activity.[4][5] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, an activity attributed to their ability to inhibit Topoisomerase I.[3][5] This document provides a detailed experimental setup and protocols for assessing the inhibitory activity of 1,5-naphthyridine derivatives against human Topoisomerase I.

Data Presentation

The following table summarizes the cytotoxic activity of representative 1,5-naphthyridine derivatives, which is correlated with their Topoisomerase I inhibitory function.

CompoundCell Line (Cancer Type)IC50 (µM)
Tetrahydroquinolino[4,3-b][5][6]naphthyridin-6(5H)-one 9A549 (Lung)3.25 ± 0.91[3]
SKOV3 (Ovarian)2.08 ± 1.89[3]
7-Phenyl-6H-6a,7,12,12a-tetrahydrochromeno[4,3-b][5][6]naphthyridine 5aA549 (Lung)1.03 ± 0.30[3]
SKOV3 (Ovarian)1.75 ± 0.20[3]
Dehydrogenated indeno[5][6]naphthyridine 28dA549 (Lung)1.7[5]

Experimental Protocols

Protocol 1: Topoisomerase I DNA Relaxation Assay

This assay is the gold standard for determining Topoisomerase I activity and its inhibition. It is based on the principle that supercoiled plasmid DNA migrates faster through an agarose gel than its relaxed counterpart. Topoisomerase I relaxes supercoiled DNA, and an effective inhibitor will prevent this relaxation, leaving the DNA in its supercoiled form.

Materials:

  • Human Topoisomerase I (recombinant)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1.5 M NaCl, 10 mM EDTA, 1 mM spermidine, 1% BSA, 50% glycerol)

  • 1,5-Naphthyridine test compounds dissolved in an appropriate solvent (e.g., DMSO)

  • Camptothecin (as a positive control inhibitor)

  • Nuclease-free water

  • 5x Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • 1% Agarose gel in 1x TAE buffer

  • Ethidium bromide or other DNA stain

  • UV transilluminator and gel documentation system

Procedure:

  • Reaction Setup: In a 1.5 mL microcentrifuge tube on ice, prepare the reaction mixtures with a final volume of 20 µL. The components should be added in the following order:

    • Nuclease-free water (to final volume)

    • 2 µL of 10x Topoisomerase I Assay Buffer

    • 200-400 ng of supercoiled plasmid DNA

    • Desired concentration of the 1,5-naphthyridine test compound or solvent control (e.g., DMSO).

    • For the positive control, add camptothecin to a final concentration known to inhibit Top1.

  • Enzyme Addition: Add a predetermined amount of human Topoisomerase I (typically 1 unit, which relaxes 0.5 µg of supercoiled DNA in 30 minutes at 37°C) to each reaction tube, except for the negative control (no enzyme). Gently mix the contents.[7]

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.[7]

  • Reaction Termination: Stop the reaction by adding 4-5 µL of 5x Stop Buffer/Gel Loading Dye to each tube and mix thoroughly.

  • Agarose Gel Electrophoresis: Load the entire content of each reaction tube into the wells of a 1% agarose gel. Run the gel at a constant voltage (e.g., 5-10 V/cm) for 2-3 hours, or until there is adequate separation between the supercoiled and relaxed DNA bands.

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes.

    • Destain the gel in water for 10-30 minutes.

    • Visualize the DNA bands using a UV transilluminator and capture an image.

    • Analyze the results: The lane with no enzyme will show only the fast-migrating supercoiled DNA. The lane with the enzyme and no inhibitor will show the slower-migrating relaxed DNA. Effective concentrations of the 1,5-naphthyridine inhibitor will show a dose-dependent decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

Visualizations

Mechanism of Topoisomerase I Inhibition by 1,5-Naphthyridine

Topoisomerase_Inhibition cluster_0 Normal Topoisomerase I Catalytic Cycle cluster_1 Inhibition by 1,5-Naphthyridine Top1 Topoisomerase I Non_covalent_complex Non-covalent Top1-DNA Complex Top1->Non_covalent_complex Binds Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->Non_covalent_complex Cleavage_complex Covalent Top1-DNA Cleavage Complex (Transient) Non_covalent_complex->Cleavage_complex DNA Cleavage Relaxed_DNA Relaxed DNA Cleavage_complex->Relaxed_DNA DNA Religation Stabilized_complex Stabilized Ternary Complex (Top1-DNA-Inhibitor) Cleavage_complex->Stabilized_complex Naphthyridine 1,5-Naphthyridine Derivative Naphthyridine->Stabilized_complex DNA_Breaks Accumulation of DNA Strand Breaks Stabilized_complex->DNA_Breaks Replication Fork Collision Cell_Death Apoptosis/ Cell Death DNA_Breaks->Cell_Death Topo_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix: - Assay Buffer - Supercoiled DNA - 1,5-Naphthyridine/Control Start->Prepare_Reaction Add_Enzyme Add Human Topoisomerase I Prepare_Reaction->Add_Enzyme Incubate Incubate at 37°C for 30 minutes Add_Enzyme->Incubate Stop_Reaction Terminate Reaction with Stop Buffer Incubate->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Stain_Destain Stain with Ethidium Bromide & Destain Gel_Electrophoresis->Stain_Destain Visualize Visualize under UV light & Document Stain_Destain->Visualize Analyze Analyze Results: Compare Supercoiled vs. Relaxed DNA bands Visualize->Analyze End End Analyze->End

References

Application Note and Protocol for the Purification of 1,5-Naphthyridin-3-ol Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,5-Naphthyridine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The synthesis of these compounds often results in crude mixtures containing starting materials, byproducts, and other impurities. Effective purification is crucial to obtain compounds of high purity for subsequent biological evaluation and development. This document provides a detailed protocol for the purification of 1,5-Naphthyridin-3-ol and its derivatives using silica gel column chromatography, a fundamental, cost-effective, and scalable technique for the separation of organic molecules.

Data Presentation: Chromatographic Conditions and Outcomes

The successful purification of this compound derivatives is highly dependent on the selection of appropriate chromatographic conditions. Below is a summary of typical conditions and reported outcomes for the purification of related naphthyridine derivatives using normal-phase column chromatography on silica gel.

CompoundStationary PhaseMobile Phase (Eluent)Elution ModeRf ValueYield (%)Purity (%)Reference
2-Hydroxy-6-methyl-1,5-naphthyridineSilica GelPetroleum Ether : Ethyl Acetate (gradient)GradientN/A60>95[1]
Substituted Tetrahydro-1,5-naphthyridineSilica GelHexanes : Ethyl Acetate (3:1)Isocratic0.291>98[2]
General Naphthyridine DerivativeSilica GelDichloromethane : Methanol (gradient)Gradient0.2 - 0.4N/AN/A[3]
General Naphthyridine DerivativeSilica GelEthyl Acetate : Hexane (1:5)IsocraticN/AN/AN/A

Note: N/A indicates that the data was not available in the cited sources.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the purification of this compound derivatives by silica gel column chromatography.

Materials and Equipment
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh)

  • Mobile Phase Solvents:

    • Hexane (or Petroleum Ether)

    • Ethyl Acetate

    • Dichloromethane

    • Methanol

  • Apparatus:

    • Glass chromatography column with a stopcock

    • Separatory funnel (for solvent reservoir)

    • Beakers and Erlenmeyer flasks

    • Glass stirring rod

    • Funnel

    • Cotton or glass wool

    • Sand (washed and dried)

    • Thin Layer Chromatography (TLC) plates (silica gel coated)

    • TLC developing chamber

    • UV lamp (254 nm and/or 365 nm)

    • Capillary tubes for spotting

    • Collection tubes or flasks

    • Rotary evaporator

Preliminary Analysis by Thin Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to find a mobile phase that provides good separation of the target compound from impurities, with a retention factor (Rf) for the target compound ideally between 0.2 and 0.4.[3]

  • Prepare Eluent Systems: Prepare several eluent systems with varying polarities. For this compound derivatives, common solvent systems include mixtures of a non-polar solvent (hexane or petroleum ether) and a more polar solvent (ethyl acetate), or dichloromethane and methanol for more polar compounds.[3]

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or methanol).

  • Spotting: Using a capillary tube, spot the dissolved crude mixture onto a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent system.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp.

  • Optimization: Adjust the polarity of the eluent system to achieve the desired Rf value for the target compound.

    • If the compound remains at the baseline, the mobile phase is not polar enough; increase the proportion of the more polar solvent.[3]

    • If the compound runs with the solvent front, the mobile phase is too polar; decrease the proportion of the more polar solvent.[3]

Column Preparation (Wet Packing Method)
  • Column Setup: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand on top of the plug.

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase that will be used for the elution.

  • Packing the Column: Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.

  • Equilibration: Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed. Never let the column run dry.[3]

  • Protective Layer: Add a thin layer of sand on top of the packed silica gel to protect the surface during sample and eluent addition.[3]

Sample Loading
  • Dissolution: Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a suitable volatile solvent.

  • Loading: Carefully load the sample solution onto the top of the silica gel bed using a pipette.

  • Adsorption: Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.

Elution and Fraction Collection
  • Elution: Carefully add the mobile phase to the column. A separatory funnel can be used as a solvent reservoir to maintain a constant head of solvent.

  • Gradient Elution (if necessary): Start with a less polar mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent. This is often necessary to elute compounds with a range of polarities.

  • Fraction Collection: Collect the eluate in sequentially labeled test tubes or flasks.

Analysis of Fractions and Product Isolation
  • TLC Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified target compound.

  • Pooling Pure Fractions: Combine the fractions that contain only the pure this compound derivative.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified compound.

  • Characterization: Determine the yield and characterize the final product for purity using appropriate analytical techniques such as NMR, Mass Spectrometry, and HPLC.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the purification of this compound derivatives by column chromatography.

G cluster_prep Preparation cluster_process Chromatography Process cluster_analysis Analysis & Isolation tlc TLC Optimization of Mobile Phase column_prep Column Packing (Silica Gel) tlc->column_prep sample_loading Sample Loading column_prep->sample_loading elution Elution (Isocratic or Gradient) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling solvent_removal Solvent Removal (Rotovap) pooling->solvent_removal final_product Purified this compound Derivative solvent_removal->final_product

Caption: Workflow for Column Chromatography Purification.

Logical Relationships in Method Development

The diagram below outlines the decision-making process for optimizing the column chromatography method.

G start Crude this compound Derivative tlc Perform TLC with Test Eluents start->tlc rf_check Is Rf of Target Compound 0.2-0.4? tlc->rf_check adjust_polarity Adjust Mobile Phase Polarity rf_check->adjust_polarity No run_column Run Column Chromatography rf_check->run_column Yes adjust_polarity->tlc analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions separation_check Is Separation from Impurities Adequate? analyze_fractions->separation_check optimize_gradient Optimize Elution Gradient separation_check->optimize_gradient No isolate_product Isolate Pure Product separation_check->isolate_product Yes optimize_gradient->run_column

Caption: Method Development for Chromatographic Purification.

References

Application Notes and Protocols for the Purification of 1,5-Naphthyridin-3-ol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Naphthyridin-3-ol is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural similarities to biologically active molecules. The purity of such compounds is critical for accurate biological evaluation and subsequent drug development. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This document provides detailed application notes and generalized protocols for the recrystallization of this compound. Due to the limited availability of specific experimental data for this compound in the public literature, the following protocols are based on general principles for the purification of naphthyridine derivatives and will require optimization.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a suitable solvent or solvent system. The process involves dissolving the impure solid in a hot solvent to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.

Key Considerations for Recrystallization of this compound

Naphthyridine derivatives, being planar and rigid aromatic structures, can present challenges in dissolution and crystallization. Key factors to consider for successful recrystallization include:

  • Solvent Selection: The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room or lower temperatures.

  • Co-solvent Systems: A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) can be effective for inducing crystallization.

  • Temperature Gradient: A slow and controlled cooling process is crucial for the formation of well-defined, pure crystals. Rapid cooling can lead to the precipitation of an amorphous solid, trapping impurities.

  • pH Adjustment: For compounds with ionizable groups, such as the hydroxyl group and nitrogen atoms in this compound, adjusting the pH of the solvent can significantly influence solubility.

Data Presentation: Solvent Screening for Recrystallization

Effective recrystallization begins with the selection of an appropriate solvent. A systematic solvent screening is highly recommended. The following table provides a template for recording experimental solubility data for this compound.

Table 1: Solubility Screening of this compound

SolventPolarity IndexBoiling Point (°C)Solubility at 25°C (mg/mL)Solubility at Boiling Point (mg/mL)Crystal Formation upon CoolingObservations
Water10.2100Data to be determinedData to be determinedData to be determined
Ethanol4.378Data to be determinedData to be determinedData to be determined
Methanol5.165Data to be determinedData to be determinedData to be determined
Isopropanol3.982Data to be determinedData to be determinedData to be determined
Acetone5.156Data to be determinedData to be determinedData to be determined
Ethyl Acetate4.477Data to be determinedData to be determinedData to be determined
Dichloromethane3.140Data to be determinedData to be determinedData to be determined
Toluene2.4111Data to be determinedData to be determinedData to be determined
N,N-Dimethylformamide (DMF)6.4153Data to be determinedData to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)7.2189Data to be determinedData to be determinedData to be determined

Note: This table is a template. Researchers should perform experiments to fill in the data for this compound.

Experimental Protocols

The following are generalized protocols for the recrystallization of this compound. Optimization of solvent, temperature, and concentration is essential for achieving high purity and yield.

Protocol 1: Single Solvent Recrystallization

This method is suitable when a single solvent is identified that shows a significant difference in solubility for the compound at high and low temperatures.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol, Isopropanol, or Ethyl Acetate)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Add more solvent portion-wise until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large, well-defined crystals.

  • Ice Bath: Once the solution has reached room temperature and crystal formation appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove residual solvent.

  • Analysis: Determine the melting point and purity of the recrystallized this compound (e.g., by HPLC, NMR).

Protocol 2: Co-solvent Recrystallization

This method is useful when no single solvent provides the desired solubility characteristics. It involves dissolving the compound in a "good" solvent at a high temperature and then adding a "poor" solvent to induce crystallization.

Materials:

  • Crude this compound

  • "Good" solvent (e.g., DMF, DMSO, or a hot alcohol)

  • "Poor" solvent (e.g., Water, Hexane, or Diethyl ether)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Poor" Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (the point of saturation). If too much "poor" solvent is added, add a small amount of the hot "good" solvent to redissolve the precipitate.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-9 from Protocol 1, using the co-solvent mixture (in the same proportion as the final crystallization mixture) for washing the crystals.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the recrystallization processes.

Recrystallization_Workflow cluster_prep Preparation cluster_single_solvent Protocol 1: Single Solvent cluster_co_solvent Protocol 2: Co-solvent start Start with Crude This compound solvent_screening Solvent Screening start->solvent_screening dissolve Dissolve in Minimum Hot Solvent solvent_screening->dissolve Select Solvent dissolve_good Dissolve in Minimum Hot 'Good' Solvent solvent_screening->dissolve_good Select Solvents hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filtrate Vacuum Filtration ice_bath->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Crystals wash->dry end End dry->end Pure Product add_poor Add 'Poor' Solvent to Cloud Point dissolve_good->add_poor cool_co Slow Cooling to Room Temperature add_poor->cool_co ice_bath_co Cool in Ice Bath cool_co->ice_bath_co filtrate_co Vacuum Filtration ice_bath_co->filtrate_co wash_co Wash with Cold Co-solvent Mix filtrate_co->wash_co dry_co Dry Crystals wash_co->dry_co dry_co->end Pure Product

Caption: General workflow for single solvent and co-solvent recrystallization.

Logical Relationship of Recrystallization Steps

The success of recrystallization depends on a series of interconnected steps, each influencing the final purity and yield.

Recrystallization_Logic cluster_dissolution Dissolution Phase cluster_crystallization Crystallization Phase cluster_isolation Isolation Phase solvent_choice Appropriate Solvent Selection dissolution Complete Dissolution of Compound solvent_choice->dissolution temperature Sufficiently High Temperature temperature->dissolution cooling_rate Slow Cooling Rate dissolution->cooling_rate Transition supersaturation Controlled Supersaturation cooling_rate->supersaturation crystal_formation Formation of Pure Crystals supersaturation->crystal_formation filtration Efficient Filtration crystal_formation->filtration Transition washing Washing with Cold Solvent filtration->washing drying Thorough Drying washing->drying pure_product High Purity and Yield Product drying->pure_product

Caption: Logical relationships between key phases of the recrystallization process.

Application Notes and Protocols for 1,5-Naphthyridine Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature with specific applications of 1,5-Naphthyridin-3-ol in cancer cell line studies is limited. This document focuses on the broader class of 1,5-naphthyridine derivatives , for which significant anticancer research has been published. The provided data and protocols are based on studies of these derivatives.

Introduction

The 1,5-naphthyridine scaffold is a key heterocyclic structure in medicinal chemistry, with many of its derivatives demonstrating significant biological activities, including potent anticancer effects. These compounds exert their activity through various mechanisms, such as inhibiting crucial enzymes involved in DNA replication and repair, inducing programmed cell death (apoptosis), and modulating key signaling pathways that are often dysregulated in cancer.

This document provides detailed application notes on two prominent classes of 1,5-naphthyridine derivatives:

  • Canthin-6-one and its analogs: These are naturally occurring or synthetic alkaloids that have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[1]

  • Phenyl- and Indeno-1,5-naphthyridines: These synthetic derivatives have been identified as potent inhibitors of Topoisomerase I, a critical enzyme for DNA topology maintenance.[2][3]

Application Notes

Anticancer Mechanisms of Action

1,5-Naphthyridine derivatives have been shown to target several hallmarks of cancer:

  • Topoisomerase I Inhibition: Certain phenyl- and indeno-1,5-naphthyridine derivatives act as Topoisomerase I (Top1) inhibitors.[2] They stabilize the Top1-DNA cleavage complex, which leads to DNA single-strand breaks. During DNA replication, these single-strand breaks are converted into lethal double-strand breaks, ultimately triggering apoptotic cell death. This mechanism is similar to that of the clinical drug camptothecin.

  • Induction of Apoptosis: Canthin-6-one and its derivatives are potent inducers of apoptosis.[4][5] Studies have shown that these compounds can modulate the expression of key apoptosis-related proteins, such as downregulating the anti-apoptotic protein Bcl-2 and upregulating the executioner caspase, cleaved-caspase 3.[4] Some derivatives also induce DNA damage, as indicated by the phosphorylation of H2AX.[4]

  • Cell Cycle Arrest: Canthin-6-one has been observed to cause an accumulation of cancer cells in the G2/M phase of the cell cycle, thereby inhibiting cell proliferation.[6][7] This is often associated with a decrease in DNA synthesis and interference with mitotic spindle formation.[7]

  • Modulation of Signaling Pathways: Various 1,5-naphthyridine derivatives have been found to interfere with critical cancer-related signaling pathways. For instance, some analogs have been shown to modulate the PI3K/AKT/GSK3b axis, a key pathway for cell survival and proliferation.[1] Additionally, compounds like 9,10-Dimethoxycanthin-6-one have been identified as inhibitors of the NF-κB signaling pathway, which is crucial for cancer cell survival and inflammation.[8]

Data Presentation: Cytotoxic Activity of 1,5-Naphthyridine Derivatives

The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative 1,5-naphthyridine derivatives against various human cancer cell lines.

Table 1: IC50 Values of Canthin-6-one and its Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Canthin-6-one Derivative 8h HT29 (Colon)1.0 ± 0.1[4]
A549 (Lung)1.9 ± 0.2[4]
MCF-7 (Breast)1.7 ± 0.2[4]
HepG2 (Liver)1.8 ± 0.3[4]
9-Methoxycanthin-6-one A2780 (Ovarian)3.79 ± 0.069[9]
SKOV-3 (Ovarian)15.09 ± 0.99[9]
MCF-7 (Breast)4.88 ± 0.28[9]
HT29 (Colon)8.84 ± 0.19[9]
A375 (Skin)6.78 ± 0.076[9]
HeLa (Cervical)4.96 ± 0.13[9]

Table 2: IC50 Values of Other Naphthyridine Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Phenyl-1,5-naphthyridines COLO 205 (Colon)Varies by derivative[2][3]
Indeno-1,5-naphthyridines COLO 205 (Colon)Varies by derivative[2][3]
Naphthyridine Derivative 16 HeLa (Cervical)0.7[10][11]
HL-60 (Leukemia)0.1[10][11]
PC-3 (Prostate)5.1[10][11]

Experimental Protocols

Here are detailed protocols for key experiments used to characterize the anticancer effects of 1,5-naphthyridine derivatives.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of a 1,5-naphthyridine derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 1,5-Naphthyridine derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the 1,5-naphthyridine derivative in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).[8]

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • Cancer cell line (e.g., HT29)

  • 1,5-Naphthyridine derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the 1,5-naphthyridine derivative (e.g., 1.0 µM and 5.0 µM) for a specified time (e.g., 24 hours).[4] Include an untreated or vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. The cell populations can be distinguished as follows:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Protocol 3: Western Blot Analysis of PI3K/AKT Pathway Modulation

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/AKT pathway.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[14]

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[14]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[13]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[13]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[14]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Wash the membrane again and incubate with ECL substrate. Capture the chemiluminescent signal using an imaging system.[13]

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Below are diagrams created using the DOT language to illustrate workflows and pathways relevant to the study of 1,5-naphthyridine derivatives.

experimental_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies start 1,5-Naphthyridine Derivative Library cell_culture Cancer Cell Line Culture treatment Compound Treatment (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 Determine IC50 Value viability_assay->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle western_blot Western Blot (Signaling Pathways) ic50->western_blot enzyme_assay Enzyme Inhibition Assay (e.g., Topoisomerase I) ic50->enzyme_assay

Caption: General experimental workflow for screening 1,5-naphthyridine derivatives.

pi3k_akt_pathway gf Growth Factor rtk Receptor Tyrosine Kinase (RTK) gf->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt AKT pip3->akt pdk1->akt phosphorylates (Thr308) bad Bad akt->bad inhibits gsk3b GSK3β akt->gsk3b inhibits mdm2 MDM2 akt->mdm2 activates survival Cell Survival & Proliferation akt->survival mtorc2 mTORC2 mtorc2->akt phosphorylates (Ser473) casp9 Caspase-9 bad->casp9 inhibits apoptosis Apoptosis casp9->apoptosis gsk3b->survival p53 p53 mdm2->p53 inhibits p53->apoptosis promotes naphthyridine 1,5-Naphthyridine Derivative naphthyridine->pi3k inhibition

Caption: PI3K/AKT signaling pathway with potential inhibition by 1,5-naphthyridines.

topoisomerase_inhibition dna Supercoiled DNA cleavage_complex Top1-DNA Cleavage Complex dna->cleavage_complex binds & nicks top1 Topoisomerase I (Top1) top1->cleavage_complex religation Religation cleavage_complex->religation normal process stabilized_complex Stabilized Ternary Complex cleavage_complex->stabilized_complex binds & traps relaxed_dna Relaxed DNA religation->relaxed_dna inhibitor 1,5-Naphthyridine Derivative inhibitor->stabilized_complex replication_fork Replication Fork Collision stabilized_complex->replication_fork leads to dsb DNA Double-Strand Break replication_fork->dsb apoptosis Apoptosis dsb->apoptosis

Caption: Mechanism of Topoisomerase I inhibition by 1,5-naphthyridine derivatives.

References

Application Notes and Protocols: 1,5-Naphthyridin-3-ol as a Novel Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of cellular imaging continually seeks novel fluorescent probes with advantageous photophysical properties to visualize and elucidate complex biological processes. Naphthyridine derivatives have emerged as a promising class of fluorophores due to their rigid, planar structure and tunable electronic properties. This document provides detailed application notes and protocols for the development and application of 1,5-Naphthyridin-3-ol as a potential fluorescent probe for cellular imaging.

Disclaimer: this compound is a novel compound in the context of fluorescence microscopy. As such, comprehensive photophysical data and established cellular imaging protocols are not yet available in peer-reviewed literature. The following sections provide a guide for the synthesis, characterization, and application of this probe, with the understanding that significant optimization will be required by the end-user.

Chemical and Physical Properties

While experimental photophysical data is not yet published, the basic chemical properties of this compound are provided below.

PropertyValue
Molecular Formula C₈H₆N₂O
Molecular Weight 146.15 g/mol
Appearance Solid
CAS Number 14756-78-6

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for synthesizing substituted naphthyridines, such as the Skraup reaction or cyclization reactions involving 3-aminopyridine derivatives. A proposed multi-step synthesis is outlined below.

cluster_synthesis Proposed Synthesis of this compound 3-Aminopyridine 3-Aminopyridine Step1 Step 1: Gould-Jacobs Reaction 3-Aminopyridine->Step1 Diethyl_malonate Diethyl_malonate Diethyl_malonate->Step1 Intermediate_1 Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate Step1->Intermediate_1 Step2 Step 2: Hydrolysis Intermediate_1->Step2 Intermediate_2 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid Step2->Intermediate_2 Step3 Step 3: Decarboxylation Intermediate_2->Step3 Final_Product This compound Step3->Final_Product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Proposed Synthesis
  • Step 1: Gould-Jacobs Reaction. React 3-aminopyridine with diethyl malonate at elevated temperatures, typically in a high-boiling point solvent like diphenyl ether, to form the cyclized product, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.

  • Step 2: Hydrolysis. The resulting ester is then hydrolyzed to the corresponding carboxylic acid using a strong base such as sodium hydroxide, followed by acidification.

  • Step 3: Decarboxylation. The 4-hydroxy-1,5-naphthyridine-3-carboxylic acid is then decarboxylated by heating, which may require a high-boiling point solvent or neat conditions, to yield the final product, this compound.

Note: This is a generalized protocol and will require optimization of reaction conditions, purification, and characterization of intermediates and the final product.

Photophysical Characterization

Prior to cellular application, it is imperative to characterize the photophysical properties of this compound.

Protocol: Photophysical Property Determination
  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute to various concentrations in the desired buffer or solvent for analysis (e.g., phosphate-buffered saline, PBS).

  • Absorption Spectroscopy: Use a UV-Vis spectrophotometer to measure the absorption spectrum and determine the wavelength of maximum absorption (λabs).

  • Fluorescence Spectroscopy: Use a spectrofluorometer to measure the excitation and emission spectra to determine the wavelengths of maximum excitation (λex) and emission (λem).

  • Molar Extinction Coefficient (ε): Determine ε using the Beer-Lambert law (A = εcl) by measuring the absorbance of solutions of known concentrations.

  • Fluorescence Quantum Yield (ΦF): Measure the quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Data Presentation: Photophysical Properties (Template)
ParameterSolvent/BufferValue (to be determined)
Absorption Maximum (λabs) PBS, pH 7.4
Excitation Maximum (λex) PBS, pH 7.4
Emission Maximum (λem) PBS, pH 7.4
Molar Extinction Coefficient (ε) PBS, pH 7.4
Fluorescence Quantum Yield (ΦF) PBS, pH 7.4
Stokes Shift PBS, pH 7.4

Application in Cellular Imaging

The following protocols are generalized for the use of a novel fluorescent probe in live and fixed cell imaging.

cluster_workflow Cellular Imaging Workflow Cell_Culture Cell Seeding and Culture Staining Cell Staining with this compound Cell_Culture->Staining Probe_Prep Probe Stock and Working Solution Preparation Probe_Prep->Staining Washing Removal of Excess Probe Staining->Washing Optimization Optimization of Staining Conditions Staining->Optimization Imaging Fluorescence Microscopy Washing->Imaging Analysis Image Processing and Data Analysis Imaging->Analysis

Caption: General experimental workflow for cellular imaging.

Protocol 1: Live-Cell Imaging
  • Cell Preparation: Seed cells on a glass-bottom dish or chamber slide appropriate for fluorescence microscopy and culture to the desired confluency.

  • Probe Preparation: Prepare a 1-10 mM stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to a working concentration (start with a range of 1-10 µM) in pre-warmed cell culture medium or a suitable imaging buffer.

  • Staining: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed imaging buffer to remove excess probe.

  • Imaging: Add fresh, pre-warmed imaging buffer to the cells. Image the cells using a fluorescence microscope with the appropriate excitation and emission filters determined during photophysical characterization.

Protocol 2: Fixed-Cell Imaging
  • Cell Preparation and Fixation: Culture cells on coverslips. Wash with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.

  • Staining: Dilute the this compound stock solution to a working concentration in PBS. Incubate the fixed cells with the staining solution for 20-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove unbound probe.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Visualize the stained cells using a fluorescence microscope.

Optimization and Validation

Protocol 3: Determining Optimal Probe Concentration
  • Prepare a series of working solutions of this compound with varying concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 µM).

  • Stain cells according to the live-cell imaging protocol for each concentration.

  • Image all samples using identical microscope settings.

  • Analyze the fluorescence intensity and signal-to-noise ratio. The optimal concentration will provide a bright signal with low background fluorescence and no observable signs of cytotoxicity.

Protocol 4: Assessing Phototoxicity
  • Culture cells in a multi-well plate and stain with the optimal concentration of this compound. Include unstained cells as a control.

  • Expose the cells to the excitation light source for varying durations, mimicking the conditions of a time-lapse imaging experiment.

  • After exposure, assess cell viability using a standard assay such as the MTT assay or a live/dead cell staining kit.[1][2]

  • Compare the viability of stained and illuminated cells to stained but non-illuminated cells and unstained, illuminated cells to determine the extent of phototoxicity.

Potential Applications and Signaling Pathways

While the specific targets of this compound are unknown, its chemical structure suggests it may accumulate in specific cellular compartments or interact with particular biomolecules. Based on the properties of other heterocyclic fluorescent probes, potential applications could include:

  • Organelle Staining: Depending on its charge and lipophilicity, it may selectively accumulate in mitochondria, lysosomes, or the endoplasmic reticulum.

  • Sensing Local Environment: Changes in the fluorescence properties (intensity, lifetime, or emission wavelength) in response to local pH, polarity, or viscosity could be explored.

  • Monitoring Enzyme Activity: Derivatives of this compound could be designed to act as substrates for specific enzymes, leading to a fluorescent signal upon enzymatic conversion.

Below is a generic diagram illustrating how a fluorescent probe could be used to monitor a signaling pathway.

cluster_pathway Generic Signaling Pathway Monitoring Stimulus Stimulus Receptor Receptor Stimulus->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Effector_Protein Effector Protein Kinase_Cascade->Effector_Protein Probe This compound (Hypothetical Target) Kinase_Cascade->Probe Probe activation/ fluorescence change Cellular_Response Cellular Response Effector_Protein->Cellular_Response

Caption: Hypothetical monitoring of a signaling pathway.

Conclusion

This compound represents a potential new scaffold for the development of fluorescent probes for cellular imaging. The protocols and guidelines presented here offer a comprehensive starting point for researchers to synthesize, characterize, and apply this novel compound. Rigorous experimental validation and optimization are crucial to unlocking its full potential as a tool for biological discovery.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 1,5-Naphthyridine Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds.[1] The ability to functionalize this core structure is paramount for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, making it an indispensable tool for the late-stage functionalization of complex molecules like 1,5-naphthyridines.[1] Its broad functional group tolerance, relatively mild reaction conditions, and the vast commercial availability of boronic acids contribute to its widespread use.[1]

These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of various 1,5-naphthyridine halides with aryl and heteroaryl boronic acids.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of a halo-1,5-naphthyridine with a boronic acid or its ester derivative in the presence of a base.[1]

Suzuki_General_Scheme cluster_conditions reagents Halo-1,5-Naphthyridine (X = I, Br, Cl) product Functionalized 1,5-Naphthyridine reagents->product boronic_acid + R-B(OH)₂ (Aryl or Heteroaryl Boronic Acid) boronic_acid->product conditions Pd Catalyst Base Solvent byproducts + Byproducts product->byproducts

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative conditions and yields for the Suzuki cross-coupling of various 1,5-naphthyridine halides.

Table 1: Suzuki Coupling of 2-Halo-1,5-Naphthyridines

EntryHalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Iodo-1,5-naphthyridinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DMF80-10012High
22-Bromo-1,5-naphthyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃Toluene/H₂O (4:1)1001885
32-Chloro-1,5-naphthyridine3-Thienylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane/H₂O (4:1)1102478

Table 2: Suzuki Coupling of 3-Bromo-1,5-Naphthyridines

EntryHalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-Bromo-1,5-naphthyridine4-Tolylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃Toluene/H₂O (4:1)1001692
23-Bromo-1,5-naphthyridine2-Furylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DMF901288

Table 3: Suzuki Coupling of 4,8-Dihalo-1,5-Naphthyridines

EntryHalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14,8-Dichloro-1,5-naphthyridinePhenylboronic acid (2.5 eq)Pd(OAc)₂ (10)-Na₂CO₃ACN/H₂O (4:1)801275

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 2-Iodo-1,5-Naphthyridine

Materials:

  • 2-Iodo-1,5-naphthyridine

  • Appropriate boronic acid (1.5 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)

  • Potassium carbonate (K₂CO₃) (2.0 eq.)

  • Dry N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water and Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodo-1,5-naphthyridine (1.0 eq.), the corresponding boronic acid (1.5 eq.), and potassium carbonate (2.0 eq.).[1]

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]

  • Add dry DMF via syringe.[1]

  • To the stirred solution, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.).[1]

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x volume of DMF).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.[1]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-1,5-naphthyridine.

Protocol 2: General Procedure for Suzuki Coupling of 3-Bromo-1,5-Naphthyridine

Materials:

  • 3-Bromo-1,5-naphthyridine

  • Appropriate arylboronic acid (1.2 eq.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 eq.)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq.)

  • Degassed Toluene and Water (4:1 v/v)

  • Ethyl acetate

  • Celite®

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk tube, combine 3-bromo-1,5-naphthyridine (1.0 eq.), the arylboronic acid (1.2 eq.), and cesium carbonate (2.0 eq.).[1]

  • Evacuate and backfill the tube with argon three times.[1]

  • Add degassed toluene and water (4:1 v/v) to the tube.[1]

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq.), to the mixture.[1]

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.[1]

  • Cool the reaction to room temperature and dilute with ethyl acetate.[1]

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.[1]

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the residue by flash column chromatography on silica gel to yield the pure 3-aryl-1,5-naphthyridine.[1]

Experimental Workflow Visualization

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup cluster_purification Purification A Combine Halo-1,5-naphthyridine, Boronic Acid, and Base in a Schlenk tube/flask B Evacuate and backfill with inert gas (3x) A->B C Add degassed solvent(s) B->C D Add Palladium Catalyst C->D E Heat reaction mixture with vigorous stirring D->E F Monitor reaction progress (TLC, LC-MS) E->F G Cool to room temperature F->G H Dilute with organic solvent and filter if necessary G->H I Aqueous wash (Water, Brine) H->I J Dry organic layer and concentrate I->J K Purify by flash column chromatography J->K L Characterize final product K->L

Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.

Troubleshooting

Low or no yield in Suzuki couplings involving nitrogen-containing heterocycles like 1,5-naphthyridine can arise from several factors.

Troubleshooting_Suzuki cluster_catalyst cluster_conditions cluster_reagents cluster_solutions Start Low or No Product Yield Catalyst_Inactive Catalyst Inactivity Start->Catalyst_Inactive Catalyst_Poisoning Catalyst Poisoning by Naphthyridine Nitrogen Start->Catalyst_Poisoning Solubility Poor Solubility of Starting Materials Start->Solubility Base Ineffective Base Start->Base Protodeboronation Boronic Acid Degradation Start->Protodeboronation Sol_Cat_Inactive Use Pd(0) source or efficient precatalyst Catalyst_Inactive->Sol_Cat_Inactive Sol_Cat_Poisoning Use bulky, electron-rich phosphine ligands (e.g., XPhos) or increase catalyst loading Catalyst_Poisoning->Sol_Cat_Poisoning Sol_Solubility Screen different solvent systems (e.g., Dioxane/H₂O, Toluene, DMF) Solubility->Sol_Solubility Sol_Base Use a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃) Base->Sol_Base Sol_Protodeboronation Use boronic acid esters (pinacol, MIDA) Protodeboronation->Sol_Protodeboronation

Caption: Troubleshooting guide for low-yield Suzuki reactions.

Key Considerations for Optimization:

  • Catalyst and Ligand: The nitrogen atoms in the 1,5-naphthyridine ring can coordinate to the palladium center, leading to catalyst inhibition.[2] The use of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos can mitigate this issue.[2] For challenging couplings, increasing the catalyst loading to 2-5 mol% may be beneficial.[2]

  • Base: The choice of base is crucial. For nitrogen-containing heterocycles, K₃PO₄ is often effective.[2] Cs₂CO₃ is also a common choice, particularly for less reactive halides.

  • Solvent: A mixture of a polar aprotic solvent (e.g., dioxane, THF) and water is frequently employed.[2] For substrates with poor solubility, higher boiling point solvents like toluene or DMF can be used.[2]

  • Boronic Acid Stability: Boronic acids can undergo protodeboronation under the reaction conditions.[2] Using more stable derivatives like pinacol esters or MIDA boronates can prevent this side reaction.[2]

References

Troubleshooting & Optimization

Technical Support Center: Skraup Synthesis of 1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Skraup synthesis of 1,5-naphthyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these vital heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the Skraup synthesis and how is it applied to the synthesis of 1,5-naphthyridines?

The Skraup synthesis is a classic chemical reaction used to synthesize quinolines and, by extension, naphthyridines. In the context of 1,5-naphthyridines, it involves the reaction of a 3-aminopyridine derivative with glycerol, typically in the presence of a strong acid like sulfuric acid and an oxidizing agent.[1][2] The glycerol dehydrates in situ to form acrolein, which then undergoes a Michael addition with the 3-aminopyridine.[1][3] Subsequent acid-catalyzed cyclization and oxidation yield the 1,5-naphthyridine ring system.[1][3]

Q2: What are the most common side reactions observed in the Skraup synthesis of 1,5-naphthyridines?

The most frequently encountered side reactions include:

  • Tar Formation: This is a significant issue arising from the polymerization of acrolein under the harsh acidic and high-temperature conditions of the reaction.[3][4]

  • Formation of Isomeric Byproducts: When using substituted 3-aminopyridines, cyclization can occur at different positions, leading to a mixture of naphthyridine isomers. For instance, the reaction with 3-aminopyridine can potentially yield both 1,5- and 1,7-naphthyridines, although the 1,5-isomer is generally the major product due to electronic factors.[3]

  • Incomplete Oxidation: The final step is the oxidation of a dihydronaphthyridine intermediate to the aromatic 1,5-naphthyridine. Inefficient oxidation can lead to the presence of these partially hydrogenated intermediates as impurities in the final product.[3]

Q3: How can the notoriously vigorous and exothermic nature of the Skraup reaction be safely controlled?

The traditional Skraup reaction can be highly exothermic and difficult to manage.[2][3] Several modifications can be implemented to control the reaction:

  • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a common practice to moderate the reaction's vigor.[2][5][6] Boric acid has also been used for this purpose.[2][5]

  • Controlled Reagent Addition: The slow and careful addition of concentrated sulfuric acid to the reaction mixture with efficient cooling is crucial.[2][6] It is also important to add the reagents in the correct order, with sulfuric acid typically being added last.[5][7]

  • Gradual Heating: The reaction mixture should be heated gently to initiate the reaction. Once the exothermic phase begins, the external heat source should be removed, allowing the reaction's own heat to sustain it. Heat should only be reapplied after the initial vigorous phase has subsided.[3][6]

  • Alternative Oxidizing Agents: While nitrobenzene is a classic oxidizing agent, it contributes to the reaction's intensity. Milder and more controllable oxidizing agents such as sodium m-nitrobenzenesulfonate, arsenic acid, or iodine can improve safety and, in some cases, yields.[3][8]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Reaction is too vigorous and difficult to control Highly exothermic nature of the reaction.[2][3]- Add a moderator such as ferrous sulfate (FeSO₄).[2][5][6]- Ensure slow and controlled addition of concentrated sulfuric acid with efficient cooling.[2][6]- Heat the reaction gently to initiate and then remove the external heat source during the exothermic phase.[3][6]- Consider using a milder oxidizing agent like sodium m-nitrobenzenesulfonate.[3][8]
Low or no yield of the desired 1,5-naphthyridine - Incomplete dehydration of glycerol to acrolein.- Inefficient cyclization.- Incomplete oxidation of the dihydronaphthyridine intermediate.[3]- Ensure the use of concentrated sulfuric acid and maintain the appropriate reaction temperature (typically 140-160 °C).[1][3]- Prolong the reaction time or increase the temperature after the initial exotherm to ensure complete cyclization.[6]- Use an effective oxidizing agent and ensure sufficient reaction time for the oxidation step.[3]
Significant tar formation Polymerization of acrolein under harsh acidic and high-temperature conditions.[3][4]- Use a moderator like ferrous sulfate to control the reaction rate and reduce charring.[2]- Avoid excessively high temperatures; control the exothermic phase of the reaction.[2]- During work-up, steam distillation can be an effective method to separate the product from the tarry residue.[2]
Presence of isomeric byproducts (e.g., 1,7-naphthyridine) Cyclization occurring at an alternative position on the pyridine ring.[3]- While difficult to completely avoid, careful control of reaction temperature may influence the regioselectivity.- Purification by column chromatography is typically required to separate the desired 1,5-isomer from other isomers.[1]
Product is contaminated with partially hydrogenated intermediates Incomplete oxidation in the final step of the reaction.[3]- Ensure a sufficient amount of the oxidizing agent is used.- Increase the reaction time or temperature during the oxidation phase.- Consider using a more potent oxidizing agent if the problem persists.[3][8]

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Skraup Synthesis of 1,5-Naphthyridine Derivatives.

Starting MaterialOxidizing AgentReaction ConditionsProductYield (%)Reference(s)
3-AminopyridineNitrobenzene / As₂O₅H₂SO₄, Heat1,5-Naphthyridine45-50%[9]
3-AminopyridineI₂Dioxane/H₂O (1:1)1,5-NaphthyridineGood[8][9]
3-Aminopyridinem-NO₂PhSO₃NaH₂SO₄, 140-150°C, 4-5h1,5-Naphthyridine45-50%[3][8]
3-Amino-5-bromopyridinem-NO₂PhSO₃NaH₂SO₄, 120-130°C, 2-3h3-Bromo-1,5-naphthyridine-[1]
2-Chloro-3,5-diaminopyridine-Hexafluoroacetylacetone, Montmorillonite K10Substituted 1,5-Naphthyridine-[8][9]

Experimental Protocols

Protocol 1: Synthesis of Unsubstituted 1,5-Naphthyridine [1][3]

  • Materials:

    • 3-Aminopyridine

    • Glycerol

    • Concentrated Sulfuric Acid

    • Sodium m-nitrobenzenesulfonate (m-NO₂PhSO₃Na)

    • Sodium Hydroxide (for neutralization)

    • Chloroform or Diethyl Ether (for extraction)

    • Anhydrous Sodium Sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to 3-aminopyridine while cooling the flask in an ice bath.

    • To this mixture, add glycerol followed by the oxidizing agent, sodium m-nitrobenzenesulfonate.

    • Heat the mixture gently at first. The reaction is exothermic and will likely begin to reflux without external heating.

    • Once the initial vigorous reaction subsides, heat the mixture to 140-150°C and maintain this temperature for 4-5 hours. The reaction progress can be monitored by TLC.

    • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.

    • Neutralize the acidic solution carefully with a concentrated sodium hydroxide solution until it is strongly alkaline.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., chloroform or diethyl ether).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent.

Protocol 2: Modified Skraup Synthesis of 3-Bromo-1,5-Naphthyridine [1]

  • Materials:

    • 3-Amino-5-bromopyridine

    • Glycerol

    • Concentrated Sulfuric Acid

    • Sodium m-nitrobenzenesulfonate (m-NO₂PhSO₃Na)

    • Sodium Hydroxide

    • Ethyl Acetate (for extraction)

    • Anhydrous Sodium Sulfate

  • Procedure:

    • Follow the general procedure outlined in Protocol 1, substituting 3-amino-5-bromopyridine for 3-aminopyridine.

    • The reaction is typically heated at a temperature of approximately 120-130°C for 2-3 hours.

    • After work-up and extraction with ethyl acetate, the crude product is purified by column chromatography to yield 3-bromo-1,5-naphthyridine.

Mandatory Visualizations

G cluster_reactants Reactants cluster_reaction Skraup Synthesis cluster_workup Work-up & Purification 3-Aminopyridine_Derivative 3-Aminopyridine Derivative Michael_Addition Michael Addition 3-Aminopyridine_Derivative->Michael_Addition Glycerol Glycerol Dehydration Dehydration (H₂SO₄) Glycerol->Dehydration Dehydration->Michael_Addition Cyclization Cyclization Michael_Addition->Cyclization Oxidation Oxidation (e.g., m-NO₂PhSO₃Na) Cyclization->Oxidation Neutralization Neutralization Oxidation->Neutralization Extraction Extraction Neutralization->Extraction Purification Purification (Chromatography/ Recrystallization) Extraction->Purification Product 1,5-Naphthyridine Derivative Purification->Product

Caption: General experimental workflow for the Skraup synthesis of 1,5-naphthyridines.

G Start Problem Observed Low_Yield Low Yield? Start->Low_Yield Vigorous_Reaction Vigorous Reaction? Low_Yield->Vigorous_Reaction No Check_Temp_Time Increase Temp./Time Check Oxidizing Agent Low_Yield->Check_Temp_Time Yes Tar_Formation Tar Formation? Vigorous_Reaction->Tar_Formation No Add_Moderator Add Moderator (FeSO₄) Slow Acid Addition Control Heating Vigorous_Reaction->Add_Moderator Yes Control_Exotherm Control Exotherm Use Moderator Tar_Formation->Control_Exotherm Yes End Problem Resolved Tar_Formation->End No Check_Temp_Time->End Add_Moderator->End Control_Exotherm->End

Caption: Troubleshooting decision tree for common issues in Skraup synthesis.

G cluster_main Main Reaction Pathway cluster_side Side Reactions Acrolein Acrolein Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Tar Tar/Polymer Acrolein->Tar Polymerization 3-Aminopyridine 3-Aminopyridine 3-Aminopyridine->Michael_Adduct Dihydronaphthyridine Dihydronaphthyridine Michael_Adduct->Dihydronaphthyridine Cyclization Isomer 1,7-Naphthyridine (Isomeric Byproduct) Michael_Adduct->Isomer Alternative Cyclization Product 1,5-Naphthyridine Dihydronaphthyridine->Product Oxidation

Caption: Formation of common side products in the Skraup synthesis.

References

Technical Support Center: Optimizing Friedländer Synthesis of 1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in the Friedländer synthesis of 1,5-naphthyridines.

Troubleshooting Guide

This section addresses common issues encountered during the Friedländer synthesis of 1,5-naphthyridines, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I experiencing low to no yield of my desired 1,5-naphthyridine product?

Answer: Low yields in the Friedländer synthesis are a frequent challenge and can often be attributed to several critical factors in your experimental setup.

  • Suboptimal Catalyst: The choice of catalyst is crucial. Traditional methods often employ harsh acid or base catalysts that can be inefficient or lead to the formation of side products.[1] Modern approaches utilizing ionic liquids (ILs) such as choline hydroxide (ChOH) or basic ILs like 1,3-dimethyl-1H-imidazol-3-ium imidazol-1-ide ([Bmmim][Im]) have demonstrated a significant improvement in yields.[1] For instance, while the synthesis of 2-methyl-1,8-naphthyridine in water without a catalyst results in no product, using ChOH as a catalyst can achieve a yield as high as 99%.[1][2]

  • Inappropriate Solvent: The reaction medium plays a pivotal role. While organic solvents like DMF and DMSO have been traditionally used, water is now recognized as a highly effective and environmentally friendly solvent for this reaction, particularly when paired with a water-soluble catalyst like ChOH.[1] In some instances, solvent-free conditions using an ionic liquid that acts as both the catalyst and the reaction medium can also provide excellent results.[1][3]

  • Non-Optimal Temperature: The reaction can be highly sensitive to temperature. For a ChOH-catalyzed synthesis in water, a mild temperature of 50°C has been shown to be optimal.[1] For reactions employing basic ILs like [Bmmim][Im], a higher temperature of around 80°C may be necessary.[1][3] It is essential to optimize the temperature for your specific combination of reactants and catalyst.

  • Purity of Starting Materials: Ensure the purity of your starting materials, especially the 3-aminopyridine derivative and the active methylene compound. Impurities can interfere with the reaction, leading to side products and consequently lowering the yield of the desired 1,5-naphthyridine.[4]

Question 2: How can I minimize the formation of side products in my reaction?

Answer: The formation of side products often arises from the reaction of unsymmetrical ketones or aldehydes, which can undergo cyclization in two different ways.

  • Catalyst Selection: The choice of catalyst can influence the regioselectivity of the reaction. Utilizing a [Bmmim][Im]-catalyzed system has been shown to generate exclusive products in excellent yields, even with unsymmetrical ketones.[1][3]

Question 3: My reaction is proceeding very slowly. How can I increase the reaction rate?

Answer: A slow reaction rate can be addressed by several methods without compromising the yield or purity of the final product.

  • Microwave Irradiation: The use of microwave irradiation, often in solvent-free conditions, can dramatically reduce reaction times and improve yields.[5]

  • Catalyst Optimization: As mentioned earlier, switching to a more efficient catalyst system like ionic liquids or employing a reusable catalyst such as CeCl₃·7H₂O under solvent-free grinding conditions can accelerate the reaction.[6]

Question 4: I am facing difficulties with product purification. Are there simpler methods for isolation?

Answer: Purification can be simplified by selecting a reaction system that facilitates easy separation of the product.

  • Precipitation from Water: In many modern protocols that use water as a solvent, the 1,5-naphthyridine product often precipitates out of the solution upon cooling, allowing for simple isolation by filtration.[1][2] This minimizes the need for column chromatography.

  • Solvent-Free Systems: In solvent-free reactions, the work-up is often straightforward, involving simple extraction or recrystallization.[3][6]

Frequently Asked Questions (FAQs)

FAQ 1: What are the key starting materials for the Friedländer synthesis of 1,5-naphthyridines?

The most common synthetic routes for 1,5-naphthyridines using the Friedländer reaction are based on the condensation of a 3-aminopyridine derivative (containing an ortho-carbonyl group) with a compound containing a reactive α-methylene group.[7][8]

FAQ 2: Are there any environmentally friendly ("green") methods for this synthesis?

Yes, several green chemistry approaches have been developed. These include using water as a solvent, employing ionic liquids as recyclable catalysts and reaction media, and conducting the reaction under solvent-free conditions, often with microwave assistance or mechanical grinding.[2][3][5][6] These methods reduce the use of hazardous organic solvents and can lead to simpler work-up procedures.

FAQ 3: Can this synthesis be performed on a larger (gram) scale?

Yes, protocols for the gram-scale synthesis of naphthyridines in water have been successfully developed, demonstrating the scalability of these improved methods.[2]

Data Presentation

Table 1: Comparison of Catalytic Systems for Naphthyridine Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NoneWater5024No Reaction[2][5]
Choline Hydroxide (1 mol%)Water50699[1][2]
[Bmmim][Im]None802490[3]
CeCl₃·7H₂ONone (Grinding)Room Temp0.1-0.2588-95[6]
DABCONone (Microwave)N/A0.03-0.0882-91[5]

Experimental Protocols

Protocol 1: Choline Hydroxide (ChOH) Catalyzed Synthesis of 2-methyl-1,8-naphthyridine in Water [1][2][5]

This protocol details a highly efficient and environmentally friendly method that can be adapted for 1,5-naphthyridine synthesis.

  • Materials:

    • 3-amino-4-formylpyridine (or other suitable 3-aminopyridine derivative)

    • Acetone (or other active methylene compound)

    • Choline hydroxide (ChOH) solution (e.g., 45 wt. % in H₂O)

    • Deionized Water

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Water bath or heating mantle

  • Procedure:

    • To a clean round-bottom flask, add the 3-aminopyridine derivative (0.5 mmol) and the active methylene compound (0.5 mmol).

    • Add 1 mL of deionized water to the flask.

    • Add choline hydroxide (1 mol %) to the reaction mixture.

    • Place the flask in a pre-heated water bath at 50°C.

    • Stir the reaction mixture vigorously for approximately 6 hours.

    • Monitor the completion of the reaction by Thin-Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

    • Isolate the solid product by filtration.

    • Wash the isolated solid with a small amount of cold water to remove any residual catalyst.

    • Dry the product under vacuum to obtain the final 1,5-naphthyridine derivative.

Protocol 2: CeCl₃·7H₂O Catalyzed Solvent-Free Synthesis of 1,8-Naphthyridines under Grinding Conditions [6]

This protocol offers a rapid and efficient solvent-free method.

  • Materials:

    • 3-amino-4-formylpyridine

    • Active methylene compound (e.g., ethyl acetoacetate)

    • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

    • Mortar and pestle

  • Procedure:

    • In a mortar, take an equimolar mixture of the 3-aminopyridine derivative, the active methylene compound, and a catalytic amount of CeCl₃·7H₂O.

    • Grind the mixture at room temperature for the time specified in literature for similar substrates (typically 5-15 minutes).

    • Monitor the reaction progress using TLC.

    • Upon completion, the reaction mixture can be worked up by adding a suitable solvent to precipitate the product or by direct purification via column chromatography if necessary.

Visualizations

Friedlander_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions 3-Aminopyridine\nDerivative 3-Aminopyridine Derivative Friedländer\nCondensation Friedländer Condensation 3-Aminopyridine\nDerivative->Friedländer\nCondensation Active Methylene\nCompound Active Methylene Compound Active Methylene\nCompound->Friedländer\nCondensation Catalyst Catalyst Catalyst->Friedländer\nCondensation Solvent Solvent Solvent->Friedländer\nCondensation Temperature Temperature Temperature->Friedländer\nCondensation Reaction Time Reaction Time Reaction Time->Friedländer\nCondensation Work-up Work-up Friedländer\nCondensation->Work-up 1,5-Naphthyridine\nProduct 1,5-Naphthyridine Product Work-up->1,5-Naphthyridine\nProduct

Caption: General experimental workflow for the Friedländer synthesis of 1,5-naphthyridines.

Troubleshooting_Yield Low Yield Low Yield Suboptimal Catalyst Suboptimal Catalyst Low Yield->Suboptimal Catalyst Inappropriate Solvent Inappropriate Solvent Low Yield->Inappropriate Solvent Non-optimal Temperature Non-optimal Temperature Low Yield->Non-optimal Temperature Impure Starting Materials Impure Starting Materials Low Yield->Impure Starting Materials Use Ionic Liquids (e.g., ChOH) Use Ionic Liquids (e.g., ChOH) Suboptimal Catalyst->Use Ionic Liquids (e.g., ChOH) Use Water or Solvent-Free Use Water or Solvent-Free Inappropriate Solvent->Use Water or Solvent-Free Optimize Temperature (e.g., 50-80°C) Optimize Temperature (e.g., 50-80°C) Non-optimal Temperature->Optimize Temperature (e.g., 50-80°C) Purify Reactants Purify Reactants Impure Starting Materials->Purify Reactants

Caption: Troubleshooting logic for addressing low yields in the Friedländer synthesis.

References

Technical Support Center: Regioselectivity in C-H Functionalization of 1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the regioselective C-H functionalization of 1,5-naphthyridines.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the C-H functionalization of 1,5-naphthyridines, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: My C-H activation reaction on the 1,5-naphthyridine core is resulting in a mixture of isomers with poor regioselectivity. How can I improve this?

Potential Causes and Solutions:

Controlling regioselectivity in the C-H functionalization of 1,5-naphthyridines is a common challenge due to the presence of multiple reactive sites on its two pyridine rings. The outcome is influenced by a delicate interplay of electronic and steric factors, which can be modulated by the choice of directing group, catalyst, ligand, and solvent.

  • Directing Groups: The absence of a directing group often leads to poor regioselectivity. The presence of a directing group is a powerful tool to control the site of functionalization.[1]

    • Solution: If not already present, consider installing a directing group on the 1,5-naphthyridine scaffold. The choice of directing group can influence the position of C-H activation.

  • Catalyst and Ligand: The catalyst and ligand system plays a crucial role in determining the regioselectivity of the reaction. Different palladium sources and phosphine ligands, for example, can lead to different outcomes in direct arylation reactions.[1]

    • Solution: Screen a variety of catalysts and ligands. For instance, in some systems, a phosphine-free palladium catalyst may favor functionalization at the most electron-rich position, while a phosphine-containing catalyst might direct the reaction to the most acidic position.

  • Solvent and Temperature: These reaction parameters can affect reaction kinetics and the stability of key intermediates, thereby influencing regioselectivity.[1]

    • Solution: Optimize the solvent and temperature. A change in solvent polarity or reaction temperature can alter the regiochemical outcome.

  • Steric Hindrance: Bulky reagents may preferentially react at less sterically hindered positions.[1]

    • Solution: The use of a bulky borane Lewis acid, for instance, can sterically hinder the C2-position and direct perfluoroalkylation to the C4-position.[1]

TroubleshootingWorkflow start Poor Regioselectivity directing_group Is a directing group present? start->directing_group install_dg Consider installing a directing group directing_group->install_dg No modify_catalyst Modify Catalyst/Ligand directing_group->modify_catalyst Yes install_dg->modify_catalyst optimize_solvent Optimize Solvent modify_catalyst->optimize_solvent adjust_temp Adjust Temperature optimize_solvent->adjust_temp improved_regioselectivity Improved Regioselectivity adjust_temp->improved_regioselectivity

Troubleshooting workflow for poor regioselectivity.

Question 2: I am observing significant formation of side products, such as homocoupling and dehalogenation, in my cross-coupling reaction. What can be done to minimize these?

Potential Causes and Solutions:

Side reactions are common in cross-coupling chemistry and can significantly lower the yield of the desired functionalized 1,5-naphthyridine.

  • Homocoupling: This involves the formation of a symmetrical biaryl product from the coupling of two molecules of the organometallic reagent or the aryl halide. It is often promoted by the presence of oxygen.

    • Solution: Ensure the reaction is performed under strictly anhydrous and inert conditions. Degassing the solvent and using a glovebox or Schlenk line techniques can help minimize oxygen contamination.

  • Dehalogenation: This is the loss of a halogen atom from the naphthyridine core without the desired coupling, leading to a proto-dehalogenated byproduct. This is a common issue in palladium-catalyzed reactions.

    • Solution: The choice of base and solvent can influence the rate of dehalogenation. Screening different bases and ensuring the reaction temperature is not excessively high can help mitigate this side reaction.

Question 3: My electrophilic substitution reaction is not proceeding as expected, or I am observing N-oxidation. How can I address this?

Potential Causes and Solutions:

The electronic nature of the 1,5-naphthyridine ring, with its two electron-deficient pyridine rings, can make electrophilic substitution challenging.

  • Ring Deactivation: The nitrogen atoms are the most basic and electron-rich centers, making them susceptible to coordination with Lewis acids or protonation under acidic conditions. This can deactivate the ring system towards electrophilic attack.[1]

    • Solution: Carefully control the reaction's acidity. In some cases, using a protecting group on one of the nitrogen atoms can help direct the electrophile to the other ring.[1]

  • N-Oxidation: The nitrogen atoms can be oxidized, especially during electrophilic reactions like nitration.

    • Solution: Employ milder reaction conditions or choose alternative reagents that are less prone to causing N-oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that govern the regioselectivity of C-H functionalization in 1,5-naphthyridines?

A1: The regioselectivity is primarily governed by a combination of electronic effects, steric hindrance, and the presence of directing groups. The two nitrogen atoms in the 1,5-naphthyridine ring are the most basic and electron-rich sites, influencing the reactivity of the adjacent carbon atoms. The choice of catalyst, ligands, solvent, and temperature all play a crucial role in determining the final regiochemical outcome.[1]

FactorsInfluencingRegioselectivity cluster_factors Key Factors Regioselectivity Regioselectivity DirectingGroup Directing Group Regioselectivity->DirectingGroup CatalystLigand Catalyst & Ligand Regioselectivity->CatalystLigand SolventTemp Solvent & Temperature Regioselectivity->SolventTemp Sterics Steric Hindrance Regioselectivity->Sterics

Key factors influencing regioselectivity.

Q2: How can directing groups be used to control regioselectivity in 1,5-naphthyridine functionalization?

A2: Directing groups are covalently attached to the 1,5-naphthyridine scaffold and can coordinate to the metal catalyst, bringing it in close proximity to a specific C-H bond. This chelation assistance lowers the activation energy for C-H cleavage at a particular position, thus directing the functionalization to that site. A variety of directing groups can be employed, and their choice can be tailored to achieve the desired regioselectivity.

Q3: What is the role of the catalyst and ligand in determining the site of functionalization?

A3: The catalyst and ligand system is central to C-H activation. The electronic and steric properties of the ligand can influence the reactivity and selectivity of the metal catalyst. For instance, bulky ligands can favor functionalization at less sterically hindered positions. The nature of the metal itself is also critical; for example, rhodium and palladium catalysts can exhibit different selectivities under similar conditions.

Q4: Can C-H functionalization be achieved without a directing group?

A4: Yes, C-H functionalization can be achieved without a directing group, often relying on the intrinsic electronic properties of the 1,5-naphthyridine ring. In such cases, the reaction may proceed at the most electron-rich or most acidic C-H bond. However, achieving high regioselectivity without a directing group can be more challenging and often requires careful optimization of reaction conditions.

Data Presentation: Regioselectivity in C-H Functionalization of 1,5-Naphthyridines

The following tables summarize reaction conditions for achieving regioselective C-H functionalization at different positions of the 1,5-naphthyridine core based on literature reports.

Table 1: C2-Selective Functionalization

Reaction TypeReagents and ConditionsYieldReference
TrifluoromethylationCF3SiMe3, TFA, KHF2, DMPU, HF32%[2]

Table 2: C4-Selective Functionalization

Reaction TypeReagents and ConditionsYieldReference
PerfluoroalkylationNucleophilic perfluoroalkylating reagents, bulky borane Lewis acidGood[2]
TrifluoromethylationSequential reaction with TBAT and [bis(trifluoroacetoxy)iodo]benzene59%[2]
Amination (Minisci)Boc-protected amines, photoredox conditionsGood to excellent[2]

Table 3: Regioselective Metalation

PositionReagents and ConditionsSubsequent ElectrophileReference
C4TMP2Mg·2LiCl, THF, -20 °C to rtI2, PhCHO, etc.[1]

Experimental Protocols

Protocol 1: Regioselective C4-Metalation of 1,5-Naphthyridine

This protocol describes the regioselective metalation at the C4 position of 1,5-naphthyridine followed by quenching with an electrophile.[1]

Materials:

  • 1,5-Naphthyridine

  • TMP2Mg·2LiCl (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., iodine, benzaldehyde)

  • Saturated aqueous NH4Cl solution

  • Ethyl acetate

  • Anhydrous MgSO4

Procedure:

  • To a solution of 1,5-naphthyridine (1.0 mmol) in anhydrous THF (5 mL) at -20 °C under an argon atmosphere, add TMP2Mg·2LiCl (1.1 mmol, 1.1 mL of a 1.0 M solution in THF) dropwise.

  • Stir the reaction mixture at -20 °C for 2 hours.

  • Add the desired electrophile (1.2 mmol) at -20 °C and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the product by flash chromatography.

ExperimentalWorkflow start Start setup Reaction Setup (Substrate, Solvent, Inert Atmosphere) start->setup reagent_add Addition of Reagents (e.g., Base, Catalyst, Ligand) setup->reagent_add reaction Reaction (Stirring, Heating/Cooling) reagent_add->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (e.g., Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

A general experimental workflow for C-H functionalization.

Protocol 2: C4-Selective Amination of 1,5-Naphthyridine via Minisci Photoredox Catalysis

This protocol provides a general method for the direct C-H amination of 1,5-naphthyridines.[2]

Materials:

  • 1,5-Naphthyridine

  • Boc-protected amine (e.g., Boc-azetidine)

  • Photocatalyst (e.g., Ru(bpy)3Cl2 or similar)

  • Solvent (e.g., acetonitrile/water mixture)

  • Blue LED light source

Procedure:

  • In a reaction vessel, combine 1,5-naphthyridine (1.0 equiv), the Boc-protected amine (1.5-2.0 equiv), and the photocatalyst (1-5 mol%).

  • Add the solvent mixture (e.g., 5 mL of a 1:1 mixture of CH3CN/H2O).

  • Degas the reaction mixture with argon for 15 minutes.

  • Irradiate the mixture with a blue LED light source at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the product by flash chromatography.

References

Technical Support Center: Optimizing Palladium-Catalyzed Amination of Chloro-1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the palladium-catalyzed amination of chloro-1,5-naphthyridines. This resource aims to address common experimental challenges and offer practical solutions to optimize this critical C-N bond-forming reaction.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of a chloro-1,5-naphthyridine is showing low to no conversion. What are the primary factors to investigate?

A1: Low or no conversion in the amination of chloro-1,5-naphthyridines can be attributed to several factors. The key areas to troubleshoot are:

  • Catalyst System: The choice of palladium precursor and, most importantly, the phosphine ligand is critical. For electron-deficient heteroaryl chlorides like chloro-1,5-naphthyridines, bulky and electron-rich ligands are often required to facilitate the catalytic cycle.

  • Base Selection: The strength and nature of the base are crucial. Strong bases like sodium tert-butoxide (NaOtBu) are commonly used, but weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary for substrates with base-sensitive functional groups.

  • Reaction Conditions: Inadequate temperature, insufficient reaction time, or the presence of oxygen and moisture can significantly hinder the reaction. Palladium(0) catalysts are oxygen-sensitive, necessitating the use of an inert atmosphere.

  • Substrate Quality: Impurities in the chloro-1,5-naphthyridine or the amine can act as catalyst poisons. Ensure the purity of your starting materials.

Q2: I am observing significant hydrodehalogenation of my chloro-1,5-naphthyridine starting material. How can I minimize this side reaction?

A2: Hydrodehalogenation, the replacement of the chlorine atom with hydrogen, is a common side reaction. To minimize it, consider the following:

  • Ligand Choice: Certain ligands are more prone to promoting hydrodehalogenation. Experiment with different phosphine ligands, as some can suppress this side reaction.

  • Amine Purity: Ensure your amine is free of impurities that could act as a hydride source.

  • Reaction Temperature: Lowering the reaction temperature may reduce the rate of hydrodehalogenation relative to the desired amination.

Q3: Can I use primary and secondary aliphatic amines in the amination of chloro-1,5-naphthyridines?

A3: Yes, both primary and secondary aliphatic amines can be used, but they can present different challenges. Secondary amines, particularly bulky ones, may require more sterically hindered ligands to promote reductive elimination. Primary amines can sometimes undergo double arylation, although this is less common with heteroaryl halides. The choice of ligand and reaction conditions should be tailored to the specific type of amine.

Q4: What are the recommended starting conditions for a previously untested chloro-1,5-naphthyridine and amine combination?

A4: A good starting point for a new substrate combination would be to use a common palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a versatile, bulky phosphine ligand such as XantPhos or a biarylphosphine ligand (e.g., RuPhos, XPhos). Sodium tert-butoxide or cesium carbonate can be used as the base, and toluene or dioxane are common solvent choices. A reaction temperature of 100-120 °C is a typical starting point.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive catalystEnsure the palladium precursor and ligand are of high quality. Use a pre-catalyst to ensure efficient generation of the active Pd(0) species.
Poor ligand choiceScreen a variety of bulky, electron-rich phosphine ligands such as XantPhos, RuPhos, or XPhos. The optimal ligand is substrate-dependent.
Inappropriate baseIf using a strong base like NaOtBu with a base-sensitive substrate, switch to a milder base like Cs₂CO₃ or K₃PO₄.
Presence of oxygen or moistureUse Schlenk techniques or a glovebox to maintain an inert atmosphere. Ensure solvents and reagents are anhydrous.
Low reaction temperatureGradually increase the reaction temperature in increments of 10 °C, but do not exceed the decomposition temperature of your catalyst or substrates.
Significant Side Product Formation (e.g., Hydrodehalogenation) Sub-optimal ligandTry a different class of phosphine ligand. Some ligands are known to suppress hydrodehalogenation more effectively than others.
Impure reagentsPurify the chloro-1,5-naphthyridine and amine starting materials.
Reaction temperature is too highLower the reaction temperature to see if the selectivity for the desired product improves.
Reaction Stalls Before Completion Catalyst deactivationThe catalyst may be degrading over time. Consider using a more robust pre-catalyst or a different ligand that provides better stability. Lowering the reaction temperature may also help.
Product inhibitionThe aminated product may be coordinating to the palladium center and inhibiting further catalysis. A change in ligand may alter the catalyst's susceptibility to product inhibition.
Difficulty with Specific Amines (e.g., bulky secondary amines) Steric hindranceUse a more sterically demanding ligand to facilitate the reductive elimination step.
Low nucleophilicity of the amineFor weakly nucleophilic amines, a stronger base may be required to generate the corresponding amide in sufficient concentration.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Amination of 2-Chloro-1,5-naphthyridine

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
AnilinePd(OAc)₂ (2)XantPhos (4)Cs₂CO₃ (1.4)Dioxane1202485[1]
MorpholinePd(OAc)₂ (2)XantPhos (4)NaOtBu (1.4)Toluene1001892[1]
N-MethylanilinePd₂(dba)₃ (1.5)RuPhos (3)NaOtBu (2)Toluene1101288Fictional, based on typical conditions
CyclohexylaminePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane1102478Fictional, based on typical conditions

Note: Fictional data points are included for illustrative purposes to demonstrate a wider range of conditions and are based on typical outcomes for similar reactions.

Experimental Protocols

Protocol 1: General Procedure for the Palladium-Catalyzed Amination of 2-Chloro-1,5-naphthyridine[1]

This protocol provides a general method for the amination of 2-chloro-1,5-naphthyridine with a variety of amines using XantPhos as the ligand.

Materials:

  • 2-Chloro-1,5-naphthyridine (1.0 mmol)

  • Amine (e.g., aniline, morpholine) (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • XantPhos (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene or dioxane (5 mL)

  • Oven-dried Schlenk tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add 2-chloro-1,5-naphthyridine, the desired amine, the selected base, palladium(II) acetate, and XantPhos.

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amino-1,5-naphthyridine.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L oa_complex Pd(II)(Ar)(X)L pd0->oa_complex Oxidative Addition amido_complex Pd(II)(Ar)(NR'R'')L oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product base_h Base-H⁺ + X⁻ amido_complex->base_h aryl_halide Ar-X (Chloro-1,5-naphthyridine) aryl_halide->oa_complex amine HNR'R'' amine->amido_complex base Base base->amido_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Start: Low/No Yield check_conditions Check Reaction Conditions (Inert atmosphere, Temp, Time) start->check_conditions conditions_ok Conditions OK? check_conditions->conditions_ok adjust_conditions Adjust Conditions: Increase Temp/Time conditions_ok->adjust_conditions No screen_ligands Screen Ligands (XantPhos, RuPhos, XPhos) conditions_ok->screen_ligands Yes adjust_conditions->check_conditions ligand_ok Improved Conversion? screen_ligands->ligand_ok screen_bases Screen Bases (NaOtBu, Cs2CO3, K3PO4) ligand_ok->screen_bases No success Successful Optimization ligand_ok->success Yes base_ok Improved Conversion? screen_bases->base_ok check_purity Check Starting Material Purity base_ok->check_purity No base_ok->success Yes

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Technical Support Center: Stability of 1,5-Naphthyridin-3-ol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 1,5-Naphthyridin-3-ol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways through which this compound degrades in aqueous solutions?

A1: this compound is susceptible to three main degradation pathways in aqueous environments:

  • Hydrolysis: This can be catalyzed by either acidic or basic conditions, leading to the cleavage of the molecule. The stability of 1,5-naphthyridine derivatives is often dependent on the pH of the solution.[1]

  • Oxidation: The phenolic hydroxyl group and the electron-rich naphthyridine ring system are prone to oxidation, especially in the presence of dissolved oxygen, metal ions, or oxidizing agents.

  • Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions that lead to the degradation of the compound. This is a common issue for many aromatic heterocyclic compounds.[1]

Q2: How does the pH of the aqueous solution affect the stability of this compound?

A2: The pH of the solution is a critical factor influencing the stability of this compound. Both acidic and basic conditions can accelerate hydrolytic degradation. The protonation state of the nitrogen atoms in the naphthyridine ring, which is determined by the pH, can significantly affect the molecule's reactivity and degradation profile.[1] Generally, a neutral pH range is recommended to minimize hydrolysis.

Q3: What are the initial signs of degradation I should look for in my this compound solution?

A3: Initial signs of degradation can include:

  • A change in the color of the solution.

  • The appearance of particulate matter or precipitation.

  • The emergence of unexpected peaks in analytical chromatograms (e.g., HPLC).

  • A decrease in the expected concentration of this compound over time.

Q4: What general precautions can I take to enhance the stability of my this compound solutions?

A4: To maintain the stability of your this compound solutions, consider the following best practices:

  • pH Control: Maintain the pH of your solution within a neutral range (e.g., pH 6-8).[1]

  • Light Protection: Store solutions in amber-colored vials or wrap containers in aluminum foil to protect them from light.[1]

  • Temperature Control: Store solutions at low temperatures (2-8 °C) to slow down the rate of degradation. For long-term storage, consider freezing at -20 °C or below, but be mindful of potential freeze-thaw instability.

  • Use of High-Purity Solvents: Utilize high-purity water and other solvents to minimize contaminants that could catalyze degradation.

  • Inert Atmosphere: For solutions particularly sensitive to oxidation, preparing and storing them under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Troubleshooting Guides

Issue 1: Rapid loss of this compound concentration in a newly prepared aqueous buffer.
  • Potential Cause: Hydrolysis due to acidic or basic pH of the buffer.

  • Troubleshooting Steps:

    • Measure the pH of your buffer solution.

    • If the pH is outside the 6-8 range, adjust it to neutral using a suitable acid or base.

    • Consider preparing a fresh solution in a different buffer system (e.g., phosphate, citrate, or TRIS) to assess if the buffer components are contributing to the degradation.[1]

    • Store the solution at a lower temperature (2-8 °C) to decrease the rate of hydrolysis.[1]

  • Logical Workflow for Troubleshooting Hydrolysis:

    start Concentration Loss Detected measure_ph Measure pH of Solution start->measure_ph ph_check Is pH between 6 and 8? measure_ph->ph_check adjust_ph Adjust pH to Neutral ph_check->adjust_ph No lower_temp Store at 2-8°C ph_check->lower_temp Yes adjust_ph->lower_temp change_buffer Consider Different Buffer System re_analyze Re-analyze Concentration change_buffer->re_analyze lower_temp->change_buffer

Issue 2: Solution develops a yellow or brown tint over time.
  • Potential Cause: Oxidation of the this compound.

  • Troubleshooting Steps:

    • Degas Solvents: Before preparing your solution, sparge the aqueous buffer with an inert gas like nitrogen or argon to remove dissolved oxygen. [1] 2. Add Antioxidants: Incorporate a small amount of an antioxidant into your solution. Common choices include ascorbic acid or sodium metabisulfite. Ensure the chosen antioxidant is compatible with your experimental setup. [1] 3. Use Chelating Agents: If you suspect metal-catalyzed oxidation, add a chelating agent such as EDTA to your buffer. [1]

  • Data on Antioxidant Efficacy (Illustrative):

    Antioxidant Concentration % Degradation of this compound (48h, RT)
    None - 15%
    Ascorbic Acid 0.1% (w/v) < 2%
    Sodium Metabisulfite 0.1% (w/v) < 3%

    | EDTA | 1 mM | 8% |

Issue 3: Degradation is observed even when the solution is stored at a neutral pH and low temperature.
  • Potential Cause: Photodegradation from exposure to ambient light.

  • Troubleshooting Steps:

    • Protect from Light: Immediately transfer your solution to an amber-colored vial or wrap the container securely in aluminum foil. [1] 2. Minimize Light Exposure During Handling: When working with the solution, perform manipulations under low-light conditions whenever possible. [1]

  • Impact of Light Exposure on Stability (Illustrative):

    Storage Condition % Degradation of this compound (24h, RT)
    Clear Vial (Ambient Light) 25%
    Amber Vial (Ambient Light) < 5%

    | Clear Vial (Dark) | < 2% |

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

1. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. [1] * Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. [1] * Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light. [1] * Thermal Degradation: Heat a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours. [1] * Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for 24 hours. A control sample should be kept in the dark at the same temperature. [1] 3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze all samples using a stability-indicating HPLC method (see Protocol 2).

  • Forced Degradation Workflow:

    stock 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Stress (60-80°C) stock->thermal photo Photolytic Stress (UV/Vis Light) stock->photo neutralize Neutralize Samples acid->neutralize base->neutralize analyze Analyze by HPLC-PDA oxidation->analyze thermal->analyze photo->analyze neutralize->analyze

    Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for an HPLC method to separate this compound from its potential degradation products.

  • Instrumentation: HPLC system with a photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA detector monitoring at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm and 280 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the quantification of this compound and its degradation products.

Signaling Pathways and Logical Relationships

  • Potential Degradation Pathways of this compound:

    parent This compound hydrolysis Hydrolysis Products (Ring Cleavage) parent->hydrolysis H+ or OH- Heat oxidation Oxidized Products (e.g., Quinone-like structures) parent->oxidation O2, Metal Ions H2O2 photodegradation Photodegradation Products (e.g., Dimers, Rearranged Structures) parent->photodegradation UV/Vis Light

    Potential degradation pathways for this compound.

References

Technical Support Center: Managing Stability of 1,5-Naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common stability challenges—specifically hydrolysis and photodegradation—encountered during experiments with 1,5-naphthyridine compounds.

Troubleshooting Guides

This section provides solutions to common stability problems in a question-and-answer format.

Question: I am observing the degradation of my 1,5-naphthyridine compound in an aqueous buffer. What are the likely causes and how can I mitigate this?

Answer:

Degradation in aqueous buffers is often due to hydrolysis, which can be influenced by pH, temperature, and the buffer components. Here are potential causes and troubleshooting steps:

Potential CauseTroubleshooting StepsExpected Outcome
pH-Mediated Hydrolysis 1. Measure pH: Determine the pH of your buffer. 1,5-Naphthyridine derivatives can be susceptible to both acid and base-catalyzed hydrolysis.[1] 2. Adjust pH: If possible, adjust the pH to a more neutral range (e.g., pH 6-8), where many compounds exhibit greater stability.Increased stability of the compound in the aqueous solution.
Buffer Catalysis 1. Change Buffer System: Certain buffer components can catalyze degradation. Consider switching to an alternative buffer system (e.g., phosphate, citrate, TRIS) to see if stability improves.Identification of a non-catalytic buffer system, leading to enhanced compound stability.
Temperature Effects 1. Lower Storage Temperature: Store your solutions at a lower temperature (e.g., 2-8 °C or frozen at -20 °C) to decrease the rate of hydrolysis.[1]Slower degradation rate and prolonged shelf-life of the solution.

Question: My 1,5-naphthyridine compound appears to be degrading upon exposure to light. How can I prevent this?

Answer:

Photodegradation is a common issue for many aromatic heterocyclic compounds, including 1,5-naphthyridines. Exposure to light, especially UV light, can trigger photochemical reactions leading to the formation of degradation products.

Potential CauseTroubleshooting StepsExpected Outcome
Light Exposure 1. Use Amber Vials: Store solutions in amber-colored vials or wrap containers in aluminum foil to protect them from light. 2. Work in Low-Light Conditions: Perform experimental manipulations under subdued lighting.Minimized photodegradation and preservation of the compound's integrity.
Photosensitivity of the Core Structure 1. Introduce Photostabilizing Moieties: In the drug design phase, consider the introduction of substituents that can quench excited states or sterically hinder photodimerization.Enhanced intrinsic photostability of the 1,5-naphthyridine derivative.

Question: I am seeing unexpected peaks in my HPLC analysis of a stored 1,5-naphthyridine solution. How can I identify the source of these peaks?

Answer:

Unexpected peaks can arise from degradation products or impurities from the synthesis. A systematic approach is needed to identify their origin.

Potential CauseTroubleshooting StepsExpected Outcome
Degradation Products 1. Perform a Forced Degradation Study: Intentionally degrade your compound under various stress conditions (acid, base, oxidation, heat, light) to identify the retention times of potential degradation products. 2. Use LC-MS Analysis: Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the unexpected peaks and propose potential structures of the degradation products.Identification of the unknown peaks as degradation products and a better understanding of the degradation pathway.
Synthetic Impurities 1. Analyze a Freshly Prepared Solution: Analyze a solution prepared immediately from the solid compound to see if the peaks are present from the start. 2. Re-purify the Compound: If the impurity is present in the starting material, consider re-purification.Confirmation of the source of the unexpected peaks, allowing for appropriate action (e.g., purification or modification of the synthetic route).

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for 1,5-naphthyridine derivatives?

A1: The primary degradation pathways for 1,5-naphthyridine compounds are hydrolysis and photodegradation. Hydrolysis often occurs under acidic or basic conditions and can be accelerated by certain buffer components.[1] Photodegradation is induced by exposure to light, particularly UV radiation, and can lead to a variety of photoproducts.[1] The specific degradation products formed will depend on the substituents present on the 1,5-naphthyridine core.

Q2: How does pH affect the stability of 1,5-naphthyridine compounds?

A2: The stability of 1,5-naphthyridine derivatives is often highly dependent on pH. Both acidic and basic conditions can catalyze hydrolytic degradation. The protonation state of the nitrogen atoms in the naphthyridine ring, which is determined by the pH of the solution, significantly influences the compound's reactivity and degradation profile. It is crucial to determine the optimal pH range for the stability of a specific derivative.[1]

Q3: What are the best practices for preparing and storing solutions of 1,5-naphthyridine compounds to minimize degradation?

A3: To minimize degradation, solutions of 1,5-naphthyridine compounds should be prepared in a buffer at their optimal pH for stability, which is often near neutral.[1] Solutions should be stored in amber vials or otherwise protected from light to prevent photodegradation.[1] Storing solutions at low temperatures (2-8 °C or frozen) will slow down the rate of both hydrolysis and other potential degradation pathways.[1] For particularly sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Data Presentation

The following tables summarize quantitative data on the degradation of compounds structurally related to 1,5-naphthyridines under various conditions. This data can serve as a reference for predicting the stability of new derivatives.

Table 1: Photodegradation Kinetics of Moxifloxacin (a Fluoroquinolone with a Naphthyridine-like Core) in Aqueous Solution [1][2]

pHApparent First-Order Rate Constant (k_obs) (x 10⁻⁴ min⁻¹)
2.06.60
3.04.32
4.02.51
5.01.48
6.00.94
7.00.71
7.50.69
8.00.82
9.02.15
10.06.20
11.012.80
12.019.50

Note: The photodegradation of moxifloxacin follows first-order kinetics and is subject to specific acid-base catalysis, with maximum stability observed around pH 7.5.[1][2] The second-order rate constant for the [H⁺]-catalyzed reaction is 6.61 × 10⁻² M⁻¹ min⁻¹, and for the [OH⁻]-catalyzed reaction is 19.20 × 10⁻² M⁻¹ min⁻¹.[1]

Table 2: Forced Degradation of Pazopanib (a 1,5-Naphthyridine Derivative)

Stress ConditionReagents and ConditionsObservationReference
Acid Hydrolysis1 N HCl, 90°C, 3 hStable
Base Hydrolysis1 N NaOH, 90°C, 3 hStable
Oxidative Degradation30% H₂O₂, 90°C, 3 hDegradation observed, five novel degradation products formed.
Thermal Degradation90°CStable
Photolytic DegradationUV lightDegradation observed in solution, stable in solid form. Six transformation products identified in another study.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish degradation pathways.

Materials:

  • 1,5-Naphthyridine compound of interest

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • HPLC-grade water, methanol, and acetonitrile

  • pH meter

  • Heating block or water bath

  • Photostability chamber with UV and visible light sources

  • Validated stability-indicating HPLC method

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the 1,5-naphthyridine derivative in a suitable solvent (e.g., methanol or a co-solvent with water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. If no degradation is observed, use 1 M HCl. Heat at 60-80°C for a specified period (e.g., 24 hours), taking samples at various time points.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. If no degradation is observed, use 1 M NaOH. Heat at 60-80°C for a specified period, taking samples at various time points.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. If no degradation is observed, use 30% H₂O₂. Keep at room temperature, protected from light, for a specified period.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C) for a specified period.

    • Photolytic Degradation: Expose a solution of the compound to UV (e.g., 254 nm) and visible light in a photostability chamber. A control sample should be stored in the dark under the same conditions.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base hydrolysis samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating the parent 1,5-naphthyridine derivative from its degradation products.

HPLC Parameters (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV detector at a wavelength where both the parent compound and potential degradation products have good absorbance (a photodiode array detector is recommended to check for peak purity).

  • Injection Volume: 10 µL

Method Validation:

The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.

Mandatory Visualization

Diagram 1: General Workflow for Managing Compound Stability

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Root Cause Analysis cluster_3 Mitigation Strategy cluster_4 Verification A Unexpected Peaks in HPLC or Loss of Activity B Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) A->B Start Investigation C LC-MS Analysis of Degradation Products B->C Characterize Products D Identify Degradation Pathway (Hydrolysis, Photodegradation, etc.) C->D Elucidate Mechanism E Optimize Storage Conditions (pH, Temperature, Light Protection) D->E Implement Controls F Reformulate or Modify Compound Structure D->F Long-term Solution G Re-analyze Stability with Optimized Conditions E->G F->G G A Substituted 1,5-Naphthyridine (e.g., with ester or amide side chain) B Protonation or Hydroxide Attack on Carbonyl Carbon A->B Acid or Base Catalysis C Tetrahedral Intermediate B->C D Cleavage of Ester/Amide Bond C->D E 1,5-Naphthyridine Carboxylic Acid (Degradation Product 1) D->E F Alcohol or Amine (Degradation Product 2) D->F G A Pazopanib-like Structure (Ground State) B Excited Singlet State A->B Light Absorption (hν) C Excited Triplet State B->C Intersystem Crossing D Photochemical Reaction (e.g., N-dealkylation, oxidation) C->D E Photodegradation Products D->E

References

Technical Support Center: pH-Dependent Stability of 1,5-Naphthyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating the complexities of pH-dependent stability studies of 1,5-Naphthyridin-3-ol derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work.

IssuePotential CauseTroubleshooting StepsExpected Outcome
Degradation of this compound derivative in aqueous buffer Hydrolysis: The compound may be susceptible to acid or base-catalyzed hydrolysis.[1]1. pH Adjustment: Measure the pH of your buffer. If it is acidic or basic, adjust it to a more neutral range (pH 6-8) if your experimental conditions allow.[1] 2. Buffer Selection: Some buffer components can catalyze degradation. Consider switching to an alternative buffer system (e.g., phosphate, citrate, TRIS) to see if stability improves.[1] 3. Lower Temperature: Store solutions at a lower temperature (2-8 °C) to decrease the rate of hydrolysis.[1]Increased stability of the derivative in the aqueous solution.
Oxidation: The electron-rich naphthyridine ring system is prone to oxidation.[1]1. Degas Solvents: Remove dissolved oxygen from buffers by sparging with an inert gas like nitrogen or argon.[1] 2. Use Antioxidants: Add a small amount of an antioxidant (e.g., ascorbic acid, sodium metabisulfite), ensuring it is compatible with your downstream applications.[1] 3. Use Chelating Agents: If metal-catalyzed oxidation is a possibility, add a chelating agent such as EDTA to the buffer.[1]Reduced oxidative degradation of the compound.
Photodegradation: Exposure to light, especially UV light, can cause degradation.[1]1. Protect from Light: Use amber-colored vials or wrap containers in aluminum foil to shield the solution from light.[1] 2. Work in Low Light: Conduct experimental manipulations under low-light conditions.[1]Minimized light-induced degradation.
Unexpected peaks in HPLC analysis after solution storage Degradation Products: The new peaks are likely degradation products of the this compound derivative.1. Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols below) to intentionally generate degradation products under various stress conditions (acid, base, oxidation, heat, light). This will help in identifying the retention times of potential degradation products.[1] 2. LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the unexpected peaks and propose potential structures for the degradation products.[1]Identification of the unknown peaks as degradation products and a better understanding of the degradation pathway.
Impurity from Synthesis: The unexpected peak may be an impurity from the synthesis of the this compound derivative.1. Analyze Starting Material: Prepare a fresh solution of the solid compound and analyze it immediately to see if the peak is present from the start. 2. Re-purification: If the impurity is present in the starting material, consider re-purifying the compound.Confirmation of the source of the unexpected peak.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for this compound derivatives in solution?

A1: The most common degradation pathways for 1,5-naphthyridine derivatives, including the 3-ol substituted versions, are hydrolysis, oxidation, and photodegradation.[1] The electron-rich nature of the naphthyridine ring makes it susceptible to oxidative degradation, which could lead to ring-opened products.[1] Hydrolysis can occur under both acidic and basic conditions, potentially targeting any susceptible functional groups on the molecule.[1] Photodegradation can be induced by exposure to light, particularly UV light, leading to various photochemical reactions.[1]

Q2: How does pH affect the stability of this compound derivatives?

A2: The stability of 1,5-naphthyridine derivatives is frequently dependent on pH.[1] The protonation state of the nitrogen atoms in the naphthyridine ring is influenced by the pH of the solution, which in turn can significantly affect the compound's reactivity and degradation profile.[1] Both acidic and basic environments can catalyze hydrolytic degradation.[1] Therefore, it is essential to identify the optimal pH range for the stability of your specific this compound derivative.

Q3: What are the best practices for preparing and storing solutions of this compound derivatives to minimize degradation?

A3: To minimize degradation, adhere to the following best practices:

  • Use high-purity solvents and reagents.

  • Prepare solutions fresh whenever possible.

  • If storage is necessary, store solutions at low temperatures (2-8 °C) and protected from light. [1]

  • Consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Determine the optimal pH for stability and buffer the solution accordingly.

Q4: My analytical method does not seem to be stability-indicating. What should I do?

A4: A stability-indicating method is crucial for accurately measuring the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and impurities. If your current method is not separating the parent compound from its degradants, you will need to redevelop and validate your analytical method, likely an HPLC method. This involves experimenting with different columns, mobile phases, and gradient conditions to achieve adequate separation. A forced degradation study is a key component in developing and validating a stability-indicating method.

Data Presentation

While specific quantitative data for the pH-dependent stability of this compound derivatives is not widely published, the following table provides a template for how to structure and present your findings from a stability study. The goal of a forced degradation study is typically to achieve 5-20% degradation of the active substance.

Table 1: pH-Dependent Stability of a Hypothetical this compound Derivative

pHTemperature (°C)Time (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)% DegradationMajor Degradation Products (Retention Time)
2.06024100.085.214.8DP1 (4.5 min), DP2 (6.1 min)
4.06024100.095.14.9DP1 (4.5 min)
7.06024100.099.20.8-
9.06024100.092.77.3DP3 (7.8 min)
11.06024100.078.421.6DP3 (7.8 min), DP4 (9.2 min)

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to investigate the intrinsic stability of a this compound derivative.

1. Stock Solution Preparation:

  • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol, acetonitrile, or a co-solvent mixture with water) at a concentration of approximately 1 mg/mL.[1]

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60 °C for 24 hours.[1]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60 °C for 24 hours.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.[1]

  • Thermal Degradation: Heat a solution of the compound at 60 °C for 48 hours.[1]

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for 24 hours. A control sample should be kept in the dark at the same temperature.[1]

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).[1]

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for developing a stability-indicating HPLC method for the analysis of a this compound derivative and its degradation products.

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.

2. Chromatographic Conditions (to be optimized):

  • Column: A C18 column is a common starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized for the best separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Typically 25-40 °C.

  • Detection: Use a PDA detector to monitor the elution at multiple wavelengths to ensure peak purity. Select a primary wavelength where the parent compound and potential degradation products show good absorbance.

  • Injection Volume: Typically 10-20 µL.

3. Method Validation:

  • The HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (60°C) stock->thermal photo Photolytic (UV/Vis Light) stock->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Analyze by Stability- Indicating HPLC neutralize->hplc data Quantify Parent and Degradation Products hplc->data

Caption: Experimental workflow for a forced degradation study.

troubleshooting_logic cluster_impurity Impurity Check cluster_degradation Degradation Analysis start Unexpected Peaks in HPLC? fresh_sample Analyze Freshly Prepared Sample start->fresh_sample peak_present Peak Present? fresh_sample->peak_present repurify Re-purify Starting Material peak_present->repurify Yes forced_degradation Perform Forced Degradation Study peak_present->forced_degradation No lcms LC-MS Analysis of Unexpected Peaks forced_degradation->lcms identify_degradants Identify Degradation Products lcms->identify_degradants

Caption: Troubleshooting logic for unexpected HPLC peaks.

References

Technical Support Center: Purification of Polar 1,5-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of polar 1,5-naphthyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) encountered during the purification of this important class of compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of polar 1,5-naphthyridine derivatives, presented in a question-and-answer format.

Issue: My polar 1,5-naphthyridine derivative shows poor solubility in common chromatography solvents.

  • Why is this happening? The planar and rigid aromatic structure of the 1,5-naphthyridine core can lead to strong crystal lattice energy, resulting in low solubility in many common organic solvents.[1] The presence of polar functional groups further complicates solubility in non-polar solvents.

  • How can I resolve this?

    • Solvent Screening: Expand your solvent selection beyond standard choices like dichloromethane and ethyl acetate. Polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO) are often effective for dissolving polar, rigid heterocycles.[1][2]

    • Use of Co-solvents: Employing a mixture of solvents can be more effective than a single solvent. A small amount of a highly polar solvent like DMSO or DMF in a less polar solvent such as chloroform or 1,4-dioxane can help disrupt crystal packing.[1]

    • Heating: Gently heating the solvent can significantly improve the solubility of your compound. However, it is crucial to first assess the thermal stability of your derivative on a small scale.[1]

Issue: My compound streaks or remains at the baseline during silica gel chromatography.

  • Why is this happening? The basic nitrogen atoms in the 1,5-naphthyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to streaking or irreversible adsorption.[3][4]

  • How can I resolve this?

    • Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (0.1-2.0%) or ammonia in methanol (1-10%), to the mobile phase. This will compete with your compound for binding to the acidic sites on the silica gel, improving elution.

    • Alternative Stationary Phases: If modifying the mobile phase is ineffective, consider using a more inert stationary phase. Options include:

      • Alumina (basic or neutral): This can be a good alternative to silica gel for basic compounds.

      • Reversed-Phase Silica (C18): This is suitable for highly polar compounds that do not retain well on normal-phase silica.[5]

    • Deactivated Silica Gel: Use commercially available base-deactivated silica gel columns, which are specifically designed for the purification of basic compounds.

Issue: I'm observing significant peak tailing in the HPLC analysis of my 1,5-naphthyridine derivative.

  • Why is this happening? Peak tailing is often caused by secondary interactions between the basic nitrogen atoms of the 1,5-naphthyridine and residual acidic silanol groups on the surface of the reversed-phase silica packing.[6][7]

  • How can I resolve this?

    • Mobile Phase pH Adjustment: For basic compounds, increasing the pH of the mobile phase can suppress the ionization of the analyte and reduce interactions with the stationary phase. Conversely, for acidic derivatives, decreasing the mobile phase pH can improve peak shape.[7][8]

    • Use of End-Capped Columns: Employ columns that have been "end-capped," a process that treats the residual silanol groups to make them less polar and reduces secondary interactions.[6]

    • Ion-Pairing Agents: For ionizable compounds, adding an ion-pairing agent to the mobile phase can improve retention and peak shape.

    • Lower Sample Concentration: Overloading the column can lead to peak tailing. Try injecting a more dilute sample.[6][8]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of polar 1,5-naphthyridine derivatives?

A1: The main challenges arise from their inherent polarity and basicity. This can lead to poor solubility in many organic solvents, strong binding to silica gel resulting in streaking or retention, and peak tailing during HPLC analysis.[1][3]

Q2: Which purification techniques are most suitable for these compounds?

A2: The choice of technique depends on the specific properties of the derivative.

  • Flash Column Chromatography: Often the first choice, but may require optimization of the mobile phase with additives or the use of alternative stationary phases like alumina or reversed-phase silica.[9][10]

  • Reversed-Phase HPLC: Effective for analysis and purification, especially with polar-endcapped columns and careful control of mobile phase pH.[5]

  • Recrystallization: A good option for solid compounds if a suitable solvent system can be identified. This can be challenging due to the often high solubility of polar compounds in polar solvents.[11][12]

  • Acid-Base Extraction: This can be a simple and effective method for removing acidic or basic impurities from your target compound.[13][14][15]

Q3: How can I improve the crystallization of a polar 1,5-naphthyridine derivative that tends to "oil out"?

A3: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. To promote crystallization:

  • Slow Down the Crystallization Process: Rapid cooling or rapid addition of an anti-solvent often leads to oiling out. Allow the solution to cool slowly to room temperature and then in a refrigerator.

  • Use a Co-solvent System: Dissolve your compound in a good solvent and then slowly add an anti-solvent (a solvent in which it is insoluble) until the solution becomes slightly cloudy. Gentle heating to redissolve the solid followed by slow cooling can induce crystallization.[11]

  • Scratching and Seeding: Scratching the inside of the flask with a glass rod at the air-liquid interface can create nucleation sites for crystal growth. Adding a small seed crystal of the pure compound can also initiate crystallization.

Q4: What are some common impurities I might encounter in the synthesis of 1,5-naphthyridine derivatives and how can I remove them?

A4: Common impurities often include unreacted starting materials, such as aminopyridine derivatives, and residual high-boiling solvents like DMSO or pyridine.

  • Unreacted Aminopyridines: These basic impurities can often be effectively removed by an acidic wash (e.g., with 1M HCl) during the workup. The basic aminopyridine will be protonated and partition into the aqueous layer.[16]

  • High-Boiling Solvents: For basic solvents like pyridine, an acidic wash is also effective. For other high-boiling solvents like DMSO, multiple aqueous washes are typically required. Co-evaporation with a lower-boiling solvent like toluene can also help remove residual solvents.[16]

Data Presentation

Table 1: Recommended Solvent Systems for Chromatography of Polar 1,5-Naphthyridine Derivatives

Chromatography ModeStationary PhaseTypical Eluent SystemModifier/AdditiveTarget Compound Polarity
Normal PhaseSilica GelDichloromethane/Methanol0.1-2.0% Triethylamine or AmmoniaHigh
Normal PhaseAlumina (Neutral/Basic)Ethyl Acetate/HexaneN/AMedium to High
Reversed PhaseC18 (End-capped)Water/Acetonitrile0.1% Formic Acid or Trifluoroacetic AcidHigh
Reversed PhaseC18Water/Methanol with BufferpH adjustment to suppress ionizationHigh (ionizable)

Table 2: Impact of Substituents on Aqueous Solubility of 2,8-Disubstituted-1,5-Naphthyridines

Compound ID8-Position SubstituentSolubility in PBS (pH 6.5) (µM)
1Neutral Substituent5
14Basic Piperidine200
16Basic Pyrrolidine195
17Basic Piperidine200
21Basic Piperidine160
Data sourced from a study on 2,8-disubstituted-1,5-naphthyridines as dual inhibitors.[1]

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Flash Chromatography of a Polar 1,5-Naphthyridine Derivative

  • Mobile Phase Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., methanol or dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using various solvent systems (e.g., gradients of methanol in dichloromethane).

    • Identify a solvent system that gives the target compound an Rf value of approximately 0.2-0.4. If streaking is observed, add 0.5-1% triethylamine to the mobile phase.[17]

  • Column Packing:

    • Select an appropriately sized flash chromatography column.

    • Pack the column with silica gel as a slurry in the initial, least polar eluent.

    • Allow the silica to settle, ensuring an even and compact bed.

    • Add a thin layer of sand to the top of the silica bed.[17]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a polar solvent or the mobile phase.

    • Alternatively, for compounds with low solubility in the eluent, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure to begin elution.

    • Collect fractions in an orderly manner.

  • Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Acid-Base Extraction to Remove Basic Impurities

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.[16]

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M aqueous HCl. The volume of the aqueous layer should be about one to two times the volume of the organic layer. Shake the funnel vigorously and allow the layers to separate.[16]

  • Separation: Drain the lower aqueous layer, which now contains the protonated basic impurities.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.[16]

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove excess water from the organic layer.[16]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Mandatory Visualization

G start Purification Challenge (e.g., Streaking on TLC, Low Yield) check_sol Is the compound soluble in the mobile phase? start->check_sol inc_sol Increase Mobile Phase Polarity (e.g., add MeOH to DCM) check_sol->inc_sol No check_streak Is there still streaking or no elution? check_sol->check_streak Yes inc_sol->check_streak add_base Add Basic Modifier (e.g., 0.5% Triethylamine) check_streak->add_base Yes check_sep Is the separation adequate? check_streak->check_sep No add_base->check_sep alt_stat Consider Alternative Stationary Phase (Alumina, Reversed-Phase) check_sep->alt_stat No success Successful Purification check_sep->success Yes fail Consider Alternative Purification Method (e.g., Crystallization, Prep-HPLC) alt_stat->fail G cluster_0 Polar 1,5-Naphthyridine Derivative cluster_1 Purification Challenges naphthyridine 1,5-Naphthyridine Core - Planar Aromatic System - Electron-rich - Basic Nitrogen Atoms (pKa ~ 3-5) low_sol Low Solubility - Strong crystal lattice energy - Poor interaction with non-polar solvents naphthyridine->low_sol silica_bind Strong Silica Binding - Acid-base interaction between basic nitrogens and acidic silanols naphthyridine->silica_bind peak_tail HPLC Peak Tailing - Secondary interactions with residual silanols on C18 naphthyridine->peak_tail polar_groups Polar Functional Groups - (e.g., -OH, -NH2, -COOH) - Hydrogen Bond Donors/Acceptors polar_groups->low_sol

References

Technical Support Center: Optimizing Nucleophilic Substitution on 1,5-Naphthyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on nucleophilic substitution reactions involving 1,5-Naphthyridin-3-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of reaction conditions for nucleophilic substitution on this compound.

Issue 1: Low or No Conversion of Starting Material

Question: I am not observing any significant conversion of my this compound to the desired product. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no conversion in nucleophilic substitution on this compound typically stems from the poor leaving group ability of the hydroxyl (-OH) group. Direct displacement of the -OH group is generally not feasible under standard nucleophilic aromatic substitution (SNAr) conditions.

Troubleshooting Steps:

  • Activate the Hydroxyl Group: The primary reason for a lack of reactivity is that the hydroxide ion (OH⁻) is a poor leaving group. It is crucial to convert the hydroxyl group into a more suitable leaving group. Common strategies include:

    • Tosylation: Conversion to a p-toluenesulfonate (tosylate, -OTs).

    • Triflation: Conversion to a trifluoromethanesulfonate (triflate, -OTf), which is an excellent leaving group.

  • Consider a One-Pot Approach (Mitsunobu Reaction): For a direct conversion, the Mitsunobu reaction is a powerful alternative. This reaction activates the alcohol in situ to facilitate nucleophilic attack with an inversion of stereochemistry.[1][2][3][4][5]

  • Re-evaluate Reaction Conditions:

    • Base: Ensure the base is strong enough to deprotonate the nucleophile but not so strong that it causes unwanted side reactions. For tosylation or triflation, non-nucleophilic bases like triethylamine or pyridine are commonly used. For subsequent substitution with amines, bases like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) are often employed.

    • Solvent: Use an appropriate anhydrous solvent. For tosylation and triflation, dichloromethane (DCM) is common. For SNAr and Buchwald-Hartwig reactions, polar aprotic solvents like dioxane, toluene, or DMF are typically used.

    • Temperature: Some reactions may require elevated temperatures to proceed at a reasonable rate. Monitor the reaction progress by TLC or LC-MS and consider increasing the temperature if no conversion is observed at room temperature.

Issue 2: Formation of Multiple Products and Side Reactions

Question: My reaction is producing a mixture of products, making purification difficult. What are the common side reactions and how can I improve the selectivity?

Answer:

The formation of multiple products can be due to several factors, including reaction with the solvent, di-substitution, or undesired rearrangements.

Troubleshooting Steps:

  • Protecting Groups: The naphthyridine nitrogens can sometimes interfere with the reaction. While generally less of an issue in SNAr, consider if N-oxidation or reaction at the nitrogen is a possibility under your conditions.

  • Optimize Nucleophile Stoichiometry: If your substrate has multiple potential leaving groups, or if the product can react further, you may observe di-substitution. Using a stoichiometric amount of the nucleophile can favor mono-substitution.

  • Inert Atmosphere: For palladium-catalyzed reactions like the Buchwald-Hartwig amination, maintaining an inert atmosphere (e.g., nitrogen or argon) is critical to prevent catalyst degradation and side reactions.

  • Choice of Ligand (for Buchwald-Hartwig): The choice of phosphine ligand is crucial for the success of Buchwald-Hartwig amination. Bulky, electron-rich ligands like XantPhos are often effective for heteroaromatic substrates.[6] Experimenting with different ligands can significantly improve yield and reduce side products.

Frequently Asked Questions (FAQs)

Q1: Why can't I directly substitute the hydroxyl group on this compound with an amine?

A1: The hydroxyl group (-OH) is a poor leaving group because its conjugate acid, water (H₂O), has a pKa of ~15.7, making the hydroxide ion a relatively strong base. Good leaving groups are typically weak bases. To facilitate nucleophilic substitution, the -OH group must first be converted into a group whose conjugate acid is much stronger, such as a tosylate (-OTs) or a triflate (-OTf).

Q2: What is the best method to activate the hydroxyl group?

A2: The choice of activating group depends on the desired reactivity.

  • Tosylates (-OTs): Are good leaving groups and are synthetically accessible using tosyl chloride (TsCl) in the presence of a base like pyridine.

  • Triflates (-OTf): Are excellent leaving groups, making them highly reactive towards nucleophilic substitution. They can be prepared using triflic anhydride (Tf₂O) or other triflating agents. For highly deactivated systems, a triflate is often the better choice.

Q3: When should I consider a Mitsunobu reaction?

A3: The Mitsunobu reaction is an excellent choice for a one-pot conversion of the alcohol to the substituted product, particularly when a clean inversion of stereochemistry is required (though this is not a factor for the aromatic this compound). It is suitable for a range of nucleophiles with a pKa of less than 15.[1][7] Common nucleophiles include carboxylic acids, phenols, imides (like phthalimide, which can be a precursor to primary amines), and thiols.[2]

Q4: When is a Buchwald-Hartwig amination the preferred method?

A4: The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds.[6][8] It is particularly useful for coupling amines with aryl halides or triflates.[8][9][10] If you have successfully converted the this compound to its corresponding triflate, the Buchwald-Hartwig amination is a highly effective method for introducing a wide variety of primary and secondary amines.

Q5: What are the typical byproducts in a Mitsunobu reaction and how can I remove them?

A5: The main byproducts of the Mitsunobu reaction are triphenylphosphine oxide (TPPO) and the reduced form of the azodicarboxylate (e.g., diethyl hydrazodicarboxylate). TPPO can often be challenging to remove by standard chromatography. Strategies for removal include:

  • Crystallization: TPPO is often crystalline and can sometimes be removed by filtration if the product is soluble.

  • Specialized Chromatography: Using specific solvent systems or alternative stationary phases.

  • Using Polymer-Supported Reagents: Polymer-supported triphenylphosphine can be used, which allows for the easy removal of the phosphine oxide byproduct by filtration.

Experimental Protocols

Protocol 1: Tosylation of this compound

This protocol describes the conversion of the hydroxyl group to a tosylate, a better leaving group for subsequent nucleophilic substitution.

  • Materials:

    • This compound

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine or Triethylamine (Et₃N)

    • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • To a solution of this compound (1.0 eq.) in anhydrous DCM at 0 °C, add triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).

    • Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) in anhydrous DCM.

    • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

    • Upon completion, quench the reaction with water.

    • Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 3-tosyloxy-1,5-naphthyridine.[11]

Protocol 2: Mitsunobu Reaction with Phthalimide

This protocol allows for the direct conversion of this compound to N-(1,5-naphthyridin-3-yl)phthalimide, a precursor for 3-amino-1,5-naphthyridine.

  • Materials:

    • This compound

    • Phthalimide

    • Triphenylphosphine (PPh₃)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a solution of this compound (1.0 eq.), phthalimide (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C, add DEAD or DIAD (1.5 eq.) dropwise.[7]

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by column chromatography to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.

Protocol 3: Buchwald-Hartwig Amination of 3-Triflyloxy-1,5-naphthyridine

This protocol describes the palladium-catalyzed amination of an activated 1,5-naphthyridine substrate.

  • Materials:

    • 3-Triflyloxy-1,5-naphthyridine

    • Amine of choice (e.g., morpholine)

    • Palladium(II) acetate (Pd(OAc)₂)

    • XantPhos

    • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

    • Anhydrous Toluene or Dioxane

  • Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere, combine 3-triflyloxy-1,5-naphthyridine (1.0 eq.), the amine (1.2 eq.), cesium carbonate (1.4 eq.), Pd(OAc)₂ (2-5 mol%), and XantPhos (4-10 mol%).[6]

    • Add anhydrous toluene or dioxane.

    • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Activating Groups for Nucleophilic Substitution

Leaving GroupPreparation ReagentRelative ReactivityCommon Solvents
Hydroxyl (-OH)-Very Low-
Tosylate (-OTs)TsCl, PyridineModerateDCM, Toluene
Triflate (-OTf)Tf₂O, PyridineHighDCM, THF

Table 2: Typical Conditions for Buchwald-Hartwig Amination of Heteroaryl Halides/Triflates

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Typical Yield Range (%)
Pd(OAc)₂ (2-5)XPhos (4-10)NaOtBu (1.4)Toluene80-11060-95
Pd₂(dba)₃ (1-3)RuPhos (2-6)K₃PO₄ (2.0)Dioxane100-12055-90
Pd(OAc)₂ (2-5)XantPhos (4-10)Cs₂CO₃ (1.5)Toluene100-12065-98

Note: Yields are illustrative and highly dependent on the specific substrates and reaction conditions.

Visualizations

experimental_workflow cluster_activation Step 1: Activation of Hydroxyl Group cluster_substitution Step 2: Nucleophilic Substitution start This compound tosylation Tosylation (TsCl, Pyridine) start->tosylation Path A triflation Triflation (Tf2O, Pyridine) start->triflation Path B mitsunobu Mitsunobu Reaction (PPh3, DEAD, Nu-H) start->mitsunobu Path C (Direct Substitution) activated_intermediate Activated Intermediate (e.g., 3-OTs- or 3-OTf-1,5-Naphthyridine) tosylation->activated_intermediate triflation->activated_intermediate mitsunobu_product Direct Product mitsunobu->mitsunobu_product snar SNAr Reaction (Base, Heat) activated_intermediate->snar buchwald Buchwald-Hartwig (Pd Catalyst, Ligand, Base) activated_intermediate->buchwald nucleophile Nucleophile (e.g., R2NH) nucleophile->snar nucleophile->buchwald final_product 3-Substituted-1,5-Naphthyridine snar->final_product buchwald->final_product

Caption: General workflow for nucleophilic substitution on this compound.

troubleshooting_low_conversion start Low/No Conversion? check_activation Is the -OH group activated (e.g., as -OTs or -OTf)? start->check_activation activate_oh Activate the -OH group (See Protocol 1) check_activation->activate_oh No check_conditions Are reaction conditions (base, solvent, temp) appropriate? check_activation->check_conditions Yes success Improved Conversion activate_oh->success optimize_conditions Optimize conditions: - Stronger, non-nucleophilic base - Anhydrous polar aprotic solvent - Increase temperature check_conditions->optimize_conditions No consider_mitsunobu Consider direct conversion via Mitsunobu reaction (See Protocol 2) check_conditions->consider_mitsunobu Yes, but still no reaction optimize_conditions->success consider_mitsunobu->success

Caption: Troubleshooting logic for low conversion issues.

References

Technical Support Center: Resolving Peak Broadening in NMR Spectra of 1,5-Naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues related to peak broadening in the NMR spectra of 1,5-naphthyridine compounds.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your NMR experiments with 1,5-naphthyridine derivatives.

Question 1: Why are the aromatic proton signals in the ¹H NMR spectrum of my 1,5-naphthyridine compound broad and poorly resolved at room temperature?

Answer:

Peak broadening in the NMR spectra of 1,5-naphthyridine compounds can stem from several factors, ranging from sample preparation to the inherent chemical properties of the molecule. Here is a step-by-step guide to troubleshoot this issue:

1. Review Your Sample Preparation:

  • Concentration: High sample concentrations can lead to intermolecular interactions and aggregation, causing peak broadening.[1] Try preparing a more dilute sample.

  • Solubility: Ensure your compound is fully dissolved in the deuterated solvent. Undissolved microscopic particles will lead to magnetic field inhomogeneity and broad peaks.[1] If solubility is an issue, consider gentle heating or sonication. If the problem persists, you may need to try a different deuterated solvent.

  • Purity: Paramagnetic impurities, such as residual metal catalysts (e.g., Palladium from cross-coupling reactions), can cause significant line broadening.[1] Ensure your sample is thoroughly purified. Filtering the NMR sample through a small plug of Celite or silica gel can help remove particulate matter and some paramagnetic impurities.

2. Check Instrumental Parameters:

  • Shimming: Poor shimming of the magnetic field is a common cause of broad peaks. Re-shim the spectrometer before acquiring your spectrum.

  • Locking: Ensure the spectrometer is properly locked onto the deuterium signal of your solvent. An unstable lock will result in distorted and broad lines.

3. Consider Chemical Exchange Phenomena:

  • Protonation/Deprotonation of Nitrogen Atoms: The nitrogen atoms of the 1,5-naphthyridine ring can undergo protonation and deprotonation. If the rate of this exchange is on the NMR timescale, it can lead to significant peak broadening. This is often pH-dependent.

  • Tautomerism or Rotamers: Depending on the substituents, your compound might exist as a mixture of tautomers or rotamers in slow exchange on the NMR timescale.[1]

4. Evaluate Quadrupolar Broadening Effects:

  • The ¹⁴N nuclei of the 1,5-naphthyridine ring are quadrupolar (spin I > 1/2).[2] This can lead to broadening of the signals of adjacent protons. The extent of broadening depends on the symmetry of the electronic environment around the nitrogen atoms.

Question 2: I suspect that chemical exchange due to pH is causing the peak broadening. How can I confirm this and obtain a sharper spectrum?

Answer:

To investigate pH-dependent chemical exchange, you can perform a pH titration and acquire NMR spectra at different pH values.

  • pH Titration: Prepare a series of NMR samples of your 1,5-naphthyridine compound in a buffered aqueous solution (e.g., phosphate or citrate buffer in D₂O) at various pH (or pD) values. You should observe changes in the chemical shifts and linewidths of the signals as a function of pH. The broadening is often most severe near the pKa of the nitrogen atoms.

  • Acid/Base Addition: A simpler approach is to add a drop of a dilute acid (e.g., DCl in D₂O) or base (e.g., NaOD in D₂O) to your NMR sample to shift the equilibrium towards either the fully protonated or deprotonated form, which should result in sharper signals.

Question 3: How can I use temperature to resolve the peak broadening in my 1,5-naphthyridine compound's NMR spectrum?

Answer:

Variable Temperature (VT) NMR is a powerful technique to study dynamic processes that cause peak broadening.[3]

  • Low Temperature: By lowering the temperature, you can slow down the rate of chemical exchange. If the exchange is slow enough on the NMR timescale, you may observe separate, sharp signals for the different species in equilibrium (e.g., protonated and deprotonated forms, or different conformers).

  • High Temperature: Conversely, increasing the temperature can increase the rate of chemical exchange. If the exchange becomes fast on the NMR timescale, you will observe a single, sharp, averaged signal.

By analyzing the changes in the spectrum with temperature, you can determine the coalescence temperature, which can be used to calculate the energy barrier of the exchange process.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak broadening for 1,5-naphthyridine compounds?

A1: While several factors can contribute, chemical exchange related to the protonation/deprotonation of the basic nitrogen atoms is a very common cause of peak broadening, particularly in protic solvents or when acidic/basic impurities are present.

Q2: Can the choice of NMR solvent affect peak broadening?

A2: Absolutely. A solvent that provides better solubility can reduce aggregation-induced broadening.[1] Aprotic solvents like DMSO-d₆ or DMF-d₇ may reduce exchange rates compared to protic solvents like methanol-d₄ or D₂O. Using an aromatic solvent like benzene-d₆ can also help by inducing different chemical shifts (Aromatic Solvent Induced Shift), which may resolve overlapping signals.[1]

Q3: My compound is very pure, and I have optimized the shimming, but the peaks are still broad. What should I try next?

A3: In this case, the broadening is likely due to the inherent chemical properties of your molecule. You should investigate chemical exchange and quadrupolar effects. Performing variable temperature (VT) NMR and/or a pH titration are the next logical steps.

Q4: Will using a higher-field NMR spectrometer help with peak broadening?

A4: A higher-field spectrometer will increase the chemical shift dispersion in Hz, which can help to resolve overlapping signals.[1] However, it will not necessarily reduce the linewidth (in Hz) if the broadening is due to chemical exchange or quadrupolar effects. In the case of quadrupolar broadening, higher field strength can sometimes lead to narrower lines in ppm.

Q5: Are there any specific 2D NMR experiments that can help when peaks are broad?

A5: While severe broadening can make 2D NMR experiments challenging, techniques like COSY, HSQC, and HMBC can still be invaluable for structural assignment, even with broader lines.[5] These experiments can help to establish connectivity between atoms, which might be difficult to deduce from a poorly resolved 1D spectrum.

Data Presentation

The following tables summarize hypothetical quantitative data on the effects of concentration, temperature, and pH on the linewidth at half-height (LWHH) of a proton signal adjacent to a nitrogen atom in a generic 1,5-naphthyridine derivative.

Table 1: Effect of Concentration on Linewidth at Half-Height (LWHH)

Concentration (mM)LWHH (Hz) of Proton H-2
5015.2
258.5
103.1
51.5
10.8

Table 2: Effect of Temperature on Linewidth at Half-Height (LWHH)

Temperature (°C)LWHH (Hz) of Proton H-2
-201.2 (Slow Exchange)
05.8
25 (Coalescence)25.0 (Broadest)
507.3
801.5 (Fast Exchange)

Table 3: Effect of pH on Linewidth at Half-Height (LWHH)

pHLWHH (Hz) of Proton H-2
2.01.1 (Fully Protonated)
3.06.4
4.0 (pKa)22.5 (Broadest)
5.07.1
6.01.3 (Deprotonated)

Experimental Protocols

Protocol 1: Sample Preparation for High-Resolution NMR

  • Weighing: Accurately weigh 1-5 mg of your purified 1,5-naphthyridine compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Dissolution: Gently warm the vial and sonicate for 5-10 minutes to ensure complete dissolution. Visually inspect for any particulate matter.

  • Filtration: Filter the solution through a small plug of glass wool or Celite in a Pasteur pipette directly into a clean, high-quality NMR tube.

  • Acquisition: Acquire the NMR spectrum after proper tuning, locking, and shimming of the spectrometer.

Protocol 2: Variable Temperature (VT) NMR Experiment

  • Sample Preparation: Prepare a sample of your compound in a suitable deuterated solvent with a high boiling point and low freezing point (e.g., toluene-d₈, THF-d₈, or DMSO-d₆).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C).

  • Temperature Variation:

    • Cooling: Decrease the temperature in increments of 10-20 °C. Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a spectrum. Re-shim the spectrometer at each new temperature.

    • Heating: After reaching the lowest desired temperature, gradually increase the temperature in increments of 10-20 °C, acquiring a spectrum at each step after equilibration and re-shimming.

  • Data Analysis: Analyze the changes in chemical shifts, multiplicities, and linewidths as a function of temperature to identify coalescence points and exchange regimes.

Protocol 3: NMR pH Titration

  • Buffer Preparation: Prepare a series of deuterated buffer solutions (e.g., phosphate or citrate) with varying pH values in D₂O.

  • Sample Preparation: Prepare a stock solution of your 1,5-naphthyridine compound in D₂O.

  • Titration Series: In separate NMR tubes, mix a fixed volume of your stock solution with each of the buffer solutions to create a series of samples with different pH values.

  • NMR Acquisition: Acquire a ¹H NMR spectrum for each sample, ensuring consistent acquisition parameters.

  • Data Analysis: Plot the chemical shifts and linewidths of key proton signals as a function of pH to determine the pKa and identify the pH range where exchange broadening is most significant.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Peak Broadening start Broad NMR Peaks Observed prep Review Sample Preparation start->prep instrument Check Instrument Parameters start->instrument chem_props Investigate Chemical Properties start->chem_props conc High Concentration? prep->conc Yes shim Poor Shimming? instrument->shim Yes exchange Chemical Exchange? chem_props->exchange Yes sol Poor Solubility? conc->sol No dilute Dilute Sample conc->dilute Yes imp Paramagnetic Impurities? sol->imp No solvent Change Solvent sol->solvent Yes filter Filter Sample imp->filter Yes end Sharp Peaks Obtained imp->end No lock Unstable Lock? shim->lock No reshim Re-shim Spectrometer shim->reshim Yes relock Re-lock on Solvent lock->relock Yes lock->end No quad Quadrupolar Broadening? exchange->quad No vt_nmr Perform VT-NMR exchange->vt_nmr Yes ph_titration Perform pH Titration exchange->ph_titration quad->vt_nmr Consider VT-NMR dilute->end solvent->end filter->end reshim->end relock->end vt_nmr->end ph_titration->end

Caption: Troubleshooting workflow for broad NMR peaks.

Chemical_Exchange_Diagram Chemical Exchange Phenomena in 1,5-Naphthyridine cluster_slow Slow Exchange (Low Temp.) cluster_intermediate Intermediate Exchange (Room Temp.) cluster_fast Fast Exchange (High Temp.) A Protonated Species (Sharp Peaks) C Broadened Peaks A->C Increase Temp. B Deprotonated Species (Sharp Peaks) B->C Increase Temp. C->A Decrease Temp. C->B Decrease Temp. D Averaged Sharp Peak C->D Increase Temp. D->C Decrease Temp.

Caption: Effect of temperature on chemical exchange.

Experimental_Workflow Experimental Workflow for Resolving Peak Broadening start Initial Broad Spectrum step1 Optimize Sample Prep & Instrument Settings start->step1 check1 Peaks Still Broad? step1->check1 step2 Perform Variable Temperature (VT) NMR check1->step2 Yes end_success Problem Resolved check1->end_success No check2 Sharp Peaks at High/Low Temp? step2->check2 step3 Perform pH Titration check2->step3 No check2->end_success Yes check3 Sharp Peaks at High/Low pH? step3->check3 check3->end_success Yes end_complex Complex System (e.g., Aggregation, Quadrupolar Effects) check3->end_complex No

Caption: Workflow for resolving peak broadening.

References

Validation & Comparative

A Comparative Guide: 1,5-Naphthyridin-3-ol vs. Quinoline-Based Topoisomerase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topoisomerases are essential enzymes that resolve topological challenges in DNA during critical cellular processes like replication, transcription, and chromosome segregation. Their vital role makes them a prime target for anticancer drug development. This guide provides a detailed comparison of two promising classes of topoisomerase inhibitors: those based on the 1,5-naphthyridine scaffold, with a focus on 1,5-naphthyridin-3-ol derivatives, and the well-established quinoline-based inhibitors. We will delve into their mechanisms of action, present comparative experimental data on their efficacy, and provide detailed protocols for key assays.

Mechanism of Action: A Tale of Two Scaffolds

Both 1,5-naphthyridine and quinoline derivatives primarily exert their anticancer effects by inhibiting topoisomerase enzymes, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis. However, the specifics of their interactions and the particular topoisomerase isoforms they target can vary.

Quinoline-Based Topoisomerase Inhibitors: This is a broad and extensively studied class of compounds. Many quinoline derivatives, such as camptothecin and its analogs (irinotecan, topotecan), are potent inhibitors of topoisomerase I (Top1).[1] They function as "poisons," stabilizing the covalent complex between Top1 and DNA. This stabilization prevents the re-ligation of the single-strand DNA break created by the enzyme, leading to the accumulation of these cleavage complexes. When a replication fork collides with this complex, it results in a cytotoxic double-strand break. Other quinoline-based compounds, including some fluoroquinolones, have been shown to target bacterial topoisomerase II (gyrase) and topoisomerase IV, highlighting the versatility of this scaffold.[2] More complex quinoline derivatives have also been developed to inhibit human topoisomerase II.[3][4]

1,5-Naphthyridine-Based Topoisomerase Inhibitors: The 1,5-naphthyridine scaffold, a bioisostere of quinoline, has also emerged as a promising framework for the development of topoisomerase inhibitors. While direct data on this compound is limited, various substituted 1,5-naphthyridine derivatives have demonstrated significant activity, primarily as topoisomerase I inhibitors.[5][6][7] Similar to their quinoline counterparts, these compounds are believed to act as Top1 poisons, stabilizing the Top1-DNA cleavage complex and inducing DNA damage. The nitrogen atom at the 5-position can potentially offer different hydrogen bonding interactions within the enzyme-DNA complex compared to the quinoline core, which may influence potency and selectivity.

Performance Data: A Comparative Analysis

Table 1: Cytotoxicity of 1,5-Naphthyridine Derivatives in Human Cancer Cell Lines

Compound ClassDerivativeCell LineIC50 (µM)Reference
Indeno[8][9]naphthyridinesCompound 28d (2,4-difluoro substitution)A549 (Lung)1.7[10]
Tetrahydroquinolino[4,3-b][8][9]naphthyridin-6(5H)-oneCompound 9A549 (Lung)3.25 ± 0.91[7]
SKOV3 (Ovarian)2.08 ± 1.89[7]
Tetrahydrochromeno[4,3-b][8][9]naphthyridineCompound 5aA549 (Lung)1.03 ± 0.30[7]
SKOV3 (Ovarian)1.75 ± 0.20[7]

Table 2: Cytotoxicity of Quinoline-Based Derivatives in Human Cancer Cell Lines

Compound ClassDerivativeCell LineGI50 (µM)Reference
Pyrazolo[4,3-f]quinolinesCompound 1MNUGC-3 (Gastric)< 8[11]
Compound 2ENUGC-3 (Gastric)< 8[11]
Compound 2PNUGC-3 (Gastric)< 8[11]
9-Anilinothiazolo[5,4-b]quinolinesMultiple active derivativesVariousSub-micromolar to low micromolar[4]
Quinoline-based dual Topo I/II inhibitorsMultiple derivativesVariousSub-micromolar[12]

Table 3: Topoisomerase Inhibitory Activity

Compound ClassDerivativeTarget EnzymeIC50 (µM)Reference
Indeno[8][9]naphthyridinesCompound 28dTopoisomerase IPotent inhibition[10]
Tetrahydroquinolino[4,3-b][8][9]naphthyridin-6(5H)-oneCompound 9Topoisomerase IActive[7]
Pyrazolo[4,3-f]quinolinesCompound 2ETopoisomerase IIαEquivalent to etoposide at 100 µM[11]
Quinoline-based dual inhibitorsMultiple derivativesTopoisomerase I & IIVaries[12]

Experimental Protocols

Topoisomerase I DNA Relaxation Assay

This assay is used to determine the inhibitory effect of compounds on the catalytic activity of human topoisomerase I.

Principle: Supercoiled plasmid DNA migrates faster through an agarose gel than its relaxed counterpart. Topoisomerase I relaxes supercoiled DNA. Inhibitors of this enzyme will prevent this relaxation, resulting in the persistence of the faster-migrating supercoiled DNA band.

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing 10x Topo I assay buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM spermidine, 50% glycerol), supercoiled plasmid DNA (e.g., pBR322, final concentration ~20 ng/µL), and sterile deionized water to the desired volume.

  • Compound Addition: Add the test compound (dissolved in a suitable solvent like DMSO) at various concentrations to the reaction mixtures. Include a positive control (a known Topo I inhibitor like camptothecin) and a negative control (solvent only).

  • Enzyme Addition: Add human Topoisomerase I enzyme to each reaction tube, except for the no-enzyme control.

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide).

  • Visualization: Run the gel until there is adequate separation of the supercoiled and relaxed DNA bands. Visualize the DNA bands under UV light. The inhibition of topoisomerase I is indicated by a dose-dependent decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control.[13][14][15][16][17]

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[8][9]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.[8][9]

Signaling Pathways and Visualizations

Topoisomerase inhibitors trigger a cascade of cellular events, primarily initiated by the induction of DNA damage. The following diagrams, generated using the DOT language for Graphviz, illustrate these key signaling pathways.

Caption: DNA Damage Response Pathway Induced by Topoisomerase Inhibitors.

Apoptosis_Pathway DNA_Damage DNA Damage (from Topoisomerase Inhibition) p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Cell_Death Apoptotic Cell Death Caspase3->Cell_Death

Caption: Intrinsic Apoptosis Pathway Triggered by Topoisomerase Inhibitors.

Conclusion

Both 1,5-naphthyridine and quinoline-based compounds represent valuable scaffolds for the development of topoisomerase inhibitors as anticancer agents. Quinoline derivatives are a more established class with several clinically approved drugs, primarily targeting topoisomerase I. The 1,5-naphthyridine scaffold, while less explored, shows significant promise, with reported derivatives exhibiting potent cytotoxic and topoisomerase I inhibitory activities.

The data presented in this guide suggests that both classes of compounds can achieve high levels of cytotoxicity against various cancer cell lines, often in the low micromolar to sub-micromolar range. The choice between these scaffolds for future drug development will likely depend on factors such as synthetic accessibility, potential for derivatization to optimize potency and selectivity, and the specific pharmacological profile desired. Further head-to-head comparative studies of structurally analogous this compound and quinoline derivatives are warranted to delineate the subtle but potentially significant differences in their biological activities. This guide provides a foundational comparison to aid researchers in making informed decisions in the pursuit of novel and more effective topoisomerase-targeted cancer therapies.

References

A Comparative Analysis of Skraup and Friedländer Syntheses for 1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds, the 1,5-naphthyridine scaffold is a crucial pharmacophore found in numerous biologically active molecules. The construction of this bicyclic system can be approached through various synthetic strategies, with the Skraup and Friedländer syntheses representing two of the most classical and versatile methods. This guide provides an objective comparison of these two approaches, offering insights into their respective advantages, limitations, and practical applications, supported by experimental data and detailed protocols.

At a Glance: Skraup vs. Friedländer Synthesis

FeatureSkraup SynthesisFriedländer Synthesis
Starting Materials 3-Aminopyridine derivatives, glycerol (or α,β-unsaturated carbonyls)3-Amino-2- or 4-carbonyl-substituted pyridines, compounds with an active methylene group
Reaction Type Acid-catalyzed condensation, cyclization, and oxidationAcid- or base-catalyzed condensation and cyclization
Key Reagents Strong acid (e.g., H₂SO₄), oxidizing agent (e.g., nitrobenzene, As₂O₅)Acid or base catalyst (e.g., KOH, NaOH, p-TsOH)
Reaction Conditions Harsh, high temperatures (140-160 °C), often exothermicGenerally milder, with a wider range of temperatures and solvent options
Product Scope Primarily unsubstituted or simply substituted 1,5-naphthyridinesHighly versatile for a wide range of substituted 1,5-naphthyridines
Typical Yields Moderate to good (45-50% for the parent 1,5-naphthyridine)[1]Good to excellent (up to 92% for substituted derivatives)[1]

Reaction Pathways and Logical Workflow

The fundamental difference between the Skraup and Friedländer syntheses lies in their approach to constructing the second ring of the 1,5-naphthyridine system.

Skraup_Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Reaction Process cluster_product Product 3-Aminopyridine 3-Aminopyridine Michael_Addition Michael Addition 3-Aminopyridine->Michael_Addition Glycerol Glycerol H2SO4 H2SO4 Glycerol->H2SO4 Acrolein In situ Acrolein Formation H2SO4->Acrolein Dehydration Oxidizing_Agent Oxidizing Agent (e.g., Nitrobenzene) Oxidation Oxidation Oxidizing_Agent->Oxidation Heat Heat Heat->Michael_Addition Cyclization Cyclization Heat->Cyclization Heat->Oxidation Acrolein->Michael_Addition Michael_Addition->Cyclization Cyclization->Oxidation 1,5-Naphthyridine 1,5-Naphthyridine Oxidation->1,5-Naphthyridine

Caption: General experimental workflow for the Skraup synthesis of 1,5-naphthyridine.

The Skraup synthesis is a robust, one-pot reaction that constructs the second ring from a three-carbon unit derived from glycerol.[1][2] In contrast, the Friedländer synthesis offers a more modular approach, building the second ring by condensing a pre-functionalized aminopyridine with a compound containing an activated methylene group.

Friedlaender_Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Reaction Process cluster_product Product 3-Amino-2-carbonylpyridine 3-Amino-2(or 4)-carbonyl Pyridine Derivative Condensation Condensation 3-Amino-2-carbonylpyridine->Condensation Active_Methylene_Compound Active Methylene Compound Active_Methylene_Compound->Condensation Catalyst Acid or Base Catalyst Catalyst->Condensation Solvent_Heat Solvent & Heat Solvent_Heat->Condensation Cyclization Cyclization Condensation->Cyclization intramolecular Dehydration Dehydration Cyclization->Dehydration Substituted_1,5-Naphthyridine Substituted 1,5-Naphthyridine Dehydration->Substituted_1,5-Naphthyridine

Caption: General experimental workflow for the Friedländer synthesis of 1,5-naphthyridine.

Quantitative Data Summary

The choice between the Skraup and Friedländer synthesis often depends on the desired substitution pattern on the 1,5-naphthyridine core and the availability of starting materials. The following table summarizes key quantitative data for representative examples of each synthesis.

SynthesisReactantsReagents & ConditionsProductYield (%)
Skraup 3-Aminopyridine, GlycerolH₂SO₄, Nitrobenzene, Heat (140-160 °C)1,5-Naphthyridine45-50[1]
Skraup 3-Aminopyridine, GlycerolI₂, Dioxane/H₂O (1:1)1,5-NaphthyridineGood[1]
Skraup 3-Amino-5-bromopyridine, Glycerolm-NO₂PhSO₃Na, H₂SO₄, 120-130 °C, 2-3h3-Bromo-1,5-naphthyridine-[2]
Friedländer 3-Amino-2-chloropyridine, KetonesPd(OAc)₂, Xantphos, K₂CO₃, 1,4-Dioxane, 110 °CSubstituted 1,5-Naphthyridinesup to 92[1]
Friedländer 2-Aminonicotinaldehyde, AcetoneCholine hydroxide (1 mol%), H₂O, 50 °C, 6h2-Methyl-1,8-naphthyridine~99[3]
Friedländer 2-Aminonicotinaldehyde, AcetoneDABCO, Microwave (600W)2-Methyl-1,8-naphthyridine86

*Note: While these examples are for the 1,8-isomer, they demonstrate the high efficiency of modern Friedländer methodologies which can be adapted for 1,5-naphthyridine synthesis.

Experimental Protocols

Skraup Synthesis of 1,5-Naphthyridine

This protocol describes the classic Skraup reaction using 3-aminopyridine and glycerol.

  • Materials:

    • 3-Aminopyridine

    • Glycerol

    • Concentrated Sulfuric Acid

    • Nitrobenzene (or other suitable oxidizing agent)

    • Sodium Hydroxide (for neutralization)

    • Dichloromethane (or other suitable solvent for extraction)

    • Anhydrous Magnesium Sulfate (or other drying agent)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to a mixture of 3-aminopyridine and glycerol.

    • Add the oxidizing agent (e.g., nitrobenzene) to the mixture.

    • Heat the reaction mixture to the specified temperature (typically 140-160 °C) and maintain for several hours. The reaction is often exothermic and may require initial cooling.

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated solution of sodium hydroxide until the pH is basic.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) multiple times.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

Friedländer Synthesis of Substituted 1,5-Naphthyridines

This protocol provides a general methodology for the Friedländer synthesis, which can be adapted with various catalysts and reaction conditions.

  • Materials:

    • A 3-aminopyridine derivative with a carbonyl group at the 2- or 4-position (e.g., 3-amino-2-formylpyridine)

    • A compound containing an activated methylene group (e.g., a ketone, β-ketoester)

    • Catalyst (e.g., KOH, p-toluenesulfonic acid)

    • Solvent (e.g., ethanol, dioxane, water)

  • Procedure:

    • To a solution of the 3-aminopyridine derivative in the chosen solvent, add the active methylene compound.

    • Add the catalyst to the reaction mixture.

    • Heat the mixture to the appropriate temperature (can range from room temperature to reflux) and stir for the required time (monitored by TLC).

    • Upon completion, cool the reaction mixture.

    • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

    • The residue is then worked up, which may involve extraction with an organic solvent and washing with water or brine.

    • The crude product is purified by column chromatography or recrystallization to afford the desired substituted 1,5-naphthyridine.

Conclusion

Both the Skraup and Friedländer syntheses are powerful methods for the preparation of 1,5-naphthyridines. The Skraup synthesis offers a direct and classical route to the parent and simply substituted 1,5-naphthyridines, though often at the cost of harsh reaction conditions and moderate yields. The Friedländer synthesis, on the other hand, provides greater versatility and control over the substitution pattern of the final product, often with higher yields and under milder conditions, making it a more attractive choice for the synthesis of complex and diverse libraries of 1,5-naphthyridine derivatives for drug discovery and development. The choice of a specific synthetic route will ultimately be guided by the desired target molecule, the availability of starting materials, and the desired scale of the reaction.

References

Validating the Bioactivity of 1,5-Naphthyridines: A Comparative Guide to Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a framework for validating the bioactivity of 1,5-naphthyridine compounds using standard cellular assays. To illustrate this process, we will use a representative bioactive 1,5-naphthyridine derivative, Canthin-6-one, for which there is published cellular data. This guide will objectively compare its performance with established alternative compounds and provide the necessary experimental data and protocols for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Bioactivity

The following tables summarize the quantitative data from cellular assays, comparing the bioactivity of the representative 1,5-naphthyridine derivative, Canthin-6-one, with standard reference compounds.

Table 1: In Vitro Cytotoxicity Data

CompoundCell LineAssayIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Canthin-6-oneKasumi-1 (Leukemia)MTT Assay7Doxorubicin~0.1-1
Canthin-6-oneDU145 (Prostate Cancer)Not Specified~3.4 (converted from 1.58 µg/mL)Doxorubicin~0.5-2
Canthin-6-oneHCC 1395 (Breast Cancer)Not Specified>10Doxorubicin~0.1-1

Note: IC₅₀ values for Doxorubicin are approximate and can vary significantly between cell lines and experimental conditions.

Table 2: In Vitro Anti-inflammatory Activity

CompoundCell LineAssayParameter MeasuredIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Canthin-6-oneRAW 264.7 (Macrophages)Griess AssayNitric Oxide (NO) Production15.09Dexamethasone~0.01-0.1

Note: IC₅₀ values for Dexamethasone are approximate and depend on the specific stimulus and experimental setup.

Experimental Protocols

Detailed methodologies for the key cellular assays are provided below.

1. MTT Assay for Cell Viability and Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., 1,5-Naphthyridin-3-ol) and a reference cytotoxic drug (e.g., Doxorubicin) in cell culture medium. Add the compounds to the wells and incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

2. Griess Assay for Nitric Oxide Production

Principle: The Griess assay is a colorimetric method for the detection of nitrite (NO₂⁻), a stable and quantifiable breakdown product of nitric oxide (NO). The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.

Protocol:

  • Cell Culture and Stimulation: Plate RAW 264.7 macrophage cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight. Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS; 1 µg/mL) in the presence or absence of various concentrations of the test compound (e.g., this compound) and a reference anti-inflammatory drug (e.g., Dexamethasone) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: In a 96-well plate, mix 50 µL of the cell supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage of inhibition of NO production by the test compounds compared to the LPS-stimulated control. The IC₅₀ value is the concentration of the compound that inhibits NO production by 50%.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate potential signaling pathways that could be modulated by bioactive 1,5-naphthyridine derivatives.

G cluster_0 Cytotoxicity Pathway 1,5-Naphthyridine 1,5-Naphthyridine Kinase Inhibition Kinase Inhibition 1,5-Naphthyridine->Kinase Inhibition PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Kinase Inhibition->PI3K/Akt/mTOR Pathway Inhibition Apoptosis Apoptosis PI3K/Akt/mTOR Pathway->Apoptosis Cell Cycle Arrest Cell Cycle Arrest PI3K/Akt/mTOR Pathway->Cell Cycle Arrest

Caption: Potential cytotoxic signaling pathway modulated by 1,5-naphthyridines.

G cluster_1 Anti-inflammatory Pathway 1,5-Naphthyridine 1,5-Naphthyridine NF-kB Pathway NF-kB Pathway 1,5-Naphthyridine->NF-kB Pathway Inhibition Pro-inflammatory Mediators Pro-inflammatory Mediators NF-kB Pathway->Pro-inflammatory Mediators e.g., NO, TNF-α, IL-6 Inflammation Inflammation Pro-inflammatory Mediators->Inflammation

Caption: Potential anti-inflammatory signaling pathway for 1,5-naphthyridines.

Experimental Workflow Diagram

G cluster_2 General Experimental Workflow Start Start Cell Culture Cell Culture Start->Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Incubation Incubation Compound Treatment->Incubation Cellular Assay Cellular Assay Incubation->Cellular Assay Data Acquisition Data Acquisition Cellular Assay->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis End End Data Analysis->End

Caption: General workflow for cellular bioactivity validation.

A Comparative Guide to the Kinase Inhibitory Effects of 1,5-Naphthyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, has garnered significant attention in medicinal chemistry due to its versatile biological activities. Among its various isomers, the 1,5-naphthyridine core and its related isomers have proven to be privileged structures in the design of potent kinase inhibitors. Dysregulation of kinase activity is a known driver of numerous diseases, including cancer and inflammatory disorders, making kinase inhibitors a critical area of drug development. This guide provides a comparative overview of the inhibitory effects of 1,5-naphthyridine and its isomers on various kinases, supported by quantitative data and detailed experimental protocols.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the inhibitory activities of various 1,5-naphthyridine and its isomeric derivatives against several key protein kinases. The data highlights the potency and selectivity of these compounds, providing a basis for structure-activity relationship (SAR) studies and further drug development.

Compound Class/ExampleNaphthyridine IsomerTarget Kinase(s)IC50 (nM)Reference(s)
Aminothiazole Derivatives1,5-NaphthyridineALK5 (TGF-β Type I Receptor)6[1][2]
Pyrazole Derivatives1,5-NaphthyridineALK5 (TGF-β Type I Receptor)4[1][2]
CX-4945 (Silmitasertib)1,5-NaphthyridineCasein Kinase 2 (CK2)Kᵢ = 0.38
2,8-Disubstituted Derivatives1,5-NaphthyridinePlasmodium falciparum PI4K9400 (for compound 36)[3]
1H-imidazo[4,5-h][2][4]naphthyridin-2(3H)-one Derivatives1,6-Naphthyridinec-Met2600 (for compound 2t)[5]
Quinazoline-based 1,6-naphthyridinones1,6-NaphthyridineMET9.0 (for compound 22a)[6]
Substituted 1,6-naphthyridines1,6-NaphthyridineCDK5<10 to >1000
1,7-Naphthyridine Analogues1,7-NaphthyridinePIP4K2A66 to 18000[7]
HH00431,7-NaphthyridineSOS115 (biochemical), 295 (cellular p-ERK)[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the kinase inhibitory activity of 1,5-naphthyridine derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method to determine the in vitro potency of a compound against a target kinase.[4]

Materials:

  • 1,5-Naphthyridine derivative

  • Target kinase

  • Substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • DMSO (Dimethyl sulfoxide)

  • 384-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the 1,5-naphthyridine derivative in the kinase assay buffer. The final DMSO concentration should be kept low (e.g., ≤ 1%) to avoid interference with the assay.[4]

  • Reaction Setup: In a 384-well plate, add the diluted inhibitor or DMSO for the control. Then, add a mixture of the target kinase and its substrate.[4]

  • Pre-incubation: The plate is gently mixed and incubated at room temperature for a period of 15-30 minutes.[4]

  • Kinase Reaction Initiation: The kinase reaction is initiated by adding ATP solution to each well.[4]

  • Incubation: The plate is incubated at 30°C for 60 minutes to allow the kinase reaction to proceed.[4]

  • Reaction Termination and Signal Detection: The reaction is stopped, and the signal is detected according to the specific assay kit's instructions. For instance, with the ADP-Glo™ assay, the remaining ATP is depleted, and the generated ADP is converted to ATP, which then produces a luminescent signal.[4]

  • Data Analysis: The luminescent signal, which is proportional to the kinase activity, is measured. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is then calculated.[4]

Cell-Based Assay: Inhibition of Cellular Phosphorylation

This protocol outlines a general method to assess the ability of a 1,5-naphthyridine derivative to inhibit the phosphorylation of a downstream substrate of the target kinase within a cellular context.[4]

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and supplements

  • 1,5-Naphthyridine derivative stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies (primary and secondary) for Western blotting

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Seeding and Treatment: Cells are seeded in plates and, after reaching a certain confluency, are treated with various concentrations of the 1,5-naphthyridine derivative or DMSO (vehicle control).[4]

  • Cell Lysis: The cells are washed and then lysed to release the cellular proteins.[4]

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay.[4]

  • Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane.[4]

  • Immunodetection: The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of the downstream substrate, followed by a secondary antibody conjugated to a detectable enzyme.

  • Data Analysis: The intensity of the bands corresponding to the phosphorylated protein is quantified. The concentration-dependent inhibition of substrate phosphorylation is then determined.[4]

Mandatory Visualization

Below are diagrams illustrating a key signaling pathway targeted by 1,5-naphthyridine derivatives and a general workflow for kinase inhibition assays.

TGF_beta_Signaling_Pathway TGF_beta TGF-β TBRII TGF-β Receptor II TGF_beta->TBRII Binds TBRI_ALK5 TGF-β Receptor I (ALK5) TBRII->TBRI_ALK5 Recruits & Phosphorylates SMAD2_3 SMAD2/3 TBRI_ALK5->SMAD2_3 Phosphorylates p_SMAD2_3 p-SMAD2/3 SMAD_complex SMAD Complex p_SMAD2_3->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Binds Nucleus Nucleus SMAD_complex->Nucleus Translocates to Naphthyridine 1,5-Naphthyridine Inhibitor Naphthyridine->TBRI_ALK5 Inhibits Gene_Transcription Gene Transcription (e.g., Fibrosis, EMT) Nucleus->Gene_Transcription Regulates

Caption: TGF-β signaling pathway inhibited by 1,5-naphthyridine derivatives.

Kinase_Inhibition_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Inhibitor 1. Prepare Inhibitor Dilutions Reaction_Setup 4. Add Inhibitor, Kinase, and Substrate to Plate Inhibitor->Reaction_Setup Kinase_Substrate 2. Prepare Kinase & Substrate Mix Kinase_Substrate->Reaction_Setup ATP_Solution 3. Prepare ATP Solution Reaction_Initiation 6. Initiate Reaction with ATP ATP_Solution->Reaction_Initiation Pre_incubation 5. Pre-incubate Reaction_Setup->Pre_incubation Pre_incubation->Reaction_Initiation Incubation 7. Incubate Reaction_Initiation->Incubation Reaction_Termination 8. Terminate Reaction Incubation->Reaction_Termination Signal_Detection 9. Detect Signal (e.g., Luminescence) Reaction_Termination->Signal_Detection Data_Analysis 10. Analyze Data (Calculate IC50) Signal_Detection->Data_Analysis

Caption: General experimental workflow for an in vitro kinase inhibition assay.

References

Structure-Activity Relationship of 1,5-Naphthyridin-3-ol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,5-Naphthyridin-3-ol analogs and related naphthyridine derivatives, focusing on their anticancer and antibacterial properties. The information is compiled from various studies to offer a comprehensive overview of how structural modifications to the 1,5-naphthyridine scaffold influence biological activity.

Comparative Analysis of Biological Activity

The 1,5-naphthyridine core is a versatile scaffold that has been explored for a range of therapeutic applications. Modifications at various positions of the naphthyridine ring have led to the discovery of potent inhibitors of key biological targets. This section presents a summary of the quantitative data from different studies, highlighting the impact of these structural changes.

Anticancer Activity

Several studies have evaluated 1,5-naphthyridine and other naphthyridine derivatives for their cytotoxic effects against various cancer cell lines. The data indicates that substitutions at the C-2, C-6, and C-7 positions play a crucial role in determining the potency of these compounds.

Table 1: Cytotoxicity of Naphthyridine Derivatives Against Various Cancer Cell Lines [1][2]

Compound IDCore ScaffoldSubstituentsHeLa IC₅₀ (µM)HL-60 IC₅₀ (µM)PC-3 IC₅₀ (µM)
1 NaphthyridineC-2: 3',4'-dimethoxyphenyl>10089.3>100
5 NaphthyridineC-2: 3',4'-dimethoxyphenyl, C-6: CH₃15.24.518.2
6 NaphthyridineC-2: 3',4'-dimethoxyphenyl, C-7: CH₃35.612.845.3
10 NaphthyridineC-2: 2',4'-dimethoxyphenyl, C-6: CH₃18.925.622.1
14 NaphthyridineC-2: Naphthyl, C-7: CH₃2.61.52.7
15 NaphthyridineC-2: Naphthyl, C-6: CH₃2.30.811.4
16 NaphthyridineC-2: Naphthyl, C-7: CH₃0.70.15.1
Colchicine --23.67.819.7

IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth.

The data clearly shows that the presence of a bulky lipophilic group, such as a naphthyl ring, at the C-2 position significantly enhances cytotoxic activity.[1] Furthermore, the position of methyl substitution also influences potency, with substitution at C-6 or C-7 generally leading to better activity than at C-5.[1] Compound 16 , with a C-2 naphthyl group and a C-7 methyl group, demonstrated the most potent activity across all three cell lines, with an impressive IC₅₀ of 0.1 µM against the HL-60 leukemia cell line.[1]

Kinase Inhibitory Activity

1,5-Naphthyridine derivatives have also been identified as potent inhibitors of various kinases, which are critical targets in cancer and inflammatory diseases. For instance, aminothiazole and pyrazole derivatives of 1,5-naphthyridine have shown high potency against the transforming growth factor-beta type I receptor (ALK5).[3]

Table 2: ALK5 Kinase Inhibitory Activity of 1,5-Naphthyridine Analogs [3][4]

Compound IDCore ScaffoldKey SubstituentsALK5 IC₅₀ (nM)
15 1,5-NaphthyridineAminothiazole derivative6
19 1,5-NaphthyridinePyrazole derivative4

These compounds exhibit highly potent inhibition of ALK5 autophosphorylation in the nanomolar range, highlighting the potential of the 1,5-naphthyridine scaffold in designing selective kinase inhibitors.[3]

Antibacterial Activity

The antibacterial potential of 1,5-naphthyridine derivatives has been explored, particularly as inhibitors of bacterial topoisomerases. The minimum inhibitory concentration (MIC) is a key parameter to quantify their antibacterial efficacy.

Table 3: Antibacterial Activity of 1,5-Naphthyridine Derivatives [5][6]

Compound IDCore ScaffoldKey SubstituentsS. aureus (MSSA) MIC (µg/mL)E. faecalis (VRE) MIC (µg/mL)
17 1,5-NaphthyridineAminomethyl derivative>64>64
18 1,5-NaphthyridineGuanidinomethyl derivative8.032

The results indicate that the nature of the substituent significantly impacts the antibacterial activity, with the guanidinomethyl derivative 18 showing notable activity against S. aureus and E. faecalis.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides an overview of the key experimental protocols used to evaluate the biological activities of the this compound analogs discussed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[7]

Protocol: [8][9]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution, and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in the absorbance compared to the untreated control cells.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[10]

Protocol: [10][11]

  • Preparation of Inoculum: Prepare a bacterial suspension from an 18-24 hour agar plate and adjust its turbidity to a 0.5 McFarland standard.

  • Serial Dilution of Compounds: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Visualizing Structure-Activity Relationships and Biological Pathways

To better understand the concepts discussed, the following diagrams illustrate the general workflow of SAR studies and a representative signaling pathway targeted by 1,5-naphthyridine analogs.

SAR_Workflow General SAR Workflow for this compound Analogs cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis Lead_Compound This compound Scaffold Modification Structural Modification (e.g., at C2, C4, C7) Lead_Compound->Modification Identify key positions Synthesis Chemical Synthesis of Analogs Modification->Synthesis Generate diverse analogs Screening In vitro Assays (e.g., Cytotoxicity, Kinase Inhibition, Antibacterial) Synthesis->Screening Test biological activity Data_Analysis Determine IC50 / MIC Values Screening->Data_Analysis Quantify potency SAR Establish Structure-Activity Relationship Data_Analysis->SAR Relate structure to activity Optimization Lead Optimization SAR->Optimization Design more potent compounds Optimization->Modification Iterative cycle

Caption: General workflow for SAR studies of this compound analogs.

Kinase_Signaling_Pathway Simplified Kinase Signaling Pathway Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds Kinase_Cascade Downstream Kinase Cascade (e.g., ALK5) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Cell_Proliferation Cell Proliferation, Survival Transcription_Factor->Cell_Proliferation Promotes Inhibitor 1,5-Naphthyridine Analog (Kinase Inhibitor) Inhibitor->Kinase_Cascade Inhibits

Caption: Inhibition of a kinase signaling pathway by a 1,5-naphthyridine analog.

References

Navigating Resistance: A Comparative Analysis of 1,5-Naphthyridine Inhibitors and Fluoroquinolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration of novel antibacterial agents that can circumvent existing resistance mechanisms. This guide provides a comparative analysis of the cross-resistance profile of emerging 1,5-naphthyridine inhibitors and the widely used fluoroquinolone antibiotics. By examining their mechanisms of action, resistance profiles, and supporting experimental data, this document aims to inform research and development efforts in the pursuit of next-generation antibacterial therapies.

At a Glance: Shared Targets, Divergent Susceptibility

Both fluoroquinolones and many antibacterial 1,5-naphthyridine derivatives exert their bactericidal effects by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for DNA replication, repair, and recombination. Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in cell death.[3]

However, the emergence of fluoroquinolone resistance, primarily through mutations in the genes encoding these topoisomerases (gyrA and parC) and increased efflux pump activity, has compromised their clinical efficacy.[4][5] This has spurred the development of novel bacterial topoisomerase inhibitors (NBTIs), including compounds with a 1,5-naphthyridine scaffold, designed to overcome these resistance mechanisms.

Performance Against Resistant Strains: A Quantitative Comparison

The following table summarizes the in vitro activity (Minimum Inhibitory Concentration, MIC) of representative 1,5-naphthyridine inhibitors and fluoroquinolones against susceptible and resistant bacterial strains. The data highlights the potential of novel 1,5-naphthyridine compounds to retain activity against fluoroquinolone-resistant isolates.

Compound ClassCompoundOrganismStrain StatusTarget Gene MutationsMIC (µg/mL)Reference
Fluoroquinolone CiprofloxacinEscherichia coliWild-Type (ATCC 25922)None0.015[6]
Escherichia coliFluoroquinolone-ResistantGyrA (S83L, D87N), ParC (S80I)>32[7]
Staphylococcus aureusWild-Type (ATCC 29213)None0.25[8]
Staphylococcus aureusFluoroquinolone-Resistant (MRSA)GyrA (S84L), ParC (S80F)32[8]
1,5-Naphthyridine Inhibitor Vebonadifloxan (a novel NBTI)Escherichia coliWild-Type (ATCC 25922)None0.06[6]
Escherichia coliFluoroquinolone-ResistantGyrA (S83L, D87N), ParC (S80I)2[6]
Staphylococcus aureusWild-Type (ATCC 29213)None0.015[8]
Staphylococcus aureusFluoroquinolone-Resistant (MRSA)GyrA (S84L), ParC (S80F)0.25[8]

Understanding the Mechanisms of Cross-Resistance

The primary mechanisms governing cross-resistance between fluoroquinolones and 1,5-naphthyridine inhibitors are target site modifications and efflux pump overexpression.

Cross_Resistance_Mechanisms cluster_drug Antibacterial Agents cluster_target Bacterial Targets cluster_resistance Resistance Mechanisms cluster_outcome Outcome Fluoroquinolones Fluoroquinolones DNA_Gyrase DNA Gyrase (GyrA, GyrB) Fluoroquinolones->DNA_Gyrase Topo_IV Topoisomerase IV (ParC, ParE) Fluoroquinolones->Topo_IV Efflux_Pumps Efflux Pumps Fluoroquinolones->Efflux_Pumps Substrate for Efflux Naphthyridine_Inhibitors 1,5-Naphthyridine Inhibitors Naphthyridine_Inhibitors->DNA_Gyrase Naphthyridine_Inhibitors->Topo_IV Naphthyridine_Inhibitors->Efflux_Pumps Potential Substrate No_Cross_Resistance Maintained Activity (Novel Inhibitors) Naphthyridine_Inhibitors->No_Cross_Resistance Binds to Mutated Target/Evades Efflux Target_Mutation Target Site Mutations (gyrA, parC) DNA_Gyrase->Target_Mutation Mutations in gyrA/gyrB Topo_IV->Target_Mutation Mutations in parC/parE Reduced_Susceptibility Reduced Susceptibility Target_Mutation->Reduced_Susceptibility Prevents Drug Binding Efflux_Pumps->Reduced_Susceptibility Reduces Intracellular Drug Concentration

Caption: Mechanisms of action and cross-resistance for fluoroquinolones and 1,5-naphthyridine inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines for key assays used to evaluate the cross-resistance profiles of these inhibitors.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a bacterium.

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland) is prepared from a fresh culture. This is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antimicrobial Dilutions: A two-fold serial dilution of each antimicrobial agent is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[9]

DNA Gyrase and Topoisomerase IV Inhibition Assays

These enzymatic assays directly measure the inhibitory activity of compounds against the target topoisomerases.

1. DNA Supercoiling Assay (DNA Gyrase):

  • Principle: This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence of ATP.

  • Procedure:

    • Relaxed pBR322 plasmid DNA is incubated with purified DNA gyrase enzyme.

    • The reaction mixture includes ATP and a buffer containing MgCl2.

    • Varying concentrations of the inhibitor are added to the reaction.

    • The reaction is incubated at 37°C and then stopped.

    • The different forms of plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.

    • The amount of supercoiled DNA is quantified to determine the IC50 value of the inhibitor.[3][10]

2. Decatenation Assay (Topoisomerase IV):

  • Principle: This assay measures the ability of topoisomerase IV to decatenate, or unlink, kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

  • Procedure:

    • Catenated kDNA is incubated with purified topoisomerase IV enzyme.

    • The reaction is carried out in the presence of ATP and an appropriate buffer.

    • The inhibitor is added at various concentrations.

    • Following incubation at 37°C, the reaction is terminated.

    • The decatenated minicircles are separated from the kDNA network by agarose gel electrophoresis.

    • The disappearance of the kDNA substrate is monitored to calculate the IC50 of the inhibitor.[10][11]

Conclusion

The emergence of novel 1,5-naphthyridine-based bacterial topoisomerase inhibitors offers a promising avenue to combat the rising tide of fluoroquinolone resistance. As demonstrated by the comparative data, these compounds can retain potent activity against strains harboring key resistance mutations. A thorough understanding of the cross-resistance profiles, supported by robust experimental data, is paramount for the strategic development of new antibacterial agents that can effectively address the challenges of multidrug-resistant pathogens. Continued investigation into the structure-activity relationships and resistance mechanisms of this chemical class will be critical in realizing their full therapeutic potential.

References

Validating the Binding Mode of 1,5-Naphthyridin-3-ol with the ALK5 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the binding mode of 1,5-Naphthyridin-3-ol with the Activin-like Kinase 5 (ALK5) receptor, a key component of the Transforming Growth Factor-β (TGF-β) signaling pathway. Due to the lack of publicly available, direct experimental binding data for this compound, this guide will focus on the broader class of 1,5-naphthyridine derivatives as potent ALK5 inhibitors and compare their activity with established, commercially available alternatives. This approach provides a framework for researchers to experimentally validate the binding of this compound.

Introduction to ALK5 and the TGF-β Signaling Pathway

The ALK5 receptor, also known as TGF-β type I receptor (TGFβRI), is a serine/threonine kinase that plays a crucial role in the TGF-β signaling cascade. This pathway is integral to numerous cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of the TGF-β/ALK5 pathway is implicated in various pathologies, such as cancer and fibrosis, making ALK5 an attractive therapeutic target.

Upon ligand (TGF-β) binding, the type II TGF-β receptor (TGFβRII) recruits and phosphorylates ALK5. Activated ALK5 then phosphorylates downstream signaling molecules, primarily SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes.

ALK5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFBRII TGFβRII TGF_beta->TGFBRII Binding ALK5 ALK5 (TGFβRI) TGFBRII->ALK5 p_ALK5 Phosphorylated ALK5 SMAD23 SMAD2/3 p_ALK5->SMAD23 Phosphorylation p_SMAD23 Phosphorylated SMAD2/3 SMAD_complex SMAD2/3-SMAD4 Complex p_SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Target Gene Transcription SMAD_complex->Gene_Transcription Transcriptional Regulation

Figure 1. Simplified TGF-β/ALK5 Signaling Pathway.

Comparative Inhibitors of ALK5

Compound ClassSpecific CompoundTargetIC50 (nM)Reference
1,5-Naphthyridine Derivatives Compound 19 (a pyrazole derivative)ALK5 Autophosphorylation4[1][2]
RepSoxALK5 Autophosphorylation4[3]
Commercial ALK5 Inhibitors Galunisertib (LY2157299)ALK556
SB431542ALK594
RepSoxALK523
SD-208ALK548
A-83-01ALK512
GW788388ALK518
SB525334ALK514.3

Table 1: Comparison of IC50 values for various ALK5 inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target by 50%.

Experimental Protocols for Validating Binding Mode

To validate the binding of this compound to ALK5, a combination of in vitro biochemical and cellular assays is recommended.

In Vitro ALK5 Kinase Assay (Radiometric)

This assay directly measures the enzymatic activity of ALK5 by quantifying the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a substrate.

Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant human ALK5 enzyme with the test compound (this compound or a comparator) at various concentrations in a kinase assay buffer.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-20 minutes) at room temperature to allow for binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (e.g., casein or a specific peptide substrate) and [γ-³³P]ATP.

  • Incubation: Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. After washing to remove unincorporated [γ-³³P]ATP, measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for ALK5 Inhibition (Reporter Gene Assay)

This assay measures the downstream effects of ALK5 inhibition in a cellular context.

Protocol:

  • Cell Culture: Use a cell line (e.g., HaCaT or A549) that is responsive to TGF-β and stably transfected with a reporter construct containing a SMAD-responsive promoter driving the expression of a reporter gene (e.g., luciferase).

  • Compound Treatment: Seed the cells in a 96-well plate and treat them with varying concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with a fixed concentration of TGF-β1 to activate the ALK5 signaling pathway.

  • Incubation: Incubate the cells for a sufficient period (e.g., 16-24 hours) to allow for reporter gene expression.

  • Lysis and Detection: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.

  • Data Analysis: Normalize the reporter activity to a control (e.g., cell viability) and calculate the percentage of inhibition of the TGF-β-induced signal for each compound concentration. Determine the IC50 value from the dose-response curve.

experimental_workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation cluster_structural Structural Validation Kinase_Assay In Vitro Kinase Assay (e.g., Radiometric, ADP-Glo) IC50_Ki Determine IC50 / Ki Kinase_Assay->IC50_Ki SPR_ITC Direct Binding Assays (SPR, ITC) SPR_ITC->IC50_Ki Cellular_Assay Cellular Assay (e.g., Reporter Gene, Western Blot) IC50_Ki->Cellular_Assay Cellular_IC50 Determine Cellular IC50 Cellular_Assay->Cellular_IC50 Crystallography X-ray Crystallography Cellular_IC50->Crystallography Binding_Mode Confirm Binding Mode Crystallography->Binding_Mode

Figure 2. Experimental Workflow for Validating Inhibitor Binding.

Conclusion

While direct experimental evidence for the binding of this compound to the ALK5 receptor is currently lacking in public literature, the established potency of other 1,5-naphthyridine derivatives suggests that it is a promising scaffold for ALK5 inhibition. To rigorously validate its binding mode and inhibitory activity, a systematic approach employing both in vitro and cellular assays is crucial. By comparing its performance against a panel of known ALK5 inhibitors, researchers can accurately determine its potency and selectivity. Subsequent structural studies, such as X-ray crystallography, would provide definitive confirmation of its binding mode within the ALK5 active site.

References

Comparative Docking Analysis of 1,5-Naphthyridine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The 1,5-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, recognized for its wide array of biological activities.[1][2] Derivatives of this structure have been rigorously investigated as potent inhibitors for a variety of therapeutic targets, including protein kinases, bacterial enzymes, and receptors involved in cell signaling.[2][3][4] Molecular docking, a powerful computational method, plays a crucial role in predicting the binding interactions and affinities of these derivatives with their target proteins, thereby guiding virtual screening, lead optimization, and the elucidation of structure-activity relationships (SAR).[1] This guide provides a comparative overview of docking studies on 1,5-naphthyridine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Quantitative Comparison of 1,5-Naphthyridine Derivatives

The following tables summarize the in silico docking data and in vitro inhibitory activities for a selection of 1,5-naphthyridine and related naphthyridine derivatives against various biological targets. This data highlights the potential of this scaffold in anticancer and antimicrobial research.

Table 1: Anticancer Activity and Kinase Inhibition

Compound Class/DerivativeTarget Protein(s)Binding Affinity / IC₅₀Reference(s)
N-(6-chloro-3-(4-(3,4,5-trimethoxyphenyl)oxazol-2-yl)-1,5-naphthyridin-4-yl)oxazol-2-amineHuman Cancer Cell Lines (PC3, A549, MCF-7, DU-145)IC₅₀: 0.10 - 0.18 µM[5]
Aminothiazole & Pyrazole DerivativesALK5 (TGF-β Type I Receptor)IC₅₀: 4 - 6 nM[2][3][6]
Novel Naphthyridine SeriesFibroblast Growth Factor Receptors (FGFR1-4)Nanomolar affinity[2]
CX-4945 (Silmitasertib)Casein Kinase 2 (CK2)Kᵢ = 0.38 nM[2]
1H-imidazo[4,5-h][1][7]naphthyridin-2(3H)-onec-MetIC₅₀: 2600 nM[2]
5,7-disubstituted[1][7]naphthyridinesSpleen Tyrosine Kinase (Syk)Potent inhibition noted[2]
1,8-Naphthyridine DerivativesDNA Topoisomerase II-9.3 to -8.9 kcal/mol[8]

Note: Data for the 1,8-naphthyridine isomer is included to provide broader insight into the potential binding affinities of the naphthyridine scaffold, a common practice when direct comparative data is limited.[1]

Table 2: Antimicrobial Activity

Compound/DerivativeTarget Organism/ProteinBinding Affinity / MICReference(s)
6-[[1-[(2-fluorophenyl)methyl]triazol-4-yl]methoxy]-4-oxo-1H-1,5-naphthyridine-3-carboxylic acidStaphylococcus aureus CrtM-10.2 to -10.6 kcal/mol[4]
Nalidixic Acid Derivatives (1,8-Naphthyridine Core)Bacterial DNA GyraseActive, comparable to lead[9]

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and comparable results in computational and in vitro studies.

Protocol 1: In Silico Molecular Docking Using AutoDock Vina

This protocol outlines a standard procedure for performing molecular docking studies with 1,5-naphthyridine derivatives.[1]

1. Preparation of the Target Protein:

  • Obtain Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Clean Protein: Using a molecular viewer like PyMOL or Discovery Studio, remove water molecules, co-crystallized ligands, and any heteroatoms not pertinent to the binding site.[1]

  • Prepare for Docking: Use AutoDockTools (MGLTools) to add polar hydrogens, assign Kollman charges, and save the file in the required PDBQT format.

2. Preparation of the Ligand (1,5-Naphthyridine Derivative):

  • Draw Structure: Create the 2D structure of the derivative using software like ChemDraw.

  • Convert to 3D: Convert the 2D structure to a 3D format (e.g., MOL or SDF).[1]

  • Optimize and Format: Minimize the energy of the 3D structure. In MGLTools, define the torsional root and rotatable bonds to allow for conformational flexibility and save it as a PDBQT file.[1]

3. Docking Simulation:

  • Define Binding Site: Identify the active site based on known inhibitors or co-crystallized ligands.[1]

  • Generate Grid Box: Define the dimensions and center of a grid box that encompasses the entire binding site, allowing the ligand to move freely.[1]

  • Run AutoDock Vina: Execute the docking simulation using a command line, specifying the prepared protein, ligand, and grid parameters.

4. Analysis of Results:

  • Visualize Poses: Load the protein PDBQT and the docking output file into a molecular viewer to observe the predicted binding poses.[1]

  • Analyze Interactions: Examine the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues.[1] The binding affinity for each pose is reported in kcal/mol in the log file.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a general method to determine the in vitro potency of 1,5-naphthyridine derivatives against a target kinase.[2]

1. Compound Preparation:

  • Prepare serial dilutions of the 1,5-naphthyridine derivative in the appropriate kinase assay buffer. Ensure the final DMSO concentration is ≤ 1%.

2. Kinase Reaction:

  • In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control).

  • Add a mixture containing the target kinase and its specific substrate.

  • Incubate the plate at room temperature for 15-30 minutes.

  • Initiate the kinase reaction by adding an ATP solution.

3. Signal Generation and Detection:

  • After the kinase reaction incubation, add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.

  • Add Kinase Detection Reagent to convert the ADP produced into a luminescent signal.

  • Measure the luminescence using a plate reader. The signal intensity correlates with the amount of ADP produced and thus the kinase activity.

4. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (PDB) PDB_Clean Clean Protein (Remove Water, etc.) PDB->PDB_Clean Ligand 2. Draw Ligand Structure Ligand_3D Convert to 3D & Minimize Energy Ligand->Ligand_3D PDB_PDBQT Prepare Protein (Add Hydrogens, Charges) -> PDBQT PDB_Clean->PDB_PDBQT Ligand_PDBQT Prepare Ligand (Define Rotatable Bonds) -> PDBQT Ligand_3D->Ligand_PDBQT Grid 3. Define Grid Box around Active Site PDB_PDBQT->Grid Dock 4. Run Docking Simulation (e.g., AutoDock Vina) Ligand_PDBQT->Dock Grid->Dock Analyze 5. Analyze Binding Poses & Interactions Dock->Analyze Score Binding Affinity (kcal/mol) Analyze->Score SAR Guide Structure-Activity Relationship (SAR) Analyze->SAR

Caption: Workflow for a typical in silico molecular docking experiment.

TGF_Beta_Pathway TGFB TGF-β Ligand TBRII Type II Receptor (TβRII) TGFB->TBRII Binds ALK5 Type I Receptor (ALK5) TBRII->ALK5 Recruits & Phosphorylates SMAD SMAD2/3 ALK5->SMAD Phosphorylates Inhibitor 1,5-Naphthyridine Derivative Inhibitor->ALK5 Inhibits Complex SMAD2/3-SMAD4 Complex SMAD->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription (Fibrosis, etc.) Nucleus->Transcription Regulates

Caption: Inhibition of the TGF-β signaling pathway by 1,5-naphthyridine derivatives targeting ALK5.

FtsZ_Inhibition cluster_normal Normal Bacterial Cell Division cluster_inhibited Inhibited by 1,5-Naphthyridine FtsZ FtsZ Monomers Z_Ring Z-Ring Formation (Polymerization) FtsZ->Z_Ring Septum Septum Formation Z_Ring->Septum Division Cell Division Septum->Division FtsZ_i FtsZ Monomers Z_Ring_i Z-Ring Formation (Polymerization) FtsZ_i->Z_Ring_i Inhibited Inhibitor 1,5-Naphthyridine Derivative Inhibitor->Z_Ring_i Blocked Polymerization Blocked Filamentation Bacterial Filamentation & Cell Death Blocked->Filamentation Z_Ring_i->Blocked

References

Assessing the Kinase Selectivity of the 1,5-Naphthyridine Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide focuses on the kinase selectivity of the 1,5-naphthyridine scaffold, specific experimental data for 1,5-Naphthyridin-3-ol against a broad kinase panel is not publicly available. Therefore, this document provides a comparative analysis of well-characterized 1,5-naphthyridine derivatives to offer insights into the potential selectivity profile of this chemical class.

Introduction to 1,5-Naphthyridine Derivatives in Kinase Inhibition

The 1,5-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1] Derivatives of this structure have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. The dysregulation of kinase activity is a known contributor to numerous diseases, including cancer and inflammatory disorders. The adaptable structure of the 1,5-naphthyridine core allows for diverse chemical substitutions, enabling the precise tuning of potency and selectivity against specific kinase targets.[1] This has resulted in the development of several promising drug candidates.[1]

Comparative Kinase Selectivity of Representative 1,5-Naphthyridine Derivatives

To illustrate the kinase selectivity profile of the 1,5-naphthyridine scaffold, this section summarizes the inhibitory activities of several key derivatives against a panel of kinases. The data is presented in terms of IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, providing a quantitative measure of potency.

Compound Class/ExampleTarget Kinase(s)IC50/Ki (nM)Off-Target Kinases and Selectivity NotesReference(s)
Aminothiazole & Pyrazole Derivatives ALK5 (TGF-β Type I Receptor)4 - 6Exhibited selectivity over p38 MAP kinase.[2][3]
CX-4945 (Silmitasertib) Casein Kinase 2 (CK2)Kᵢ = 0.38Profiling against a wide kinase panel revealed off-target effects. More recent analogs show improved selectivity.[4]
Novel Naphthyridine Series Fibroblast Growth Factor Receptors (FGFR1, 2, 3, 4)Nanomolar affinitySpecific IC50 values and broader selectivity profiles are proprietary to the developing institutions.[1]
2,8-diaryl-1,5-naphthyridines PfPI4KSub-micromolarShowed low selectivity against human lipid kinases PI3Kα and PI4Kβ, but higher selectivity against human MINK1 and MAP4K4.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the kinase selectivity of compounds like 1,5-naphthyridine derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay is a common method for quantifying the activity of a kinase by measuring the amount of ADP produced during the kinase reaction. A reduction in ADP production in the presence of an inhibitor indicates its potency.[5][6][7][8][9]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP (Adenosine Triphosphate)

  • Test inhibitor (e.g., 1,5-naphthyridine derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in the assay buffer to the desired final concentrations.

  • Assay Plate Setup: Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution containing the kinase and its specific substrate in the assay buffer. Add 2.5 µL of this solution to each well.

  • Reaction Initiation: Prepare a 2X ATP solution in the assay buffer. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls (0% inhibition for DMSO and 100% inhibition for a no-enzyme control). Fit the results to a dose-response curve to determine the IC50 value.

G Experimental Workflow: In Vitro Kinase Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of test inhibitor add_inhibitor Add inhibitor to 384-well plate prep_inhibitor->add_inhibitor prep_enzyme_substrate Prepare 2X enzyme/ substrate solution add_enzyme_substrate Add enzyme/substrate solution prep_enzyme_substrate->add_enzyme_substrate prep_atp Prepare 2X ATP solution add_atp Initiate reaction with ATP prep_atp->add_atp add_inhibitor->add_enzyme_substrate add_enzyme_substrate->add_atp incubate_reaction Incubate at 30°C add_atp->incubate_reaction add_adp_glo Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) incubate_reaction->add_adp_glo incubate_adp_glo Incubate at RT add_adp_glo->incubate_adp_glo add_kinase_detection Add Kinase Detection Reagent (ADP to ATP, luminescence) incubate_adp_glo->add_kinase_detection incubate_detection Incubate at RT add_kinase_detection->incubate_detection read_luminescence Read luminescence incubate_detection->read_luminescence analyze_data Normalize data and calculate IC50 read_luminescence->analyze_data

Caption: Workflow for a typical in vitro kinase inhibition assay.

Relevant Signaling Pathways

The kinases targeted by 1,5-naphthyridine derivatives are involved in key signaling pathways that regulate cell growth, proliferation, and differentiation. Understanding these pathways is crucial for elucidating the mechanism of action of these inhibitors.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in a wide range of cellular processes.[10][11][12][13][14] Certain 1,5-naphthyridine derivatives are potent inhibitors of ALK5, the TGF-β type I receptor kinase.[2][3]

G TGF-β Signaling Pathway TGF_beta TGF-β Ligand TGFBR2 TGF-β Receptor II TGF_beta->TGFBR2 Binds ALK5 ALK5 (TGF-β Receptor I) TGFBR2->ALK5 Recruits & Phosphorylates SMAD2_3 SMAD2/3 ALK5->SMAD2_3 Phosphorylates SMAD_complex SMAD2/3/4 Complex SMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_Transcription Gene Transcription (Cell Cycle Arrest, Apoptosis, etc.)

Caption: Simplified diagram of the TGF-β signaling cascade.

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a critical role in cell proliferation, differentiation, and migration.[15][16][17][18][19] Some novel series of 1,5-naphthyridines have shown nanomolar affinity for FGFRs.[1]

G FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation, Survival, etc. ERK->Cell_Proliferation AKT AKT PI3K->AKT AKT->Cell_Proliferation

Caption: Overview of the FGFR signaling pathway.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival.[20][21][22][23][24] While direct inhibition of PI3K by the presented 1,5-naphthyridine derivatives was noted as an off-target effect in some cases, this pathway is crucial in the context of cancer and is often assessed in kinase inhibitor profiling.

G PI3K/AKT/mTOR Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth, Proliferation, Survival mTORC1->Cell_Growth

Caption: The PI3K/AKT/mTOR signaling cascade.

References

A Comparative Guide to the In Vivo Efficacy of 1,5-Naphthyridine-Based Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance has spurred the search for novel antibacterial agents with unique mechanisms of action. Among the promising candidates, 1,5-naphthyridine derivatives have emerged as a significant class of compounds, demonstrating potent activity against a broad spectrum of bacterial pathogens. This guide provides an objective comparison of the in vivo efficacy of select 1,5-naphthyridine-based antibacterial agents against alternative therapies, supported by illustrative experimental data and detailed methodologies.

Data Presentation: Comparative In Vivo Efficacy

The following tables summarize key quantitative data from representative in vivo studies, facilitating a direct comparison of the efficacy of 1,5-naphthyridine derivatives with standard-of-care antibiotics.

Table 1: In Vivo Efficacy of Representative 1,5-Naphthyridine Derivatives in a Murine Systemic Infection Model

Compound IDBacterial StrainMouse StrainInfection RouteTreatment RouteED₅₀ (mg/kg)Bacterial Load Reduction (log₁₀ CFU/spleen)Survival Rate (%)
Naphthyridine A Staphylococcus aureus (MRSA)BALB/cIntraperitonealOral153.580
Naphthyridine B Escherichia coliC57BL/6IntravenousSubcutaneous104.290
Naphthyridine C Pseudomonas aeruginosaICRIntraperitonealIntravenous252.870

Note: The data presented in this table is illustrative and intended to represent the typical format for reporting in vivo efficacy. Actual values may vary based on specific experimental conditions.

Table 2: Comparative In Vivo Efficacy of a 1,5-Naphthyridine Agent and Fluoroquinolone Antibiotics

CompoundBacterial StrainMouse StrainED₅₀ (mg/kg) - OralBacterial Load Reduction (log₁₀ CFU/thigh)Survival Rate (%)
Naphthyridine A S. aureus (MRSA)BALB/c153.580
Ciprofloxacin S. aureus (MRSA)BALB/c>501.540
Levofloxacin S. aureus (MRSA)BALB/c402.050

Note: This table provides a comparative view of a representative 1,5-naphthyridine derivative against commonly used fluoroquinolones, highlighting its potential advantages against resistant strains. The data is illustrative.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. Below is a representative protocol for a murine systemic infection model.

Murine Systemic Infection Model Protocol

  • Animal Model: Female BALB/c mice (6-8 weeks old, weighing 20-25g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Bacterial Strain and Inoculum Preparation: A clinical isolate of methicillin-resistant Staphylococcus aureus (MRSA) is used. The strain is grown in Tryptic Soy Broth (TSB) at 37°C to mid-logarithmic phase. The bacterial culture is then washed with sterile phosphate-buffered saline (PBS) and diluted to the desired concentration (e.g., 1 x 10⁷ CFU/mL).

  • Infection: Mice are infected via intraperitoneal (IP) injection with 0.5 mL of the bacterial suspension.

  • Drug Administration: The 1,5-naphthyridine test compound and comparator antibiotics are formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Treatment is initiated 1-hour post-infection. The compounds are administered orally (PO) or via subcutaneous (SC) injection at various doses. A control group receives the vehicle only.

  • Efficacy Endpoints:

    • Survival: Animals are monitored for mortality over a period of 7 days.

    • Bacterial Load: At 24 hours post-infection, a cohort of mice from each group is euthanized. The spleen and liver are aseptically removed, homogenized in sterile PBS, and serial dilutions are plated on Tryptic Soy Agar (TSA) plates. The plates are incubated at 37°C for 24 hours, and the number of colony-forming units (CFU) is determined.

  • Data Analysis: The 50% effective dose (ED₅₀) is calculated based on the survival data using probit analysis. Bacterial load is expressed as log₁₀ CFU per organ, and statistical significance between groups is determined using appropriate statistical tests (e.g., ANOVA with post-hoc analysis).

Mandatory Visualization

Mechanism of Action: Inhibition of Bacterial Topoisomerases

The primary antibacterial mechanism of many 1,5-naphthyridine derivatives involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By targeting these enzymes, 1,5-naphthyridine compounds disrupt critical cellular processes, leading to bacterial cell death.

G cluster_bacterium Bacterial Cell DNA Bacterial Chromosomal DNA Replication DNA Replication & Transcription DNA->Replication Essential Processes Topoisomerases DNA Gyrase & Topoisomerase IV Replication->Topoisomerases Requires Relaxation of DNA Supercoils CellDeath Bacterial Cell Death Replication->CellDeath Disruption Leads to Topoisomerases->Replication Naphthyridine 1,5-Naphthyridine Agent Naphthyridine->Topoisomerases Inhibition

Caption: Mechanism of action of 1,5-naphthyridine antibacterial agents.

Experimental Workflow for In Vivo Efficacy Assessment

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of novel antibacterial agents. This standardized process ensures the generation of robust and reproducible data for preclinical development.

G cluster_workflow In Vivo Efficacy Study Workflow A Animal Acclimation (e.g., BALB/c mice) C Induction of Systemic Infection (e.g., IP) A->C B Bacterial Culture & Inoculum Preparation B->C D Treatment Administration (Test & Control Agents) C->D E Monitoring of Survival D->E F Bacterial Load Determination (CFU) D->F G Data Analysis (ED50, Statistical Tests) E->G F->G H Efficacy Conclusion G->H

Caption: A typical experimental workflow for in vivo antibacterial efficacy studies.

Safety Operating Guide

Proper Disposal of 1,5-Naphthyridin-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for compounds like 1,5-Naphthyridin-3-ol is paramount. This guide provides essential, step-by-step information for the appropriate management and disposal of this nitrogen-containing heterocyclic compound.

For Immediate Reference: this compound should be treated as hazardous chemical waste. All disposal procedures must comply with local, state, and federal regulations. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Hazard Profile and Immediate Safety Precautions

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.To prevent eye contact with dust or splashes.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact.[4]
Body Protection Laboratory coat.To prevent contamination of personal clothing.[4]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.[4][5]To avoid inhalation of particles.

In the event of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[6]

  • Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[6]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, give artificial respiration.[6]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[6]

Step-by-Step Disposal Protocol

All laboratory waste should be considered hazardous unless confirmed to be non-hazardous.[4] Therefore, this compound waste must be disposed of as hazardous chemical waste. The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance.[5]

  • Waste Segregation:

    • Do not mix this compound waste with non-hazardous waste.

    • Keep solid and liquid waste separate.[2]

    • Segregate from incompatible materials, such as strong oxidizing agents.[7]

  • Containerization:

    • Use a designated, leak-proof, and sealable container compatible with the chemical.[2][8] Plastic containers are often preferred for chemical waste.[9]

    • Ensure the container is clearly labeled for "Hazardous Waste."[3]

    • Do not overfill the waste container.[2]

  • Labeling:

    • Proper labeling is essential to identify chemical waste and ensure it is handled and disposed of safely.[8]

    • The label must clearly state "Hazardous Waste" and identify the contents (i.e., "this compound waste").[3]

    • Include the date when waste was first added to the container and any relevant hazard warnings (e.g., "Harmful if Swallowed").[3][8]

  • Storage (Satellite Accumulation Area):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[3][9]

    • The storage area should be a dry, cool, and well-ventilated place, away from heat sources or direct sunlight.[8][10]

    • Ensure secondary containment, such as a spill tray, is available.[2]

    • There are limits to the amount of hazardous waste that can be stored in an SAA (typically a maximum of 55 gallons).[9]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[9]

    • Do not attempt to dispose of this chemical down the drain or in the regular trash.[11]

    • Disposal must be carried out by a licensed hazardous waste disposal company that can ensure compliance with all regulations.[8] These companies typically use methods such as incineration at a permitted facility.[11]

Below is a diagram illustrating the workflow for the proper disposal of this compound.

G cluster_0 Step 1: Waste Generation & PPE cluster_1 Step 2: Segregation & Containerization cluster_2 Step 3: Storage cluster_3 Step 4: Final Disposal A Generate this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate as Hazardous Chemical Waste B->C D Place in a Labeled, Sealed, Compatible Waste Container C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Ensure Secondary Containment E->F G Contact EHS for Waste Pickup F->G H Transfer to Certified Hazardous Waste Contractor G->H I Compliant Disposal (e.g., Incineration) H->I

Caption: Workflow for the proper disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.